molecular formula C15H19NO6 B124869 4-Nitro-3-(octanoyloxy)benzoic acid CAS No. 55894-52-5

4-Nitro-3-(octanoyloxy)benzoic acid

货号: B124869
CAS 编号: 55894-52-5
分子量: 309.31 g/mol
InChI 键: VDCATWRTRISVBZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Chromogenic lipid substrate for PLA2.>

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-nitro-3-octanoyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c1-2-3-4-5-6-7-14(17)22-13-10-11(15(18)19)8-9-12(13)16(20)21/h8-10H,2-7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCATWRTRISVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602602
Record name 4-Nitro-3-(octanoyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55894-52-5
Record name 4-Nitro-3-(octanoyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Nitro-3-(octanoyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Nitro-3-(octanoyloxy)benzoic acid, a valuable chromogenic substrate for the assay of phospholipase A₂ (PLA₂) enzymes.[1][2] The document outlines a plausible two-step synthetic pathway, commencing with the nitration of m-hydroxybenzoic acid to yield 3-hydroxy-4-nitrobenzoic acid, followed by the esterification of the hydroxyl group with an octanoyl moiety. Detailed, proposed experimental protocols are provided for each step.

Additionally, this guide describes the mechanism of action of this compound in the context of PLA₂ activity assays and includes a diagrammatic representation of this biochemical pathway. All quantitative data is summarized in structured tables for clarity and ease of comparison.

Synthesis Overview

The synthesis of this compound can be logically approached in two primary stages:

  • Nitration of m-Hydroxybenzoic Acid: This step involves the electrophilic aromatic substitution of m-hydroxybenzoic acid to introduce a nitro group at the 4-position, yielding the key intermediate, 3-hydroxy-4-nitrobenzoic acid.

  • Esterification of 3-Hydroxy-4-nitrobenzoic Acid: The phenolic hydroxyl group of the intermediate is then acylated using an octanoyl source, such as octanoyl chloride or octanoic anhydride, to form the final product.

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification A m-Hydroxybenzoic Acid B Nitrating Mixture (HNO3/H2SO4) C Reaction at 0-5°C B->C D Quenching on Ice C->D E Filtration & Washing D->E F 3-Hydroxy-4-nitrobenzoic Acid E->F G 3-Hydroxy-4-nitrobenzoic Acid F->G Intermediate H Octanoyl Chloride/ Pyridine I Reaction in Inert Solvent H->I J Aqueous Workup I->J K Purification (Recrystallization) J->K L This compound K->L

Figure 1: Proposed Synthetic Workflow for this compound.

Experimental Protocols

The following sections provide detailed, proposed methodologies for the synthesis of this compound. These protocols are based on established chemical principles and analogous reactions.

This procedure is adapted from standard nitration methods for aromatic compounds.

Materials:

  • m-Hydroxybenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Deionized Water

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 20 g of m-hydroxybenzoic acid to 80 mL of concentrated sulfuric acid. Stir until all the solid has dissolved, maintaining the temperature below 10°C.

  • In a separate beaker, prepare a nitrating mixture by cautiously adding 15 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of m-hydroxybenzoic acid over a period of 1-2 hours. The temperature of the reaction mixture must be maintained between 0°C and 5°C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours.

  • Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • A yellow precipitate of 3-hydroxy-4-nitrobenzoic acid will form. Allow the mixture to stand for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the product under vacuum at 60°C.

This proposed protocol utilizes octanoyl chloride for the esterification of the phenolic hydroxyl group.

Materials:

  • 3-Hydroxy-4-nitrobenzoic acid

  • Octanoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Suspend 10 g of dry 3-hydroxy-4-nitrobenzoic acid in 150 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add 1.2 equivalents of octanoyl chloride to the suspension, followed by the dropwise addition of 2.5 equivalents of anhydrous pyridine.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 100 mL of DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as an off-white solid.[3][4]

Quantitative Data

The following tables summarize the known and expected quantitative data for the key compounds in this synthesis.

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceSolubility
3-Hydroxy-4-nitrobenzoic acidC₇H₅NO₅183.12[5]Yellow solidSparingly soluble in water
This compoundC₁₅H₁₉NO₆309.31[6]Off-white solid[3][4]Soluble in DMSO and Ethanol[3][4]

Table 2: Reaction Parameters and Expected/Reported Data

Reaction StepReactantProductExpected YieldReported Melting Point (°C)
Nitrationm-Hydroxybenzoic acid3-Hydroxy-4-nitrobenzoic acid>90%227-228
Esterification3-Hydroxy-4-nitrobenzoic acidThis compound70-85% (Typical)Not reported

Table 3: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic protons (3H), aliphatic chain protons (15H), carboxylic acid proton (1H, broad).
¹³C NMR Carbonyl carbons (ester and carboxylic acid), aromatic carbons, aliphatic carbons.
IR (cm⁻¹) Broad O-H stretch (carboxylic acid dimer, ~3000), C=O stretch (ester, ~1760), C=O stretch (carboxylic acid, ~1700), N-O stretches (nitro group, ~1530 and ~1350).[7][8]
MS (ESI-) [M-H]⁻ peak at m/z 308.11.

Application in Phospholipase A₂ Assay

This compound is a valuable tool for measuring the activity of phospholipase A₂ (PLA₂).[1][2] PLA₂ enzymes catalyze the hydrolysis of the ester bond at the sn-2 position of phospholipids.[1] The synthetic substrate mimics this functionality.

Upon enzymatic cleavage by PLA₂, the colorless substrate is hydrolyzed to release octanoic acid and 4-nitro-3-hydroxybenzoic acid.[1] In a buffered aqueous solution at a typical assay pH (e.g., pH 8.0), the phenolic hydroxyl group of the product deprotonates to form the 4-nitro-3-phenolate anion.[1] This anion is a chromophore that exhibits strong absorbance at 425 nm.[1] The rate of increase in absorbance at this wavelength is directly proportional to the PLA₂ activity.[1]

G cluster_assay PLA₂ Assay Principle Substrate This compound (Colorless Substrate) Enzyme Phospholipase A₂ (PLA₂) Products Octanoic Acid + 4-Nitro-3-hydroxybenzoic acid Enzyme->Products Hydrolysis Deprotonation Deprotonation (Assay pH) Products->Deprotonation Chromophore 4-Nitro-3-phenolate (Yellow Chromophore) Deprotonation->Chromophore Detection Absorbance at 425 nm Chromophore->Detection Measurement

Figure 2: Biochemical Pathway for the PLA₂ Assay using this compound.

References

physicochemical properties of 4-Nitro-3-(octanoyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-Nitro-3-(octanoyloxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by the acronym NOBA, is a specialized organic compound primarily utilized in biochemical assays.[1] Structurally, it is characterized by a benzoic acid backbone substituted with a nitro group and an octanoyloxy ester.[2] The presence of the electron-withdrawing nitro group and the hydrophobic octanoyl chain confers specific chemical properties that make it a valuable tool in enzymology.[2][3]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on its role as a chromogenic substrate for phospholipase A2 (PLA2).

Physicochemical Properties

The key are summarized below. These data are essential for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
CAS Number 55894-52-5[2][4][5][6][7][8][9][10][11][12][13][14]
Molecular Formula C₁₅H₁₉NO₆[1][2][4][9][12][14]
Molecular Weight 309.31 g/mol [1][2][4][6][9][12][14]
IUPAC Name This compound[1]
Appearance Off-white to white solid.[4][5][6][7]
Melting Point 146 - 148 °C[4][6][7]
Solubility Soluble in DMSO (>25 mg/mL) and Ethanol (B145695) (>25 mg/mL).[4][5][6][7][8] Sparingly soluble in water.[2][3]
Purity Typically ≥98% by HPLC.[8][9]
Storage and Stability Store at room temperature.[4][7] Stable for at least 2 years as supplied.[6] Solutions in DMSO or ethanol can be stored at -20°C for up to 3 months.[6]

Experimental Protocols

Synthesis of this compound

While specific, detailed synthesis procedures for this exact compound are not widely published in primary literature, a plausible and common synthetic route involves a two-step process starting from 3-hydroxy-4-nitrobenzoic acid.

Step 1: Nitration of 3-Hydroxybenzoic Acid A general method for nitration involves the careful addition of a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) to the starting phenolic acid at controlled low temperatures.

Step 2: Esterification with Octanoyl Chloride The key step is the esterification of the hydroxyl group of 3-hydroxy-4-nitrobenzoic acid with octanoyl chloride.

Illustrative Protocol:

  • Dissolution: Dissolve 3-hydroxy-4-nitrobenzoic acid in a suitable aprotic solvent (e.g., tetrahydrofuran (B95107) or dichloromethane) containing a non-nucleophilic base such as triethylamine (B128534) or pyridine. The base acts as a scavenger for the HCl byproduct.

  • Acylation: Cool the solution in an ice bath (0-5 °C). Add octanoyl chloride dropwise to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically quenched with water. The organic layer is separated, washed with dilute acid (e.g., 1M HCl) to remove the base, then with brine, and finally dried over an anhydrous salt like sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the final this compound product.

Chromogenic Assay for Phospholipase A2 (PLA2) Activity

This compound serves as a chromogenic substrate for measuring the activity of PLA2 enzymes, particularly those found in snake venoms and human serum.[4][5][8] The principle of the assay is the enzymatic hydrolysis of the ester bond at the sn-2 position, which releases 4-nitro-3-hydroxybenzoic acid. The resulting phenolate (B1203915) ion is colored, and its formation can be monitored spectrophotometrically.

Materials:

  • This compound (NOBA) substrate solution (e.g., in DMSO or ethanol).

  • Assay Buffer (e.g., Tris-HCl buffer containing CaCl₂, pH adjusted to the enzyme's optimum).

  • PLA2 enzyme solution (e.g., purified enzyme or biological sample).

  • Microplate reader or spectrophotometer capable of reading absorbance at 425 nm.[4][6]

Procedure:

  • Reagent Preparation: Prepare a working solution of the NOBA substrate by diluting the stock solution in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the assay buffer to each well. Add a small volume of the enzyme solution to the test wells. Include a negative control well with buffer but no enzyme.

  • Initiate Reaction: To start the reaction, add the NOBA substrate working solution to all wells simultaneously.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 425 nm over time (e.g., every 30 seconds for 10-20 minutes) at a constant temperature.

  • Data Analysis: The rate of the reaction (V) is determined from the linear portion of the absorbance vs. time plot (ΔAbs/min). Enzyme activity can be calculated using the Beer-Lambert law, provided the molar extinction coefficient of the 4-nitrophenolate (B89219) product is known under the specific assay conditions.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for the PLA2 assay and a conceptual pathway for its mechanism of action.

PLA2_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_buffer Prepare Assay Buffer (Tris-HCl, CaCl₂) add_reagents Pipette Buffer & Enzyme into Microplate Wells prep_buffer->add_reagents prep_substrate Prepare NOBA Substrate Solution start_reaction Add NOBA Substrate to Initiate Reaction prep_substrate->start_reaction prep_enzyme Prepare PLA2 Enzyme Dilutions prep_enzyme->add_reagents add_reagents->start_reaction read_abs Measure Absorbance at 425 nm (Kinetic Read) start_reaction->read_abs calc_rate Calculate Reaction Rate (ΔAbs / min) read_abs->calc_rate determine_activity Determine Enzyme Activity calc_rate->determine_activity Hydrolysis_Mechanism NOBA This compound (Substrate, Colorless) Products 4-Nitro-3-hydroxybenzoic acid (Chromogenic Product, Yellow) + Octanoic Acid NOBA->Products Enzymatic Hydrolysis PLA2 Phospholipase A2 + H₂O PLA2->NOBA

References

An In-depth Technical Guide to 4-Nitro-3-(octanoyloxy)benzoic acid (CAS Number: 55894-52-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitro-3-(octanoyloxy)benzoic acid, a pivotal chromogenic substrate in the study of phospholipase A2 (PLA2) activity. Herein, we detail its chemical and physical properties, present a generalized synthesis protocol, and provide an in-depth experimental methodology for its application in PLA2 assays. Furthermore, this guide explores the broader context of PLA2 signaling and the potential biological implications of the enzymatic hydrolysis products of this substrate, offering valuable insights for researchers in enzymology and drug development.

Chemical and Physical Properties

This compound, also known by its synonym NOBA, is an organic compound specifically designed as a chromogenic substrate for phospholipase A2 enzymes.[1] Its molecular structure consists of a benzoic acid backbone modified with a nitro group and an octanoyloxy ester linkage. The hydrolysis of this ester bond by PLA2 releases a chromogenic product, 4-nitro-3-hydroxybenzoic acid, which can be quantified spectrophotometrically.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 55894-52-5[2]
Molecular Formula C₁₅H₁₉NO₆[3]
Molecular Weight 309.31 g/mol [1][3]
Appearance Off-white solid[1]
Melting Point Not available
Solubility Soluble in DMSO (up to 25 mg/mL) and Ethanol (up to 25 mg/mL).[1] Insoluble in water.[1]
Purity ≥98% (commercially available)

Synthesis Protocol

Generalized Esterification Procedure

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitro-3-hydroxybenzoic acid in anhydrous DCM.

  • Addition of Base: Add a slight excess (e.g., 1.1 to 1.5 equivalents) of anhydrous pyridine to the solution. Cool the mixture in an ice bath.

  • Acylation: Slowly add octanoyl chloride (approximately 1.0 to 1.2 equivalents) dropwise to the stirred solution. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (e.g., 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Experimental Protocol: Phospholipase A2 Activity Assay

This protocol describes a colorimetric microplate assay for determining PLA2 activity using this compound as a substrate. The principle of the assay is the enzymatic hydrolysis of the substrate to produce 4-nitro-3-hydroxybenzoic acid, which can be detected by its absorbance at 425 nm.[1]

Materials:

  • This compound (Substrate)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, pH 8.9[6]

  • Phospholipase A2 enzyme (e.g., from bee venom or pancreas)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 425 nm

  • Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution

Procedure:

  • Substrate Solution Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10-20 mg/mL).

    • Immediately before use, dilute the stock solution in the Assay Buffer to the desired final concentration (e.g., 1 mM). The solution may require sonication or vortexing to ensure complete dissolution.

  • Enzyme Preparation:

    • Prepare a stock solution of the PLA2 enzyme in Assay Buffer.

    • Perform serial dilutions of the enzyme stock solution to determine the optimal concentration that yields a linear rate of reaction within the assay time frame.

  • Assay Protocol:

    • To each well of a 96-well microplate, add a specific volume of the diluted enzyme solution (e.g., 20 µL).

    • Include control wells containing only the Assay Buffer (blank) and wells with a known concentration of a PLA2 inhibitor for validation.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

    • Initiate the reaction by adding the substrate solution to each well (e.g., 180 µL).

    • Immediately begin measuring the absorbance at 425 nm in kinetic mode, taking readings every 1-2 minutes for a total of 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Subtract the rate of the blank from the rates of all other wells to correct for non-enzymatic hydrolysis.

    • Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmole of product per minute under the specified conditions. The molar extinction coefficient of the 4-nitro-3-hydroxybenzoic acid product is required for this calculation.

Visualization of Pathways and Workflows

Phospholipase A2 Signaling Pathway

Phospholipase A2 enzymes play a critical role in various cellular signaling pathways by catalyzing the hydrolysis of phospholipids (B1166683) to produce arachidonic acid and lysophospholipids. These products are precursors to a wide range of bioactive lipid mediators, such as prostaglandins (B1171923) and leukotrienes, which are involved in inflammation, cell signaling, and other physiological processes.[7]

PLA2_Signaling_Pathway membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) membrane->PLA2 Substrate AA Arachidonic Acid PLA2->AA LysoPL Lysophospholipids PLA2->LysoPL COX Cyclooxygenases (COX) AA->COX LOX Lipoxygenases (LOX) AA->LOX Inflammation Inflammation & Other Cellular Responses LysoPL->Inflammation Signaling Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Generalized Phospholipase A2 signaling cascade.

Experimental Workflow for PLA2 Assay

The following diagram illustrates a typical workflow for conducting a phospholipase A2 activity assay using this compound.

PLA2_Assay_Workflow prep_reagents 1. Reagent Preparation (Buffer, Substrate, Enzyme) plate_setup 2. Microplate Setup (Add Enzyme, Controls) prep_reagents->plate_setup pre_incubation 3. Pre-incubation (e.g., 37°C for 5-10 min) plate_setup->pre_incubation initiate_reaction 4. Initiate Reaction (Add Substrate Solution) pre_incubation->initiate_reaction kinetic_measurement 5. Kinetic Measurement (Absorbance at 425 nm) initiate_reaction->kinetic_measurement data_analysis 6. Data Analysis (Calculate Rate of Reaction) kinetic_measurement->data_analysis results 7. Results (Enzyme Activity) data_analysis->results

Caption: Workflow for a chromogenic PLA2 activity assay.

Biological Significance of Hydrolysis Products

The enzymatic action of PLA2 on this compound yields two products: 4-nitro-3-hydroxybenzoic acid and octanoic acid. While the primary utility of the former is as a chromogenic reporter, both molecules have potential biological activities that are relevant to researchers in drug development.

4-Nitro-3-hydroxybenzoic acid

Derivatives of benzoic acid are known to possess a wide range of biological activities. For instance, some nitrobenzoic acid derivatives have been shown to inhibit cancer cell migration.[8] While the specific biological effects of 4-nitro-3-hydroxybenzoic acid are not extensively studied, its structural similarity to other bioactive benzoic acids suggests it could potentially interact with various biological targets. It has been investigated for its potential to inhibit certain biological processes, including use as a growth inhibitor in plants and having potential therapeutic applications in cancer research due to its inhibitory effects on Ras proteins.[9]

Octanoic Acid

Octanoic acid, a medium-chain fatty acid, is a biologically active molecule involved in various metabolic processes. It can influence cellular signaling, particularly in the context of metabolism and inflammation. Studies have shown that octanoic acid can modulate the Akt-mTOR signaling pathway, which is crucial for cell growth and proliferation.[10] Furthermore, octanoic acid has been reported to impact mitochondrial function and can influence pathways related to fatty acid synthesis and ketone body production.[11][12] For drug development professionals, understanding the downstream effects of octanoic acid released from the substrate is crucial for interpreting assay results and considering potential off-target effects in cellular models.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.[13] General precautions include wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses, and working in a well-ventilated area.

Conclusion

This compound is an invaluable tool for the quantitative analysis of phospholipase A2 activity. This guide provides researchers and drug development professionals with the necessary technical information, from its fundamental properties and synthesis to detailed experimental protocols. The visualization of the PLA2 signaling pathway and the experimental workflow offers a clear conceptual framework for its application. Moreover, the consideration of the biological activities of its hydrolysis products encourages a more comprehensive interpretation of experimental data, which is critical for the development of novel therapeutics targeting the complex network of lipid signaling.

References

structure and chemical formula of 4-Nitro-3-(octanoyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Profile for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 4-Nitro-3-(octanoyloxy)benzoic acid, commonly known as NOBA. It details the chemical structure, physicochemical properties, and primary applications of this compound. Emphasis is placed on its role as a critical tool in biochemical research, specifically as a chromogenic substrate for the enzymatic assay of Phospholipase A₂ (PLA₂). Detailed experimental protocols for a representative chemical synthesis and its use in a widely adopted PLA₂ activity assay are provided. All quantitative data are summarized for clarity, and key processes are visualized through workflow diagrams to support researchers in the fields of enzymology, drug discovery, and diagnostics.

Chemical Identity and Structure

This compound is an aromatic organic compound featuring a benzoic acid backbone substituted with a nitro group and an octanoyloxy ester.[1] The electron-withdrawing nature of the nitro group increases the acidity of the carboxylic acid, while the C8 ester chain imparts significant hydrophobicity.[1]

Chemical Formula: C₁₅H₁₉NO₆[2]

Structure:

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of NOBA is presented below. This data is essential for handling, storage, and application in experimental settings.

PropertyValueReference(s)
CAS Number 55894-52-5[2][3]
Molecular Weight 309.31 g/mol [2][3]
Appearance Off-white solid[4]
Melting Point 146 - 148 °C[3]
Solubility Soluble in DMSO (up to 75 mM), Ethanol (B145695) (up to 75 mM)[4]
Purity ≥98% (Commercially available)[5]

Experimental Protocols

Representative Synthesis of this compound

Reaction Scheme: 3-hydroxy-4-nitrobenzoic acid + Octanoyl Chloride → this compound + HCl

Materials:

  • 3-hydroxy-4-nitrobenzoic acid

  • Octanoyl chloride

  • Pyridine (B92270) (or another suitable non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxy-4-nitrobenzoic acid (1 equivalent) in anhydrous DCM.

  • Base Addition: Add pyridine (1.1 equivalents) to the solution and stir.

  • Esterification: Cool the mixture in an ice bath to 0 °C. Add octanoyl chloride (1.05 equivalents) dropwise to the stirring solution.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Final Product: The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield the final white to off-white solid product.

G start Dissolve 3-hydroxy-4-nitrobenzoic acid and Pyridine in anhydrous DCM cool Cool mixture to 0°C start->cool add_reagent Add Octanoyl Chloride dropwise cool->add_reagent react Stir at room temperature (12-24h) add_reagent->react workup Aqueous Workup (Wash with HCl, H₂O, NaHCO₃) react->workup purify Dry, Concentrate & Purify (Recrystallization) workup->purify product Final Product: This compound purify->product

Caption: Representative workflow for the synthesis of NOBA.

Phospholipase A₂ (PLA₂) Activity Assay

NOBA's primary application is as a chromogenic substrate for measuring PLA₂ activity. The enzyme hydrolyzes the ester bond at the sn-2 position, releasing 4-nitro-3-hydroxybenzoic acid. This product is a chromophore that can be quantified spectrophotometrically at 425 nm. The rate of color formation is directly proportional to PLA₂ activity.

Materials:

  • NOBA substrate solution

  • Assay Buffer: 10 mM Tris-HCl, 10 mM CaCl₂, 100 mM NaCl, pH 8.0

  • PLA₂ enzyme source (e.g., purified enzyme, snake venom, cell lysate)

  • 96-well microplate

  • Microplate spectrophotometer

Methodology:

  • Substrate Preparation: Prepare the NOBA substrate solution. A common method involves reconstituting NOBA powder (e.g., 4 mg/mL) in the assay buffer, followed by brief sonication and centrifugation to collect the supernatant. Alternatively, a stock solution in DMSO or ethanol can be prepared and diluted into the assay buffer.

  • Assay Reaction Mixture: In a 96-well microplate, prepare the standard assay mixture. For a final volume of 260 µL, combine:

    • 200 µL Assay Buffer

    • 20 µL NOBA substrate (e.g., to a final concentration of 3 mM)

    • 20 µL deionized water (or inhibitor solution)

    • 20 µL PLA₂ sample

  • Initiation and Incubation: Initiate the reaction by adding the PLA₂ sample.

  • Measurement: Incubate the plate at 37 °C. Measure the absorbance at 425 nm at regular intervals (e.g., every 10 minutes) for up to 40-60 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot. Enzyme activity can be expressed as the rate of change in absorbance per minute or converted to molar units using the molar extinction coefficient of the product.

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_sub Prepare NOBA Substrate Solution prep_assay Prepare Assay Mix (Buffer, H₂O, Substrate) in 96-well plate prep_sub->prep_assay add_enz Initiate Reaction: Add PLA₂ Sample prep_assay->add_enz incubate Incubate at 37°C add_enz->incubate measure Measure Absorbance at 425 nm (Kinetic Read) incubate->measure plot Plot Absorbance vs. Time measure->plot calc Calculate Initial Velocity (V₀) from linear slope plot->calc result Determine PLA₂ Activity calc->result

Caption: Experimental workflow for a PLA₂ chromogenic assay using NOBA.

Application Data

NOBA has been successfully used to characterize PLA₂ from various sources, particularly snake venoms. The kinetic parameters obtained from such studies are crucial for understanding enzyme function and for screening potential inhibitors.

Enzyme SourceKₘ (mM)Vₘₐₓ (nmol/min)ConditionsReference(s)
Bothrops asper (venom)3.114.47pH 8.0, 40 °C, 10 mM Ca²⁺
Porthidium hyoprora (venom)N/AN/AOptimal at pH 8.0, 37 °C

Note: N/A indicates data was not specified in the cited abstract. Vₘₐₓ values are specific to the protein concentration used in the cited experiment.

Conclusion

This compound is a well-characterized and indispensable tool for the study of Phospholipase A₂ enzymes. Its properties as a chromogenic substrate enable a straightforward and reliable spectrophotometric assay suitable for high-throughput screening and detailed kinetic analysis. The provided protocols for its synthesis and application offer a robust starting point for researchers aiming to investigate PLA₂ activity in various biological and pathological contexts, including venom research and the development of anti-inflammatory therapeutics.

References

4-Nitro-3-(octanoyloxy)benzoic acid solubility in DMSO and ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4-Nitro-3-(octanoyloxy)benzoic acid in DMSO and Ethanol (B145695)

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and ethanol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter in drug discovery and development, influencing formulation, bioavailability, and efficacy. It is defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution at a specific temperature and pressure. For a compound like this compound, understanding its solubility in solvents such as DMSO and ethanol is fundamental for preparing stock solutions for in vitro and in vivo assays.

The structure of this compound features a benzoic acid framework with a nitro group and an octanoyloxy substituent.[1] The octanoyloxy group introduces hydrophobicity, while the nitro group and carboxylic acid function contribute to its polarity and potential for hydrogen bonding.[1] This combination of functional groups results in moderate solubility in organic solvents.[1]

Quantitative Solubility Data

The solubility of this compound has been determined in both DMSO and ethanol. The quantitative data is summarized in the table below.

Solvent Solubility Storage Conditions for Solutions
Dimethyl Sulfoxide (DMSO)Up to 25 mg/mL[2][3][4]Solutions may be stored at -20°C for up to 3 months[2][5]
EthanolUp to 25 mg/mL[2][3][4]Solutions may be stored at -20°C for up to 3 months[2][5]

Experimental Protocols for Solubility Determination

While specific experimental data for the solubility determination of this compound is not publicly detailed, the following are standard methodologies widely used in the pharmaceutical and chemical industries to ascertain the solubility of a compound.

Equilibrium Shake-Flask Method

This is the gold standard method for determining thermodynamic solubility.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent (DMSO or ethanol) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in the specific solvent at that temperature.

Kinetic Solubility Method (High-Throughput Screening)

This method is often used in early drug discovery for a rapid assessment of solubility.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Serial Dilution: Add the DMSO stock solution to an aqueous buffer or the target solvent (in this case, ethanol could be the co-solvent with an aqueous buffer) in a multi-well plate.

  • Precipitation Detection: The formation of a precipitate is monitored over a short period (e.g., 1-2 hours) using methods like turbidimetry (nephelometry), which measures the cloudiness of the solution.

  • Solubility Estimation: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_result Result A Weigh Compound (this compound) C Prepare Supersaturated Mixture A->C B Measure Solvent (DMSO or Ethanol) B->C D Equilibrate Mixture (e.g., Shake Flask for 24-48h) C->D E Separate Solid and Liquid (Centrifugation/Filtration) D->E F Collect Supernatant/Filtrate E->F G Analyze Concentration (e.g., HPLC, UV-Vis) F->G H Calculate Solubility (mg/mL or M) G->H I Quantitative Solubility Data H->I

Caption: A conceptual workflow for the experimental determination of solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: Generally, solubility increases with temperature, although there are exceptions.

  • pH (in aqueous solutions): As a carboxylic acid, the solubility of this compound in aqueous media will be highly dependent on the pH. Deprotonation at higher pH will increase its aqueous solubility.

  • Purity of the Compound: Impurities can affect the measured solubility.

  • Polymorphism: Different crystalline forms of the compound can exhibit different solubilities.

Conclusion

This compound is soluble in both DMSO and ethanol up to a concentration of 25 mg/mL.[2][3][4] This makes these solvents suitable for preparing stock solutions for various research applications. For precise solubility determination, standardized methods such as the shake-flask protocol are recommended. The provided information serves as a foundational guide for researchers working with this compound.

References

The Chromogenic Substrate 4-Nitro-3-(octanoyloxy)benzoic Acid: A Technical Guide to its Mechanism of Action with Phospholipase A2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 4-Nitro-3-(octanoyloxy)benzoic acid (NOBA) with Phospholipase A2 (PLA2). Contrary to functioning as an inhibitor, NOBA is a well-established chromogenic substrate designed to assay the enzymatic activity of PLA2. This document details the enzymatic hydrolysis of NOBA by PLA2, presents quantitative data derived from its use, outlines experimental protocols for PLA2 activity assays, and contextualizes the role of PLA2 in cellular signaling pathways.

Core Mechanism: Enzymatic Hydrolysis

This compound is an synthetic analog of natural phospholipids, engineered to produce a measurable colorimetric signal upon enzymatic cleavage by PLA2. The mechanism is a specific molecular recognition and catalytic event occurring at the active site of the PLA2 enzyme.

The PLA2-mediated reaction involves the hydrolysis of the ester bond at the 3-position of the benzoic acid ring. The key features of this interaction are:

  • Substrate Binding: The octanoyl hydrocarbon chain of NOBA provides a significant hydrophobic character, allowing it to bind within the hydrophobic channel of the PLA2 active site. This mimics the binding of the fatty acid tail of a natural phospholipid substrate.[1]

  • Catalytic Action: Once bound, the ester bond of NOBA is positioned near the catalytic residues of the enzyme. PLA2, often in a calcium-dependent manner, facilitates the nucleophilic attack of a water molecule on the carbonyl carbon of the ester linkage.[1]

  • Product Release: This catalytic action cleaves the ester bond, releasing octanoic acid and 4-nitro-3-hydroxybenzoic acid.[1]

  • Chromophore Formation: Under typical aqueous assay conditions (pH > 7), the phenolic hydroxyl group of the 4-nitro-3-hydroxybenzoic acid product is deprotonated. This forms the 4-nitro-3-phenolate anion, a chromophore that exhibits strong absorbance at a wavelength of 425 nm.[1]

The rate of formation of this colored product is directly proportional to the PLA2 enzymatic activity, providing a reliable method for quantifying the enzyme's function.[1]

Enzymatic Hydrolysis of NOBA by PLA2 cluster_0 PLA2 Active Site PLA2 Phospholipase A2 (Enzyme) Products Octanoic Acid + 4-Nitro-3-hydroxybenzoic acid PLA2->Products Hydrolysis NOBA This compound (Substrate, Colorless) NOBA->PLA2 Binding H2O Water H2O->PLA2 Catalysis Chromophore 4-Nitro-3-phenolate (Chromophore, Yellow) Products->Chromophore Deprotonation (pH > 7) Detection Absorbance at 425 nm Chromophore->Detection

Figure 1: Mechanism of PLA2-mediated hydrolysis of NOBA.

Quantitative Data Presentation

The use of NOBA as a substrate allows for the quantification of PLA2 activity. Key parameters for a typical PLA2 assay using NOBA are summarized below.

ParameterValueReference
Substrate This compound (NOBA)[1][2]
Enzyme Phospholipase A2 (PLA2)[1][2]
Detection Wavelength 425 nm[1][2]
Product (Chromophore) 4-Nitro-3-phenolate anion[1]
Molar Extinction Coefficient (ε) ~2540 M⁻¹cm⁻¹ (Calculated)[2]
Typical Substrate Concentration 2 mM (saturating)[2]
Observed Kinetics Biphasic (initial fast phase, followed by a slower linear phase)[2]

Calculation of Molar Extinction Coefficient: Based on the finding that a 1.0 mM solution of the chromophore yields an absorbance of 2.54 in a standard microplate reader, the molar extinction coefficient (ε) can be estimated using the Beer-Lambert law (A = εcl). Assuming a path length (l) of 1 cm for calculation purposes, ε ≈ 2540 M⁻¹cm⁻¹. The actual path length in a microplate well is less than 1 cm, so this represents an estimation.[2]

Kinetic Considerations: Interfacial Activation and Biphasic Behavior

The hydrolysis of NOBA by PLA2 often exhibits non-Michaelis-Menten, biphasic kinetics.[2] This phenomenon is attributed to the principle of interfacial activation , a hallmark of most PLA2 enzymes.

PLA2s are significantly more active on substrates that are part of an aggregated interface (like micelles or vesicles) than on monomeric, soluble substrates. The biphasic nature of the reaction with NOBA likely reflects:

  • Initial Fast Phase: Rapid hydrolysis of NOBA molecules arranged in readily accessible substrate aggregates or micelles.

  • Slower Linear Phase: A subsequent, slower rate that may be caused by factors such as substrate depletion within the aggregates, product inhibition, or changes in the physical state of the substrate interface.

Due to this complex kinetic behavior, determining a simple Michaelis-Menten constant (Km) can be misleading. A more accurate kinetic analysis would require advanced models that account for the enzyme's binding to the substrate interface and the subsequent catalysis.

Experimental Protocols

This section outlines a standard methodology for a microplate-based PLA2 activity assay using NOBA.

4.1. Reagents and Buffers

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5-8.0), 150 mM KCl, 10 mM CaCl₂. Note: Calcium is a required cofactor for many PLA2 enzymes.[2]

  • Substrate Stock Solution: Dissolve this compound in acetonitrile (B52724) to a concentration of ~1 mg/mL.

  • Working Substrate Solution: Prepare the final substrate solution by diluting the stock in the Assay Buffer. For example, reconstitute 4 mg/mL of NOBA in the assay buffer. This solution should be sonicated briefly and centrifuged to remove any insoluble material. A final concentration of ~2 mM in the assay is often sufficient to saturate the enzyme.[2]

  • Enzyme Solution: Prepare dilutions of the PLA2 enzyme (from purified sources, cell lysates, or biological fluids like serum) in the Assay Buffer.

  • 96-well Microplate: Clear, flat-bottom plates are recommended.

4.2. Assay Procedure

Experimental Workflow for PLA2 Assay A Prepare Reagents (Assay Buffer, Substrate, Enzyme) B Add Enzyme Solution to Microplate Wells A->B C Initiate Reaction by Adding Working Substrate Solution B->C D Incubate at Desired Temperature (e.g., 37°C) C->D E Measure Absorbance at 425 nm Kinetically (e.g., every 1-5 minutes) or as an Endpoint Reading D->E F Data Analysis: Calculate Rate of Reaction (V₀) E->F

Figure 2: A typical experimental workflow for a PLA2 assay using NOBA.

  • Plate Setup: Add a defined volume of the enzyme solution to the wells of the 96-well microplate. Include appropriate controls such as buffer-only (no enzyme) wells to measure background substrate hydrolysis.

  • Reaction Initiation: Start the reaction by adding the working substrate solution to each well.

  • Incubation: Incubate the plate at the optimal temperature for the specific PLA2 being studied (e.g., 37°C).

  • Data Acquisition: Measure the absorbance at 425 nm using a microplate reader. For kinetic analysis, readings should be taken at regular intervals (e.g., every minute for 30-60 minutes). For an endpoint assay, a single reading is taken after a fixed incubation time (e.g., 60 minutes).[2]

4.3. Data Analysis

The rate of the reaction (V₀) is determined from the linear portion of the absorbance versus time plot. The PLA2 activity can then be calculated using the Beer-Lambert law:

Activity (mol/min/mL) = (ΔAbs/min) / (ε * l) * (1 / V_enzyme)

Where:

  • ΔAbs/min is the rate of change in absorbance.

  • ε is the molar extinction coefficient of the 4-nitro-3-phenolate anion (~2540 M⁻¹cm⁻¹).

  • l is the path length of the sample in the microplate well (in cm).

  • V_enzyme is the volume of the enzyme solution added to the well (in mL).

Role in Signaling Pathways: The Arachidonic Acid Cascade

While NOBA itself is an analytical tool and not a signaling molecule, it is used to measure the activity of PLA2, a critical enzyme at the apex of major signaling pathways. The most prominent of these is the arachidonic acid cascade , which is central to inflammation and cellular signaling.

PLA2 enzymes, particularly cytosolic PLA2 (cPLA2), catalyze the release of arachidonic acid from the sn-2 position of membrane phospholipids. This free arachidonic acid is then metabolized by downstream enzymes, cyclooxygenases (COX) and lipoxygenases (LOX), to produce a diverse family of potent lipid mediators known as eicosanoids (including prostaglandins, thromboxanes, and leukotrienes). These molecules are involved in a wide array of physiological and pathological processes, including inflammation, immunity, and neurotransmission.

Assaying PLA2 activity with substrates like NOBA allows researchers to study the regulation of this key upstream event in the arachidonic acid pathway, providing insights into inflammatory processes and the effects of potential therapeutic inhibitors targeting PLA2.

PLA2 in the Arachidonic Acid Signaling Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (Free Fatty Acid) Membrane->AA Hydrolysis PLA2 PLA2 Phospholipase A2 (PLA2) (Activity measured by NOBA assay) COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (e.g., 5-LOX) AA->LOX Prostanoids Prostaglandins, Thromboxanes COX->Prostanoids Leukotrienes Leukotrienes LOX->Leukotrienes Response Inflammatory & Cellular Responses Prostanoids->Response Leukotrienes->Response

Figure 3: The central role of PLA2 in initiating the arachidonic acid cascade.

References

An In-depth Technical Guide on the Stability and Degradation Profile of 4-Nitro-3-(octanoyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitro-3-(octanoyloxy)benzoic acid (NOBA) is a paramount tool in biochemical research, primarily utilized as a chromogenic substrate for the determination of phospholipase A2 (PLA2) activity. Its stability and degradation are of critical importance for the accuracy and reproducibility of such assays. This technical guide provides a comprehensive overview of the known stability and degradation profile of NOBA. The document elucidates the principal degradation pathway—enzymatic hydrolysis—and presents available data on its general chemical stability. Experimental protocols for assessing its degradation via PLA2 activity and relevant kinetic data are detailed. This guide also addresses the current limitations in public data regarding photostability, thermal, and non-enzymatic hydrolytic degradation, while postulating potential degradation mechanisms based on analogous chemical structures.

Chemical and Physical Properties

This compound is an organic compound featuring a benzoic acid backbone substituted with a nitro group and an octanoyloxy group.[1] The electron-withdrawing nature of the nitro group influences the compound's acidity and reactivity, while the octanoyloxy chain imparts hydrophobic characteristics.[1]

PropertyValueReference
CAS Number 55894-52-5[2]
Molecular Formula C₁₅H₁₉NO₆[2]
Molecular Weight 309.31 g/mol [2]
Appearance Off-white solid[2]
Melting Point 146 - 148°C[2]
Solubility Soluble in DMSO (up to 25 mg/ml) and Ethanol (up to 25 mg/ml). Less soluble in water.[1][2]

General Chemical Stability and Storage

While comprehensive, publicly available stability studies are limited, information from suppliers provides general guidance on the chemical stability of this compound under specific storage conditions.

FormatStorage ConditionStability Period
Solid Room TemperatureStable for 2 years from the date of purchase as supplied.[2]
In Solution (DMSO or Ethanol) -20°CUp to 3 months.[2]

Primary Degradation Pathway: Enzymatic Hydrolysis

The most well-documented degradation pathway for NOBA is its enzymatic hydrolysis by phospholipase A2 (PLA2) enzymes. This reaction forms the basis of a widely used spectrophotometric assay for measuring PLA2 activity.

The PLA2 enzyme catalyzes the cleavage of the ester bond in NOBA, yielding two products: 4-nitro-3-hydroxybenzoic acid and octanoic acid.[3] Under typical assay conditions (pH 8.0), the phenolic hydroxyl group of 4-nitro-3-hydroxybenzoic acid deprotonates to form a chromogenic phenolate (B1203915) anion, which strongly absorbs light at 425 nm.[3] The rate of increase in absorbance at this wavelength is directly proportional to the rate of NOBA hydrolysis and, consequently, to the PLA2 activity.

Enzymatic Hydrolysis Kinetics

The hydrolysis of NOBA by PLA2 often follows Michaelis-Menten kinetics, allowing for the determination of key enzymatic parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). These parameters can be influenced by factors including the source of the PLA2 enzyme, pH, temperature, and the presence of cofactors like Ca²⁺.

Enzyme SourceKₘ (mM)Vₘₐₓ (nmol/min)Optimal pHOptimal Temperature (°C)Reference
Bothrops asper venom (BaspCol-PLA2)3.114.478.040[4]
Porthidium hyoprora venom (PhTX-II)-9.65 (nmoles/min/mg)8.040[5]

Note: The table presents a selection of reported kinetic parameters. Values can vary based on specific experimental conditions.

Experimental Protocol: PLA2 Activity Assay using NOBA

The following is a generalized protocol for the determination of PLA2 activity using NOBA as a substrate. This method is adaptable for use in 96-well plates.

Materials:

  • This compound (NOBA)

  • Assay Buffer: 10 mM Tris-HCl, 10 mM CaCl₂, 100 mM NaCl, pH 8.0

  • PLA2 enzyme source (e.g., snake venom, purified enzyme)

  • Acetonitrile (B52724)

  • Microplate reader capable of measuring absorbance at 425 nm

Procedure:

  • Substrate Preparation: Prepare a stock solution of NOBA in acetonitrile (e.g., 1 mg/mL).

  • Assay Mixture: In a 96-well plate, add 200 µL of Assay Buffer to each well.

  • Add 20 µL of the NOBA stock solution to each well.

  • Add 20 µL of deionized water.

  • Enzyme Addition: To initiate the reaction, add 20 µL of the PLA2 enzyme solution to each well. For a negative control, add 20 µL of buffer instead of the enzyme.

  • Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., up to 40 minutes).

  • Measurement: Measure the absorbance at 425 nm at regular intervals to determine the initial velocity of the reaction.

  • Calculation: The enzyme activity is calculated based on the rate of increase in absorbance, using the molar extinction coefficient of the 4-nitro-3-phenolate anion.

experimental_workflow

Figure 1: Experimental workflow for a typical PLA2 activity assay using NOBA.

Other Potential Degradation Pathways

There is a notable lack of specific, publicly available data on the degradation of NOBA under other stress conditions. However, based on the chemical structure of NOBA and studies of analogous compounds, the following degradation pathways can be postulated.

Non-Enzymatic Hydrolysis

Similar to other esters, NOBA is susceptible to hydrolysis under both acidic and basic conditions. The hydrolysis of p-nitrophenyl acetate, a related compound, exhibits a U-shaped pH-rate profile, indicating that the reaction is catalyzed by both hydronium and hydroxide (B78521) ions.[1] It is therefore expected that NOBA would degrade more rapidly at pH extremes.

Photodegradation

Aromatic nitro compounds are known to be photoreactive. The photolysis of ortho-nitrobenzyl esters, for example, is known to proceed via a triplet state and intramolecular hydrogen abstraction.[2] While the specific photochemical behavior of NOBA has not been detailed in the literature, exposure to high-intensity UV light could potentially lead to the cleavage of the ester linkage or modification of the nitro group.

Thermal Degradation

In the absence of enzymes, thermal degradation of aromatic nitro compounds can occur at elevated temperatures. The primary decomposition pathways often involve the cleavage of the C-NO₂ bond and isomerization to a nitrite, followed by further breakdown.[6] For NOBA, high temperatures could also lead to the cleavage of the ester bond.

degradation_pathways

Figure 2: Known and potential degradation pathways of NOBA.

Conclusion

The stability and degradation profile of this compound is predominantly characterized by its enzymatic hydrolysis via phospholipase A2, a reaction that is central to its primary application. The compound exhibits good stability as a solid and in frozen organic solutions, which is sufficient for its use as a laboratory reagent. However, there is a significant gap in the scientific literature regarding its detailed degradation under photolytic, thermal, and varied pH conditions. Researchers and drug development professionals should be mindful of these limitations and primarily consider enzymatic hydrolysis as the main degradation pathway under typical experimental conditions. Further studies are warranted to fully elucidate the complete stability and degradation profile of this important biochemical tool.

References

Characterization of 4-Nitro-3-(octanoyloxy)benzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitro-3-(octanoyloxy)benzoic acid, a significant chromogenic substrate utilized in the study of phospholipase A2 (PLA2) activity. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and summarizes its key characterization data. Furthermore, it explores its primary biological application and the underlying mechanism of action. The information herein is intended to be a valuable resource for researchers and professionals engaged in enzymology, drug discovery, and related fields.

Chemical and Physical Properties

This compound, also known by the acronyms 4N3OBA or NOBA, is an organic compound featuring a benzoic acid backbone substituted with a nitro group and an octanoyloxy ester.[1] The presence of the electron-withdrawing nitro group influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid. The octanoyl chain provides hydrophobic character to the molecule.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 55894-52-5[2][3]
Molecular Formula C₁₅H₁₉NO₆[3]
Molecular Weight 309.31 g/mol [2][3]
Appearance Off-white solid[2]
Melting Point 146 - 148 °C[2]
Solubility Soluble in DMSO (up to 25 mg/ml) and Ethanol (up to 25 mg/ml)[2]

Synthesis and Purification

The synthesis of this compound is typically achieved through the esterification of its precursor, 3-hydroxy-4-nitrobenzoic acid, with octanoyl chloride. The synthesis of the precursor itself can be accomplished by the nitration of 3-hydroxybenzoic acid.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the esterification of 3-hydroxy-4-nitrobenzoic acid.

Materials:

  • 3-hydroxy-4-nitrobenzoic acid

  • Octanoyl chloride

  • Pyridine (B92270) (or another suitable base, e.g., triethylamine)

  • Anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-hydroxy-4-nitrobenzoic acid (1 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add pyridine (1.1 equivalents) to the solution and stir at room temperature for 10 minutes.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add octanoyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield pure this compound.

Synthesis Workflow Diagram

G Synthesis Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification start Dissolve 3-hydroxy-4-nitrobenzoic acid in anhydrous DCM add_base Add pyridine and stir start->add_base cool Cool to 0 °C add_base->cool add_acyl Add octanoyl chloride dropwise cool->add_acyl react Stir at room temperature (12-24h) add_acyl->react quench Quench with 1M HCl react->quench extract Extract with DCM quench->extract Work-up wash Wash with HCl, NaHCO₃, Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography end Pure this compound chromatography->end G PLA2 Enzymatic Reaction substrate This compound (Substrate) enzyme Phospholipase A2 (PLA2) substrate->enzyme Hydrolysis product1 4-Nitro-3-hydroxybenzoic acid (Chromogenic Product) enzyme->product1 product2 Octanoic Acid enzyme->product2 detection Measure Absorbance at 425 nm product1->detection

References

The Biological Role of 4-Nitro-3-(octanoyloxy)benzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of 4-Nitro-3-(octanoyloxy)benzoic Acid as a Chromogenic Substrate for Phospholipase A2 and its Application in Drug Discovery and Scientific Research.

Introduction

This compound, commonly referred to as NOBA or 4N3OBA, is a synthetic organic compound that has found a niche application in biochemical research. While not known for its own intrinsic broad biological activity, it serves as a critical tool for studying the activity of a pivotal class of enzymes: phospholipase A2 (PLA2). This technical guide provides a comprehensive overview of this compound, detailing its primary function as a chromogenic substrate, the experimental protocols for its use, and the significant signaling pathways of its target enzyme, PLA2. This document is intended for researchers, scientists, and drug development professionals who are investigating inflammatory processes, lipid signaling, and other physiological and pathological conditions where PLA2 activity is a key factor.

Core Function: A Chromogenic Substrate for Phospholipase A2

The principal application of this compound lies in its role as a chromogenic substrate for the determination of phospholipase A2 (PLA2) activity. PLA2 enzymes are a superfamily of esterases that catalyze the hydrolysis of the sn-2 acyl bond of phospholipids, releasing a free fatty acid and a lysophospholipid. This enzymatic reaction is a rate-limiting step in the production of numerous lipid mediators, most notably arachidonic acid, which is a precursor to pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.

The utility of this compound in a PLA2 assay is based on a straightforward colorimetric principle. The compound is structurally designed to mimic a phospholipid substrate. In the presence of active PLA2, the enzyme cleaves the octanoyl ester bond at the 3-position of the benzoic acid. This hydrolysis reaction yields two products: octanoic acid and 4-nitro-3-hydroxybenzoic acid. The latter product, under typical aqueous assay conditions, forms a phenolate (B1203915) anion which is a chromophore that exhibits a distinct yellow color. The intensity of this color, which can be quantified by measuring the absorbance at a wavelength of 425 nm, is directly proportional to the amount of 4-nitro-3-hydroxybenzoic acid produced and, consequently, to the catalytic activity of the PLA2 enzyme.[1] This characteristic makes this compound an invaluable tool for kinetic studies of PLA2 and for the high-throughput screening of potential PLA2 inhibitors.[1]

Quantitative Data

The following tables summarize key quantitative data related to the use of this compound in PLA2 assays, compiled from various research applications.

ParameterValueSource of PLA2Notes
Optimal Substrate Concentration2 mMHuman SerumSufficient to saturate PLA2 enzyme activity under the described assay conditions.[2]
Michaelis Constant (KM)4.43 mMPorthidium hyoprora venom (PhTX-III)Determined from substrate concentration studies with the chromogenic substrate.[3]
Maximum Velocity (Vmax)10.81 UPorthidium hyoprora venom (PhTX-III)One unit (U) is not explicitly defined in the source.[3]
Wavelength of Maximum Absorbance (λmax)425 nmNot ApplicableThis is the wavelength at which the chromogenic product, 4-nitro-3-hydroxybenzoic acid, is detected.[1][2]

Table 1: Kinetic and Assay Parameters of this compound

PLA2 SourceMean Activity (μmol·h⁻¹·ml⁻¹)Notes
Healthy Human Serum (n=30)10.4 ± 1.6Activity was found to be positively correlated with total triglyceride and total cholesterol levels.

Table 2: Example of PLA2 Activity Measured Using this compound

Experimental Protocols

Microplate-Based Colorimetric Assay for Phospholipase A2 Activity

This protocol describes a common method for determining PLA2 activity in biological samples, such as serum or purified enzyme preparations, using this compound in a 96-well plate format.

Materials:

  • This compound (substrate)

  • Acetonitrile (B52724)

  • Assay Buffer: 10 mM Tris-HCl, 10 mM CaCl₂, 100 mM NaCl, pH 8.0

  • Enzyme source (e.g., serum, purified PLA2)

  • Microplate reader capable of measuring absorbance at 425 nm

  • 96-well microtiter plates

Procedure:

  • Substrate Preparation:

    • Dissolve 5 mg of this compound in 5.4 mL of acetonitrile to create a stock solution.

    • Aliquot 0.1 mL of the stock solution into microcentrifuge tubes.

    • Dry the aliquots using a vacuum evaporator concentrator. These dried aliquots can be stored at -20°C for future use.

    • For the assay, reconstitute one dried aliquot in 1.2 mL of Assay Buffer. This will be your working substrate solution.

  • Assay Reaction:

    • In each well of a 96-well plate, add 200 µL of the reconstituted working substrate solution.

    • Add 20 µL of the enzyme source (e.g., serum sample, diluted purified enzyme) to the wells.

    • For a positive control, use a known active PLA2 preparation (e.g., commercial bee venom PLA2).

    • For a negative control (blank), add 20 µL of the corresponding buffer used for the enzyme sample.

  • Incubation and Measurement:

    • Incubate the plate at 37°C.

    • Measure the absorbance at 425 nm at regular intervals (e.g., every 10 minutes) for a total period of up to 150 minutes using a microplate reader. The rate of increase in absorbance is indicative of the PLA2 activity.

  • Data Analysis:

    • Subtract the absorbance readings of the blank wells from the sample wells.

    • Plot the change in absorbance over time to determine the reaction rate.

    • The enzymatic activity can be calculated using the molar extinction coefficient of the 4-nitro-3-hydroxybenzoic acid product. The relationship between chromophore concentration and absorbance is linear, where a 1.0 mM concentration of the chromophore yields an absorbance of approximately 2.54 at 425 nm.[2]

Signaling Pathways and Biological Context

While this compound itself is not a modulator of signaling pathways, its utility lies in quantifying the activity of PLA2, a key enzyme that initiates a critical signaling cascade. The activation of PLA2 leads to the release of arachidonic acid from membrane phospholipids. This free arachidonic acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway, leading to the production of a diverse array of potent lipid mediators known as eicosanoids.

  • Cyclooxygenase (COX) Pathway: This pathway, involving the enzymes COX-1 and COX-2, converts arachidonic acid into prostaglandins (PGs) and thromboxanes (TXs). These molecules are involved in inflammation, pain, fever, blood clotting, and the protection of the stomach lining.

  • Lipoxygenase (LOX) Pathway: This pathway metabolizes arachidonic acid into leukotrienes (LTs) and lipoxins (LXs). Leukotrienes are potent mediators of allergic and inflammatory responses, including bronchoconstriction in asthma.

The ability to accurately measure PLA2 activity using substrates like this compound is therefore crucial for researchers investigating these pathways and for the development of drugs that target PLA2 to treat inflammatory diseases such as arthritis, asthma, and cardiovascular diseases.

Visualizations

Experimental Workflow for PLA2 Assay

experimental_workflow sub_prep Substrate Preparation (this compound in Assay Buffer) plate_setup Plate Setup (Add Substrate to 96-well plate) sub_prep->plate_setup add_enzyme Add Enzyme Sample (Serum, purified PLA2, etc.) plate_setup->add_enzyme incubation Incubation (37°C) add_enzyme->incubation read_absorbance Measure Absorbance (425 nm at time intervals) incubation->read_absorbance data_analysis Data Analysis (Calculate Reaction Rate) read_absorbance->data_analysis

Caption: Workflow for a colorimetric PLA2 assay.

Phospholipase A2 Signaling Pathway

pla2_signaling membrane Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 aa Arachidonic Acid pla2->aa Hydrolysis cox Cyclooxygenases (COX-1/2) aa->cox lox Lipoxygenases (LOX) aa->lox pgs_txs Prostaglandins & Thromboxanes cox->pgs_txs lts_lxs Leukotrienes & Lipoxins lox->lts_lxs inflammation Inflammation, Pain, Fever, Platelet Aggregation pgs_txs->inflammation allergy Allergic Response, Bronchoconstriction lts_lxs->allergy

Caption: The arachidonic acid cascade initiated by PLA2.

Conclusion

This compound stands out not for its direct biological effects, but as a powerful analytical tool. Its application as a chromogenic substrate has facilitated the study of phospholipase A2, an enzyme central to numerous physiological and pathological processes. The simple, reliable, and quantifiable colorimetric assay it enables allows for the detailed investigation of PLA2 kinetics and the screening of potential therapeutic inhibitors. For researchers in drug development and the life sciences, a thorough understanding of how to utilize tools like this compound is essential for advancing our knowledge of lipid signaling and developing novel treatments for a wide range of inflammatory and other diseases.

References

Methodological & Application

Application Notes and Protocols for 4-Nitro-3-(octanoyloxy)benzoic acid in a 96-Well Microplate Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-3-(octanoyloxy)benzoic acid (NOBA) is a chromogenic substrate designed for the sensitive and continuous monitoring of Phospholipase A₂ (PLA₂) activity.[1][2][3] PLA₂ enzymes are critical in various physiological processes, including inflammation and signal transduction, by catalyzing the hydrolysis of the sn-2 ester bond of phospholipids.[1] This assay leverages the enzymatic activity of PLA₂ to cleave the octanoyloxy group from the NOBA molecule. This cleavage releases 4-Nitro-3-hydroxybenzoic acid, a yellow-colored chromophore that can be quantified spectrophotometrically at 425 nm.[1][2][3] The rate of color formation is directly proportional to the PLA₂ activity, providing a straightforward and high-throughput method for screening enzyme activity and potential inhibitors in a 96-well microplate format.[1][2]

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 55894-52-5[1][2][4]
Molecular Formula C₁₅H₁₉NO₆[5]
Molecular Weight 309.31 g/mol [1][2][5]
Appearance Off-white solid[2][6]
Solubility Soluble in DMSO (up to 25 mg/mL or 75 mM) and Ethanol (B145695) (up to 25 mg/mL or 75 mM).[2]
Storage Stable for up to 2 years as supplied. Solutions in DMSO or ethanol can be stored at -20°C for up to 3 months.

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of the ester bond in this compound by Phospholipase A₂. This reaction yields two products: octanoic acid and the chromogenic compound 4-Nitro-3-hydroxybenzoic acid. The production of the latter can be continuously monitored by measuring the increase in absorbance at a wavelength of 425 nm.

G cluster_reaction PLA₂ Catalyzed Hydrolysis cluster_detection Detection Substrate This compound (Colorless Substrate) Product1 4-Nitro-3-hydroxybenzoic acid (Yellow Chromophore) Substrate->Product1 Hydrolysis Product2 Octanoic acid Substrate->Product2 Enzyme Phospholipase A₂ (PLA₂) Enzyme->Product1 Enzyme->Product2 Spectrophotometer Spectrophotometer (Measure Absorbance at 425 nm) Product1->Spectrophotometer Absorbs light

Diagram 1: Principle of the chromogenic PLA₂ assay.

Experimental Protocols

Preparation of Reagents
  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer with a pH of 7.0-8.0.[1] For many PLA₂ enzymes, the addition of 10 mM CaCl₂ and 100 mM NaCl is required for optimal activity.[1] The final buffer composition should be optimized for the specific PLA₂ being investigated.

  • Substrate Stock Solution: Dissolve this compound in DMSO or 100% ethanol to a stock concentration of 5 mM.[1][7]

  • Enzyme Solution: Prepare a stock solution of the Phospholipase A₂ enzyme in the assay buffer. The final concentration will need to be determined empirically, but a starting point is to aim for a concentration that yields a linear rate of absorbance increase over the desired assay time.

  • Inhibitor Solutions (Optional): Dissolve any potential inhibitors in DMSO or a solvent compatible with the assay conditions.

Assay Procedure in a 96-Well Microplate

The following protocol is a general guideline and may require optimization for specific experimental conditions.

G cluster_workflow 96-Well Plate Assay Workflow Start Start Reagent_Prep Prepare Reagents: - Assay Buffer - Substrate Stock - Enzyme Solution - Inhibitor (optional) Start->Reagent_Prep Plate_Setup Plate Setup: Add Assay Buffer, Enzyme, and Inhibitor/Vehicle to wells Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate plate at desired temperature Plate_Setup->Pre_incubation Initiate_Reaction Initiate Reaction: Add Substrate Solution Pre_incubation->Initiate_Reaction Kinetic_Read Kinetic Measurement: Read absorbance at 425 nm every 1-2 minutes for 30-60 min Initiate_Reaction->Kinetic_Read Data_Analysis Data Analysis: Calculate reaction rates (V₀) Kinetic_Read->Data_Analysis End End Data_Analysis->End

Diagram 2: Experimental workflow for the 96-well PLA₂ assay.
  • Plate Layout: Design the plate layout to include wells for blanks (no enzyme), controls (no inhibitor), and test samples (with inhibitor or experimental enzyme source). It is recommended to perform all measurements in triplicate.

  • Reagent Addition:

    • Add 170 µL of Assay Buffer to each well.

    • Add 10 µL of the enzyme solution to the appropriate wells. For blank wells, add 10 µL of Assay Buffer.

    • For inhibitor studies, add 10 µL of the inhibitor solution or vehicle (e.g., DMSO) to the respective wells.

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the components to equilibrate.

  • Reaction Initiation: Start the reaction by adding 10 µL of the 5 mM substrate stock solution to each well, bringing the final reaction volume to 200 µL and the final substrate concentration to 250 µM. Mix the contents of the wells by gentle shaking.

  • Kinetic Measurement: Immediately place the microplate in a plate reader pre-set to the reaction temperature. Measure the absorbance at 425 nm at regular intervals (e.g., every 1-2 minutes) for a period of 30 to 60 minutes.[1]

Data Analysis
  • Calculate the rate of reaction (V₀): For each well, plot the absorbance at 425 nm against time. The initial linear portion of this curve represents the initial velocity (V₀) of the reaction. Calculate the slope of this linear portion (ΔAbs/Δt).

  • Convert Absorbance to Molar Concentration: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation. A chromophore concentration of 1.0 mM has been reported to yield an absorbance of 2.54 at 425 nm.[1]

  • Enzyme Activity Calculation: The enzyme activity can be expressed in units such as µmol/min/mg of protein.

  • Inhibitor Studies: For inhibitor screening, calculate the percentage of inhibition relative to the control (no inhibitor). The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the PLA₂ assay using this compound.

ParameterTypical ValueNotesReference
Wavelength (λmax) 425 nmFor detection of the 4-Nitro-3-hydroxybenzoic acid product.[1][2][3]
Final Substrate Concentration 2 mMA concentration of 2 mM was found to be sufficient to saturate PLA₂ enzyme activity under the described assay conditions.[1]
Final Reaction Volume 200 µLSuitable for standard 96-well microplates.[1]
Incubation Time 60 minutesAn initial fast phase is observed in the first 40 minutes, followed by a slower linear rate. 60 minutes is a standard incubation time for endpoint assays.[1]
Assay Buffer 50 mM Tris-HCl, pH 7.0Buffer composition may need optimization depending on the PLA₂ source.[1]
Calcium Chloride (CaCl₂) Concentration 10 mMMany PLA₂ enzymes are calcium-dependent.[1]
Mean PLA₂ Activity (Human Serum) 10.4 ± 1.6 µmol/h/mLIn healthy volunteers (n=30).[2]
Inhibitor EC₅₀ (3,4-dichloroisocoumarin) 0.4 mMFor serum PLA₂ activity.[2]

Troubleshooting

IssuePossible CauseSuggested Solution
High background absorbance - Substrate instability or precipitation. - Contaminated reagents.- Ensure complete dissolution of the substrate. - Prepare fresh substrate solution. - Use high-purity reagents and water.
Low or no enzyme activity - Inactive enzyme. - Suboptimal assay conditions (pH, temperature, cofactors). - Presence of inhibitors in the sample.- Use a fresh enzyme preparation. - Optimize assay conditions. - Include appropriate controls to test for inhibition.
Non-linear reaction rate - Substrate depletion. - Enzyme instability. - Product inhibition.- Use a lower enzyme concentration or a shorter assay time to ensure initial velocity is measured. - Assess enzyme stability under assay conditions.
High well-to-well variability - Pipetting errors. - Incomplete mixing. - Temperature gradients across the plate.- Use calibrated pipettes and proper pipetting techniques. - Ensure thorough mixing after reagent addition. - Allow the plate to equilibrate to the assay temperature.

Conclusion

The use of this compound provides a reliable and efficient method for measuring Phospholipase A₂ activity in a 96-well microplate format. This assay is well-suited for high-throughput screening of enzyme inhibitors and for characterizing PLA₂ activity from various biological sources. Careful optimization of assay conditions is recommended to ensure accurate and reproducible results.

References

Quantification of Phospholipase A2 Activity with 4-Nitro-3-(octanoyloxy)benzoic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipase A2 (PLA2) enzymes are a superfamily of lipolytic enzymes that play a critical role in various cellular processes, including inflammation, signal transduction, and membrane remodeling. They catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid, often arachidonic acid, and a lysophospholipid. Arachidonic acid is a precursor to a wide range of pro-inflammatory eicosanoids, making PLA2 a significant therapeutic target for a variety of inflammatory diseases.

This document provides detailed application notes and protocols for the quantification of PLA2 activity using the chromogenic substrate 4-Nitro-3-(octanoyloxy)benzoic acid (Noba). This assay offers a simple, continuous, and spectrophotometric method for measuring PLA2 activity, making it suitable for a range of applications, from basic research to high-throughput screening in drug discovery.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the colorless substrate, this compound, by PLA2. The hydrolysis reaction yields octanoic acid and 4-nitro-3-hydroxybenzoic acid. Under alkaline pH conditions, the phenolic hydroxyl group of 4-nitro-3-hydroxybenzoic acid deprotonates to form a yellow-colored phenolate (B1203915) ion, which can be quantified by measuring the increase in absorbance at 425 nm. The rate of color formation is directly proportional to the PLA2 activity in the sample.[1]

Data Presentation

Table 1: Chemical Properties of this compound
PropertyValue
Alternate Names Noba, 4N3OBA
Molecular Formula C₁₅H₁₉NO₆
Molecular Weight 309.31 g/mol
CAS Number 55894-52-5
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol
Table 2: Kinetic Parameters of PLA2 with this compound
PLA2 SourceK_m (mM)V_max (nmol/min/mg)Optimal pHOptimal Temperature (°C)
Bothrops asper (venom)3.114.47 (nmol/min)8.040
Crotalus durissus terrificus (venom)0.080.254 (absorbance units/min)Not ReportedNot Reported
Human SerumNot Reported10.4 ± 1.6 (µmol/h/mL)Not ReportedNot Reported

Note: Vmax values may be reported in different units depending on the study.

Table 3: IC₅₀ Values of PLA2 Inhibitors using the this compound Assay
InhibitorPLA2 SourceIC₅₀
QuercetinCrotalus durissus terrificus venom~57% inhibition at equimolar concentration with sPLA2
3-RhamnosylquercetinCrotalus durissus terrificus venom~63% inhibition at equimolar concentration with sPLA2
(+)-CatechinCrotalus durissus cumanensis venom83.1 ± 3.1% inhibition
Ursolic acidCrotalus durissus cumanensis venom47.01% inhibition
Gallic acidCrotalus durissus cumanensis venom1.84 mM
PropylgallateCrotalus durissus cumanensis venom1.84 mM
Ferulic acidCrotalus durissus cumanensis venom3.93 mM
Caffeic acidCrotalus durissus cumanensis venom1.40 mM
3,4-dichloroisocoumarinHuman Serum0.4 mM

Experimental Protocols

Materials and Reagents
  • This compound (Noba)

  • Phospholipase A2 enzyme (e.g., from bee venom, snake venom, or recombinant)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Calcium chloride (CaCl₂) (10 mM)

  • Bovine Serum Albumin (BSA) (optional, can improve enzyme stability)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving Noba and inhibitors

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 425 nm

Preparation of Reagents
  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer solution and adjust the pH to 8.0. Add CaCl₂ to a final concentration of 10 mM. BSA can be added to a final concentration of 0.1 mg/mL if needed.

  • Substrate Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Store protected from light at -20°C.

  • Enzyme Solution: Prepare a stock solution of PLA2 in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Inhibitor Solutions: Dissolve test compounds in DMSO to prepare stock solutions. Further dilute in assay buffer to the desired concentrations.

Experimental Workflow for PLA2 Activity Assay

G cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂) add_reagents Add to 96-well plate: - Assay Buffer - PLA2 Solution - Vehicle/Inhibitor prep_buffer->add_reagents prep_substrate Prepare Noba Stock (e.g., 10 mM in DMSO) start_reaction Initiate reaction by adding Noba Substrate Solution prep_substrate->start_reaction prep_enzyme Prepare PLA2 Solution (in Assay Buffer) prep_enzyme->add_reagents pre_incubate Pre-incubate at 37°C (5-10 min) add_reagents->pre_incubate pre_incubate->start_reaction measure_abs Measure Absorbance at 425 nm (kinetic or endpoint) start_reaction->measure_abs calc_rate Calculate Rate of Reaction (ΔAbs/min) measure_abs->calc_rate plot_data Plot Rate vs. [Enzyme] or % Inhibition vs. [Inhibitor] calc_rate->plot_data determine_params Determine Kinetic Parameters (Km, Vmax) or IC₅₀ plot_data->determine_params

Caption: Experimental workflow for the PLA2 activity assay.

Detailed Protocol for PLA2 Activity Measurement in a 96-Well Plate
  • Add 150 µL of Assay Buffer to each well of a 96-well microplate.

  • Add 20 µL of the PLA2 enzyme solution to the appropriate wells. For blank wells, add 20 µL of Assay Buffer.

  • Add 10 µL of vehicle (e.g., DMSO diluted in assay buffer) or test compound at various concentrations to the wells.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding 20 µL of the Noba substrate solution to all wells. The final volume in each well will be 200 µL.

  • Immediately start measuring the absorbance at 425 nm in a microplate reader. For kinetic analysis, take readings every 1-2 minutes for 15-30 minutes. For an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then measure the final absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of the sample wells.

    • For kinetic assays, calculate the rate of the reaction (change in absorbance per minute) from the linear portion of the absorbance vs. time curve.

    • For inhibitor studies, calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.

Signaling Pathway

Phospholipase A2 in the Arachidonic Acid Cascade and Inflammation

Phospholipase A2 plays a pivotal role in initiating the inflammatory cascade by releasing arachidonic acid from membrane phospholipids. Once released, arachidonic acid is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway. The COX pathway leads to the production of prostaglandins (B1171923) and thromboxanes, while the LOX pathway generates leukotrienes and lipoxins. These eicosanoids are potent lipid mediators that regulate a wide array of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation. The central role of PLA2 in this pathway makes it an attractive target for the development of anti-inflammatory drugs.

G membrane Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 Hydrolysis arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Releases cox Cyclooxygenases (COX-1, COX-2) arachidonic_acid->cox lox Lipoxygenases (LOX) arachidonic_acid->lox prostaglandins Prostaglandins (e.g., PGE₂, PGD₂) cox->prostaglandins thromboxanes Thromboxanes (e.g., TXA₂) cox->thromboxanes leukotrienes Leukotrienes (e.g., LTB₄) lox->leukotrienes inflammation Inflammation, Pain, Fever prostaglandins->inflammation platelet_aggregation Platelet Aggregation thromboxanes->platelet_aggregation leukotrienes->inflammation chemotaxis Chemotaxis leukotrienes->chemotaxis

Caption: PLA2 signaling in the arachidonic acid cascade.

Applications in Drug Discovery

The this compound-based PLA2 assay is a valuable tool in drug discovery for the identification and characterization of novel PLA2 inhibitors. Its simplicity, reliability, and adaptability to a high-throughput format make it ideal for:

  • High-Throughput Screening (HTS): The assay can be readily automated in 96- or 384-well formats to screen large compound libraries for potential PLA2 inhibitors.

  • Lead Optimization: Once initial hits are identified, this assay can be used to determine the potency (IC₅₀) and structure-activity relationships (SAR) of analog series to guide lead optimization efforts.

  • Mechanism of Action Studies: The continuous nature of the assay allows for detailed kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) of lead compounds.

  • Biomarker Analysis: The assay can be used to measure PLA2 activity in biological samples (e.g., serum, synovial fluid) as a potential biomarker for inflammatory diseases and to assess the in vivo efficacy of drug candidates.[2]

By providing a robust and quantitative measure of PLA2 activity, this assay plays a crucial role in advancing the development of new therapeutics for a wide range of inflammatory and other PLA2-mediated diseases.

References

Application Notes and Protocols: 4-Nitro-3-(octanoyloxy)benzoic Acid Assay for Snake Venom Phospholipase A2 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the use of 4-Nitro-3-(octanoyloxy)benzoic acid (4N3OBA) in the analysis of snake venom phospholipase A2 (PLA2) activity. PLA2s are key enzymes in snake venoms responsible for a range of toxic effects.[1][2][3] The 4N3OBA assay is a continuous spectrophotometric method that offers a convenient and specific alternative to more complex assays, such as those using radioactive substrates.[4] This makes it particularly suitable for high-throughput screening, inhibitor studies, and quantifying PLA2 activity during venom fractionation and purification.[4]

Principle of the Assay

The this compound assay is a colorimetric method for determining the catalytic activity of phospholipase A2 (PLA2) enzymes.[1] The substrate, 4N3OBA, is a structural mimic of natural phospholipids.[5] In the presence of PLA2, the ester bond at the sn-2 position is hydrolyzed.[5][6] This enzymatic cleavage releases octanoic acid and 4-nitro-3-hydroxybenzoic acid.[5] Under the typically alkaline pH conditions of the assay buffer, the phenolic hydroxyl group of the 4-nitro-3-hydroxybenzoic acid product deprotonates to form the 4-nitro-3-phenolate anion. This anion is a chromophore that exhibits strong absorbance at a wavelength of 425 nm.[5] The rate of increase in absorbance at this wavelength is directly proportional to the rate of hydrolysis, and therefore, to the PLA2 activity in the sample.[5]

Assay_Principle sub This compound (Substrate, Colorless) prod 4-Nitro-3-hydroxybenzoic acid (Product) sub->prod Hydrolysis oct Octanoic Acid sub->oct Releases chrom 4-Nitro-3-phenolate (Chromophore, Yellow, Absorbs at 425 nm) prod->chrom Deprotonation pla2 Snake Venom Phospholipase A2 (PLA2) pla2->sub h2o H₂O h2o->sub oh OH⁻ (Alkaline pH) oh->prod

Caption: Biochemical pathway of the 4N3OBA assay for PLA2 activity.

Applications in Snake Venom Research

  • Venom Profiling: Rapidly assess and compare PLA2 activity across venoms from different snake species or geographic locations.[1]

  • Toxin Purification: Monitor PLA2 activity in fractions during chromatographic purification of venom components.[4]

  • Inhibitor Screening: A valuable tool for screening and characterizing potential PLA2 inhibitors in drug development.

  • Antivenom Efficacy: Evaluate the neutralizing capacity of antivenoms against the PLA2 activity of specific venoms.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of 4N3OBA involves the esterification of 4-nitro-3-hydroxybenzoic acid.[5] The following is a general protocol based on standard esterification methods.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-nitro-3-hydroxybenzoic acid in anhydrous DCM.

  • Addition of Base: Add a slight excess of pyridine to the solution and stir.

  • Acylation: Slowly add octanoyl chloride (approximately 1.1 equivalents) to the stirring solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with dilute hydrochloric acid (HCl) and extract the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure this compound.[4]

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry. The melting point should be approximately 146-148°C.[7]

Protocol 2: Microplate-Based PLA2 Activity Assay

This protocol is adapted for a 96-well microplate format, which is ideal for screening multiple samples.[8][9][10]

Materials:

  • Crude snake venom or purified PLA2 fractions

  • This compound (4N3OBA) substrate

  • Assay Buffer: 10 mM Tris-HCl, 10 mM CaCl₂, 100 mM NaCl, pH 7.5-8.0.[9][10]

  • Dimethyl sulfoxide (B87167) (DMSO) or Acetonitrile (B52724)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 425 nm

Procedure:

Assay_Workflow start Start prep_sub 1. Prepare Substrate Stock (e.g., 4 mg/mL in Acetonitrile or DMSO) start->prep_sub prep_venom 2. Prepare Venom/Enzyme Dilutions in Assay Buffer prep_sub->prep_venom setup_plate 3. Set up 96-Well Plate Add Assay Buffer and Venom to wells prep_venom->setup_plate initiate 4. Initiate Reaction Add Substrate Solution to each well setup_plate->initiate incubate 5. Incubate (e.g., 37°C for 40-60 min) initiate->incubate read 6. Measure Absorbance Read at 425 nm (Endpoint or Kinetic) incubate->read analyze 7. Analyze Data Calculate reaction rate (ΔAbs/min) read->analyze end End analyze->end

Caption: Experimental workflow for the microplate-based 4N3OBA PLA2 assay.

  • Substrate Preparation: Prepare a stock solution of 4N3OBA. For example, dissolve 4N3OBA in acetonitrile to a concentration of 5 mg/mL or in DMSO.[8] The substrate may require sonication to fully dissolve.[8]

  • Venom/Enzyme Preparation: Prepare serial dilutions of the crude venom or purified PLA2 in cold Assay Buffer to the desired concentrations (e.g., 1 µg/µL).[9]

  • Assay Setup: In a 96-well plate, add the following to each well (for a final volume of ~250 µL):

    • 200 µL of Assay Buffer.[9]

    • 20 µL of the venom/enzyme dilution.[9]

    • Include negative controls (buffer only, no enzyme) and positive controls (venom with known high PLA2 activity).[9]

  • Reaction Initiation: To start the reaction, add 20 µL of the 4N3OBA substrate solution to each well.[9][10]

  • Incubation: Incubate the plate at 37°C for a set period, typically between 40 to 60 minutes.[8][10] The optimal incubation time may need to be determined empirically, as the reaction can show biphasic kinetics.[8]

  • Measurement: Measure the absorbance at 425 nm using a microplate reader. The measurement can be taken as an endpoint reading after incubation or kinetically, with readings taken every few minutes.

  • Data Analysis: Calculate the PLA2 activity based on the rate of change in absorbance (ΔAbs/min). The activity can be expressed as Abs/min/µg of protein.[10]

Data Presentation

The following tables summarize quantitative data on PLA2 activity from various snake venoms using the 4N3OBA assay, as reported in the literature.

Table 1: PLA2 Activity in Various Snake Venoms

Snake SpeciesVenom ConcentrationPLA2 Activity (Abs/min/µg)Reference
Bothrops atrox (Fraction FA3)0.3 µg / 20 µL~0.015[10]
Bothrops atrox (Fraction FA1)0.3 µg / 20 µL< 0.005[10]
Bothrops atrox (Fraction FA4)0.3 µg / 20 µL~0.005[10]
Bothrops asper (Colombian)1 µg/µLNot specified, but shown to be active[9]
Naja sputatrixNot specifiedHigh Activity[1]
Naja sumatranaNot specifiedHigh Activity[1]
Naja hajeNot specifiedLow Activity[1]
Naja annuliferaNot specifiedLow Activity[1]

Note: Direct comparison of absolute values between studies can be challenging due to variations in assay conditions (e.g., buffer pH, temperature, substrate concentration, and specific venom composition).

Table 2: Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₉NO₆[7][11]
Molecular Weight 309.31 g/mol [7][11]
CAS Number 55894-52-5[7][11]
Appearance Off-white solid[7]
Melting Point 146 - 148°C[7]
Solubility Soluble in DMSO or Ethanol (up to 25 mg/ml)[7]
Absorbance Peak (Product) 425 nm[5][7]

Troubleshooting

  • Low Signal/No Activity:

    • Inactive Enzyme: Ensure venom/enzyme has been stored properly and has not lost activity.

    • Incorrect Buffer: Verify the pH of the assay buffer. Calcium (Ca²⁺) is an essential cofactor for most snake venom PLA2s; ensure it is present in the buffer.

    • Substrate Insolubility: Ensure the 4N3OBA is fully dissolved. Sonication may be required.[8]

  • High Background Absorbance:

    • Substrate Hydrolysis: The substrate can undergo slow, non-enzymatic hydrolysis. Prepare substrate solutions fresh and include a "no enzyme" control to subtract background absorbance.

    • Turbidity: Centrifuge venom solutions before use to remove any particulate matter.

  • Non-linear Reaction Rate:

    • Substrate Depletion: If the reaction proceeds too quickly, the substrate may become depleted. Reduce the concentration of the enzyme in the assay.

    • Enzyme Instability: The enzyme may not be stable under the assay conditions for extended periods. Reduce the incubation time. Some enzymes show initial fast phases followed by slower linear rates.[8]

References

measuring PLA2 activity in human serum with 4-Nitro-3-(octanoyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the measurement of Phospholipase A2 (PLA2) activity in human serum using the chromogenic substrate 4-Nitro-3-(octanoyloxy)benzoic acid. This assay offers a sensitive and reproducible method suitable for high-throughput screening in a clinical or research setting.[1]

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the substrate, this compound (4N3OBA), by PLA2.[2] PLA2 cleaves the ester bond at the sn-2 position of the substrate, releasing octanoic acid and the chromogenic product, 4-Nitro-3-hydroxybenzoic acid.[2] The formation of this colored product can be measured spectrophotometrically at a wavelength of 425 nm.[2][3] The rate of color formation is directly proportional to the PLA2 activity in the sample.[2]

Materials and Reagents

  • This compound (Substrate)

  • Human serum samples

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 10 mM CaCl₂[3]

  • Acetonitrile

  • Microplate reader capable of measuring absorbance at 425 nm[3]

  • 96-well microtiter plates

  • Sonicator

  • Vortex mixer

  • Centrifuge

Experimental Protocols

Preparation of Substrate Stock Solution

A detailed method for preparing the substrate solution involves reconstituting 4-nitro-3-octanoyloxy-benzoic acid at 4 mg/mL in an assay buffer composed of 150 mM KCl, 10 mM CaCl₂, and 50 mM Tris-HCl at pH 7.5.[3] To ensure the substrate is fully dissolved and ready for use, the solution should be sonicated in a water bath for 10 seconds, vortexed, and then centrifuged at 2000 g for 2 minutes at room temperature.[3] The resulting supernatant is collected as the final substrate solution.[3]

Alternatively, a stock solution can be prepared by dissolving 5 mg of 4N3OBA in 5.4 mL of acetonitrile.[4] Aliquots of 0.1 mL can be dried using a vacuum evaporator and stored at -20°C.[4] For the assay, each dried aliquot is reconstituted in 1.2 mL of sample buffer (10 mM Tris-HCl pH 8.0, 10 mM CaCl₂, and 100 mM NaCl).[4]

Assay Procedure in 96-Well Plate

The following protocol is adapted for a 96-well microplate format with a final reaction volume of 200 µL.[3][4]

  • Sample Preparation : Thaw human serum samples on ice.

  • Assay Plate Setup :

    • Blank Wells (Non-enzymatic controls) : Add 197.5 µL of Assay Buffer.

    • Sample Wells : Add a volume of serum not exceeding 2.5 µL per 200 µL of reaction mixture to the wells.[3] Adjust the volume to 197.5 µL with Assay Buffer.

  • Initiate Reaction : Add 2.5 µL of the prepared substrate solution to all wells to start the reaction.

  • Incubation : Incubate the plate at 37°C for 60 minutes.[3] An incubation time of 60 minutes is recommended as the reaction shows a linear rate after an initial fast phase in the first 40 minutes.[3]

  • Absorbance Measurement : Measure the absorbance at 425 nm using a microplate reader.[3] The final absorbance should not exceed 0.325 OD to ensure a linear relationship between serum concentration and product formation.[3]

Data Presentation

The following table summarizes key quantitative data for the PLA2 activity assay in human serum.

ParameterValueReference
Mean PLA2 Activity (Healthy Volunteers, n=30)10.4 +/- 1.6 µmol/h/mL[1]
Mean PLA2 Activity (Healthy Controls, n=63)11.9 ± 1.1 μmol/h/mL
Optimal Substrate Concentration2 mM[3]
Recommended Incubation Time60 minutes[3]
Wavelength for Detection425 nm[3]
Calcium DependenceCalcium-dependent[1]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis prep_substrate Prepare Substrate Solution (4N3OBA in Assay Buffer) add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_samples Thaw Human Serum Samples setup_plate Set up 96-Well Plate (Blanks and Samples) prep_samples->setup_plate setup_plate->add_substrate incubate Incubate at 37°C for 60 min add_substrate->incubate measure_abs Measure Absorbance at 425 nm incubate->measure_abs calculate_activity Calculate PLA2 Activity measure_abs->calculate_activity

Caption: Workflow for PLA2 activity measurement.

PLA2 Signaling Pathway

membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) membrane->PLA2 cleaves ArachidonicAcid Arachidonic Acid (AA) PLA2->ArachidonicAcid releases COX Cyclooxygenase (COX) ArachidonicAcid->COX LOX Lipoxygenase (LOX) ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammatory Response Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Simplified PLA2 signaling cascade.

References

Application Notes and Protocols for the Measurement of 4-Nitro-3-(octanoyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Nitro-3-(octanoyloxy)benzoic acid. The methodologies described herein are based on established analytical techniques for structurally related compounds and are intended to serve as a comprehensive guide for researchers in drug development and related scientific fields.

Introduction

This compound is a complex organic molecule whose accurate quantification is crucial for various applications, including pharmacokinetic studies and quality control in drug manufacturing. This document outlines two primary analytical techniques for its measurement: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV offers a robust and widely accessible method for routine analysis, while LC-MS/MS provides superior sensitivity and selectivity, making it ideal for complex matrices and low-concentration samples.

Analytical Techniques

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a reliable and cost-effective technique for the quantification of this compound. The method involves a reversed-phase chromatographic separation followed by detection at a wavelength where the analyte exhibits maximum absorbance.

Data Presentation: HPLC-UV Method Parameters

ParameterRecommended Conditions
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)
Gradient 60% Acetonitrile, 40% Water (Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 265 nm
Run Time 10 minutes
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and specific quantification, particularly in biological matrices, LC-MS/MS is the recommended technique. This method couples the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

Data Presentation: Proposed LC-MS/MS Method Parameters

ParameterRecommended Conditions
Chromatography Same as HPLC-UV method
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Precursor Ion ([M-H]⁻) m/z 308.1
Product Ions (for MRM) m/z 166.0 (loss of octanoyloxy group)m/z 122.0 (loss of octanoyloxy and carboxyl group)
Collision Energy To be optimized for the specific instrument
Dwell Time 100 ms

Experimental Protocols

Protocol for HPLC-UV Analysis

This protocol details the steps for sample preparation and analysis of this compound using HPLC-UV.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Methanol (B129727)

  • Sample diluent (Acetonitrile:Water 50:50, v/v)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • 0.45 µm syringe filters

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

    • Dissolve the standard in methanol and dilute to the mark to obtain a stock solution of 1 mg/mL.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the sample diluent.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a known volume of sample diluent to achieve a concentration within the calibration range.

    • Vortex the sample solution to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Analysis:

    • Set up the HPLC system according to the parameters outlined in the HPLC-UV data table.

    • Inject the prepared standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Record the peak area of the analyte in each chromatogram.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weighing of Standard and Sample dissolve Dissolution in Diluent weigh->dissolve filter Filtration (0.45 µm) dissolve->filter injection Injection into HPLC filter->injection hplc HPLC System separation C18 Reversed-Phase Separation hplc->separation injection->hplc detection UV Detection at 265 nm separation->detection chromatogram Chromatogram Acquisition detection->chromatogram calibration Calibration Curve Generation chromatogram->calibration quantification Quantification of Analyte calibration->quantification

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

Analytical_Techniques cluster_main Analytical Techniques for this compound cluster_hplc_uv Principle of Detection cluster_lc_ms Principle of Detection HPLC_UV HPLC-UV UV_Absorbance UV Absorbance HPLC_UV->UV_Absorbance LC_MS LC-MS/MS Mass_to_Charge Mass-to-Charge Ratio (m/z) LC_MS->Mass_to_Charge

Caption: Logical relationship between analytical techniques and their detection principles.

Application Notes and Protocols for Endpoint Assay Development using 4-Nitro-3-(octanoyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-3-(octanoyloxy)benzoic acid (Noba) is a valuable chromogenic substrate for the development of straightforward and efficient endpoint assays, particularly for the measurement of phospholipase A2 (PLA2) activity.[1][2][3][4] PLA2 is a critical enzyme in cellular signaling, responsible for the hydrolysis of the sn-2 ester bond of glycerophospholipids to produce a free fatty acid and a lysophospholipid. This enzymatic activity is a key step in the arachidonic acid cascade, which leads to the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. Consequently, PLA2 is a significant target for drug discovery in various therapeutic areas, including inflammation, pain, and cancer.

The Noba-based assay offers a non-radioactive, colorimetric method for quantifying PLA2 activity. The principle of the assay is based on the enzymatic cleavage of the octanoyloxy group from the Noba molecule. This hydrolysis reaction releases 4-nitro-3-hydroxybenzoic acid, a yellow-colored product that can be readily quantified by measuring its absorbance at 425 nm.[1][2] The intensity of the color produced is directly proportional to the PLA2 activity in the sample. This application note provides detailed protocols for utilizing Noba in endpoint assays for the characterization of PLA2 activity and for the screening of potential inhibitors.

Signaling Pathway of Phospholipase A2

The following diagram illustrates the central role of Phospholipase A2 (PLA2) in the arachidonic acid signaling cascade. Upon cellular stimulation, PLA2 is activated and translocates to the membrane where it hydrolyzes phospholipids, releasing arachidonic acid. This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These eicosanoids are potent lipid mediators involved in a wide range of physiological and pathological processes, including inflammation and immune responses.

PLA2_Signaling_Pathway cluster_membrane Cell Membrane Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Releases Stimulus Cellular Stimulus (e.g., Cytokines, Growth Factors) PLA2_inactive Inactive PLA2 Stimulus->PLA2_inactive Activates PLA2_active Active PLA2 PLA2_inactive->PLA2_active Translocates to membrane PLA2_active->Membrane_Phospholipids Hydrolyzes COX_Pathway Cyclooxygenase (COX) Arachidonic_Acid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins COX_Pathway->Prostaglandins Produces Leukotrienes Leukotrienes LOX_Pathway->Leukotrienes Produces Inflammation Inflammation & Immune Response Prostaglandins->Inflammation Leukotrienes->Inflammation

Figure 1: Phospholipase A2 Signaling Pathway.

Experimental Protocols

Materials and Reagents
  • This compound (Noba) (CAS 55894-52-5)

  • Phospholipase A2 (e.g., from bee venom or snake venom)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 10 mM CaCl₂

  • Noba Substrate Solution: 10 mM Noba in Dimethyl sulfoxide (B87167) (DMSO)

  • Test compounds (potential inhibitors) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 425 nm

  • Incubator

Experimental Workflow for PLA2 Inhibition Assay

The following diagram outlines the general workflow for conducting a PLA2 inhibition assay using Noba. The process begins with the preparation of reagents, followed by the setup of the assay plate with enzyme, inhibitors, and substrate. After incubation, the reaction is stopped, and the absorbance is measured to determine the extent of inhibition.

Experimental_Workflow Start Start Reagent_Prep Prepare Reagents: - Assay Buffer - PLA2 Enzyme Solution - Noba Substrate Solution - Inhibitor Stock Solutions Start->Reagent_Prep Assay_Setup Assay Plate Setup (96-well): - Add Assay Buffer - Add PLA2 Enzyme - Add Test Inhibitors (or DMSO control) Reagent_Prep->Assay_Setup Preincubation Pre-incubation: Incubate enzyme and inhibitor (e.g., 15 min at 37°C) Assay_Setup->Preincubation Reaction_Start Initiate Reaction: Add Noba Substrate Solution to all wells Preincubation->Reaction_Start Incubation Incubation: Incubate reaction mixture (e.g., 30 min at 37°C) Reaction_Start->Incubation Read_Absorbance Measure Absorbance: Read absorbance at 425 nm using a microplate reader Incubation->Read_Absorbance Data_Analysis Data Analysis: - Subtract blank absorbance - Calculate % inhibition - Determine IC50 values Read_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for PLA2 Inhibition Assay.
Protocol 1: Endpoint Assay for PLA2 Activity

  • Prepare the Noba Working Solution: Dilute the 10 mM Noba Substrate Solution 1:10 in Assay Buffer to a final concentration of 1 mM. Vortex to ensure complete mixing.

  • Prepare the Enzyme Solution: Prepare a working solution of PLA2 in Assay Buffer at the desired concentration. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range during the incubation period.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of a 96-well microplate.

    • Add 25 µL of the PLA2 enzyme solution to the appropriate wells.

    • For the blank (no enzyme) wells, add 25 µL of Assay Buffer instead of the enzyme solution.

  • Initiate the Reaction: Add 25 µL of the 1 mM Noba Working Solution to all wells to start the reaction. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized depending on the activity of the enzyme.

  • Measure Absorbance: After incubation, measure the absorbance of each well at 425 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of the enzyme-containing wells.

    • The resulting absorbance is proportional to the PLA2 activity.

Protocol 2: Screening for PLA2 Inhibitors
  • Prepare Reagents: Prepare the Noba Working Solution and PLA2 Enzyme Solution as described in Protocol 1. Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup:

    • Add 45 µL of Assay Buffer to each well of a 96-well microplate.

    • Add 5 µL of the test compound dilutions to the appropriate wells. For the positive control (no inhibition), add 5 µL of DMSO.

    • Add 25 µL of the PLA2 enzyme solution to all wells except the blank wells. Add 25 µL of Assay Buffer to the blank wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Initiate the Reaction: Add 25 µL of the 1 mM Noba Working Solution to all wells. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measure Absorbance: Measure the absorbance at 425 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test well - Absorbance of blank) / (Absorbance of positive control - Absorbance of blank)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Data Presentation

The following tables provide representative data from a PLA2 inhibition assay using Noba as a substrate.

Table 1: Raw Absorbance Data from a PLA2 Inhibition Assay

Well TypeReplicate 1Replicate 2Replicate 3Average Absorbance (425 nm)
Blank (No Enzyme)0.0520.0550.0530.053
Positive Control (No Inhibitor)0.8560.8620.8590.859
Inhibitor A (1 µM)0.6420.6480.6450.645
Inhibitor A (10 µM)0.4310.4350.4330.433
Inhibitor A (100 µM)0.1250.1280.1260.126
Inhibitor B (1 µM)0.8120.8150.8130.813
Inhibitor B (10 µM)0.7540.7580.7560.756
Inhibitor B (100 µM)0.6890.6920.6900.690

Table 2: Calculated Percentage Inhibition and IC50 Values

InhibitorConcentration (µM)Average % InhibitionIC50 (µM)
Inhibitor A126.6%
1053.0%9.4
10091.2%
Inhibitor B15.7%
1012.8%>100
10021.0%

Conclusion

The use of this compound provides a robust and convenient method for the development of endpoint assays to measure phospholipase A2 activity. The protocols outlined in this application note offer a reliable framework for both basic research and high-throughput screening of potential PLA2 inhibitors. The clear, colorimetric readout and simple procedure make this assay an attractive alternative to more complex and hazardous methods, facilitating the discovery and characterization of novel therapeutics targeting the PLA2 pathway.

References

Application Notes and Protocols for High-Throughput Screening Assays Using 4-Nitro-3-(octanoyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-3-(octanoyloxy)benzoic acid (NOBA) is a valuable chromogenic substrate for the high-throughput screening (HTS) of enzymes possessing esterase activity, with a particular utility for phospholipase A2 (PLA2).[1][2][3] The principle of the assay is based on the enzymatic hydrolysis of the ester bond in NOBA, which releases the chromogenic product 4-nitro-3-hydroxybenzoic acid. This product imparts a yellow color to the solution, and its formation can be monitored spectrophotometrically by measuring the absorbance at 425 nm.[2][3][4] The rate of color development is directly proportional to the enzyme's activity, making NOBA an effective tool for identifying and characterizing inhibitors or activators of target enzymes in a high-throughput format. This document provides detailed protocols for utilizing NOBA in HTS campaigns, guidelines for data analysis, and visualization of the relevant signaling pathways.

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of the colorless substrate, this compound (NOBA), by an esterase, such as phospholipase A2 (PLA2). This reaction yields two products: octanoic acid and 4-nitro-3-hydroxybenzoic acid. The latter is a chromophore that can be quantified by measuring its absorbance at 425 nm.[3][4]

G

Data Presentation

Quantitative data from high-throughput screening assays are essential for assessing assay performance and for comparing the potency of identified hit compounds. Below are tables summarizing typical HTS assay parameters and example data for PLA2 inhibitors.

Table 1: Typical HTS Assay Parameters for a NOBA-based PLA2 Assay

ParameterTypical ValueInterpretation
Z'-factor > 0.5A measure of assay quality, with values between 0.5 and 1.0 indicating an excellent assay suitable for HTS.
Signal-to-Background (S/B) Ratio > 3The ratio of the signal from a positive control to a negative control, with a higher ratio indicating a more robust assay.
Coefficient of Variation (%CV) < 15%A measure of the variability of the data, with lower values indicating higher precision.

Table 2: Example IC50 Values of Known PLA2 Inhibitors Determined Using a NOBA-based Assay

InhibitorTarget EnzymeIC50 (µM)
IndomethacinHuman Synovial PLA235
3,4-dichloroisocoumarinHuman Serum PLA2400
VarespladibSecreted PLA2sVaries by isoform
DarapladibLipoprotein-associated PLA2Varies by assay

Signaling Pathways

Understanding the biological context of the target enzyme is crucial for drug discovery. Below are diagrams of key signaling pathways involving phospholipase A2, lipases, and esterases.

Phospholipase A2 (PLA2) Signaling Pathway

PLA2s are key enzymes in the inflammatory cascade. They hydrolyze phospholipids (B1166683) in the cell membrane to release arachidonic acid, which is then converted into pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

// Nodes Stimulus [label="Inflammatory Stimuli\n(e.g., Cytokines, Pathogens)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Membrane [label="Cell Membrane\nPhospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="Phospholipase A2\n(PLA2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AA [label="Arachidonic Acid\n(AA)", fillcolor="#FBBC05", fontcolor="#202124"]; COX [label="Cyclooxygenase\n(COX)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LOX [label="Lipoxygenase\n(LOX)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins", fillcolor="#F1F3F4", fontcolor="#202124"]; Leukotrienes [label="Leukotrienes", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stimulus -> PLA2 [label="Activates"]; PLA2 -> Membrane [label="Acts on", dir=none]; Membrane -> AA [label="Hydrolyzes to"]; AA -> COX; AA -> LOX; COX -> Prostaglandins; LOX -> Leukotrienes; Prostaglandins -> Inflammation; Leukotrienes -> Inflammation; } .dot Caption: Simplified PLA2 signaling pathway in inflammation.

Lipase (B570770) Signaling in Lipid Metabolism

Lipases are central to the mobilization of stored fats. For instance, hormone-sensitive lipase (HSL) in adipocytes is activated by hormonal signals to hydrolyze triglycerides into free fatty acids and glycerol, which are then used for energy.

// Nodes Hormones [label="Hormones\n(e.g., Epinephrine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="GPCR", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; HSL [label="Hormone-Sensitive Lipase\n(HSL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Triglycerides [label="Triglycerides\n(in Lipid Droplet)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; FFA [label="Free Fatty Acids\n+ Glycerol", fillcolor="#F1F3F4", fontcolor="#202124"]; Energy [label="Energy Production", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Hormones -> Receptor; Receptor -> AC [label="Activates"]; AC -> cAMP [label="Produces"]; cAMP -> PKA [label="Activates"]; PKA -> HSL [label="Phosphorylates &\nActivates"]; HSL -> Triglycerides [label="Hydrolyzes"]; Triglycerides -> FFA; FFA -> Energy; } .dot Caption: Hormone-sensitive lipase activation pathway.

Experimental Protocols

High-Throughput Screening Workflow for PLA2 Inhibitors

This workflow outlines the major steps in an HTS campaign to identify inhibitors of PLA2 using NOBA as a substrate.

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; plate_prep [label="1. Prepare 384-well Assay Plates\n(Add Compounds and Controls)", fillcolor="#F1F3F4", fontcolor="#202124"]; enzyme_add [label="2. Add Enzyme Solution\n(PLA2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pre_incubation [label="3. Pre-incubate", fillcolor="#FBBC05", fontcolor="#202124"]; substrate_add [label="4. Add Substrate Solution\n(NOBA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubation [label="5. Incubate and Read Absorbance\n(Kinetic or Endpoint at 425 nm)", fillcolor="#FBBC05", fontcolor="#202124"]; data_analysis [label="6. Data Analysis\n(Calculate % Inhibition, Z')", fillcolor="#F1F3F4", fontcolor="#202124"]; hit_id [label="7. Hit Identification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> plate_prep; plate_prep -> enzyme_add; enzyme_add -> pre_incubation; pre_incubation -> substrate_add; substrate_add -> incubation; incubation -> data_analysis; data_analysis -> hit_id; hit_id -> end; } .dot Caption: High-throughput screening workflow for PLA2 inhibitors.

Detailed Protocol for a 384-Well PLA2 Inhibition Assay

This protocol is designed for a 384-well plate format and is suitable for automated liquid handling systems.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, pH 7.4.

  • NOBA Substrate Stock Solution (10 mM): Dissolve 3.09 mg of NOBA (MW: 309.31 g/mol ) in 1 mL of DMSO. Store at -20°C, protected from light.

  • Enzyme Stock Solution (e.g., 1 mg/mL Human Recombinant PLA2): Reconstitute the enzyme in the assay buffer. Aliquot and store at -80°C. The final working concentration should be determined empirically by titrating the enzyme to achieve a linear reaction rate within the desired assay time.

  • Test Compounds and Controls:

    • Test Compounds: Prepare stock solutions in 100% DMSO. Typically, a concentration of 10 mM is used. Create serial dilutions as required for dose-response curves.

    • Negative Control: 100% DMSO.

    • Positive Control Inhibitor: A known PLA2 inhibitor (e.g., Varespladib) at a concentration known to cause maximal inhibition.

2. Assay Procedure:

  • Compound Plating: Dispense 0.5 µL of test compounds, negative controls (DMSO), and positive controls into the appropriate wells of a 384-well, clear, flat-bottom plate.

  • Enzyme Addition: Prepare a working solution of PLA2 in assay buffer. Add 20 µL of the enzyme solution to all wells except the "no-enzyme" control wells. To the "no-enzyme" wells, add 20 µL of assay buffer.

  • Pre-incubation: Centrifuge the plates briefly to ensure all components are at the bottom of the wells. Incubate the plates at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Substrate Addition and Reaction Initiation: Prepare a working solution of NOBA by diluting the 10 mM stock solution in assay buffer to the desired final concentration (e.g., 200 µM). Initiate the enzymatic reaction by adding 20 µL of the NOBA working solution to all wells.

  • Signal Detection:

    • Kinetic Reading: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 425 nm every minute for 30-60 minutes.

    • Endpoint Reading: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). Stop the reaction by adding a suitable stop solution if necessary (e.g., a final concentration of 10 mM EDTA to chelate Ca²⁺). Read the absorbance at 425 nm.

3. Data Analysis and Interpretation:

  • Data Normalization:

    • Subtract the average absorbance of the "no-enzyme" control wells from all other wells.

    • Calculate the percent inhibition for each test compound concentration using the following formula:

  • Assay Quality Control:

    • Calculate the Z'-factor, S/B ratio, and %CV for each plate to ensure the data quality is within acceptable limits (see Table 1).

  • Hit Identification:

    • Define a "hit" based on a specific inhibition threshold (e.g., >50% inhibition at a single concentration).

  • Dose-Response Analysis:

    • For confirmed hits, plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

The use of this compound provides a robust and cost-effective method for the high-throughput screening of esterase and phospholipase A2 modulators. The colorimetric readout is straightforward and adaptable to standard laboratory equipment. By following the detailed protocols and data analysis guidelines presented in these application notes, researchers can efficiently identify and characterize novel compounds with potential therapeutic applications in inflammatory diseases and other conditions where these enzymes play a critical role.

References

Application Notes and Protocols for the Immobilization of Phospholipase A2 using 4-Nitro-3-(octanoyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immobilization of enzymes is a critical technique in various biotechnological and therapeutic applications, offering advantages such as enhanced stability, reusability, and simplified product purification. This document provides detailed protocols and data for the immobilization of phospholipase A2 (PLA2) through a highly efficient method involving acylation with 4-Nitro-3-(octanoyloxy)benzoic acid followed by covalent coupling to an agarose (B213101) support. This method has been shown to significantly enhance the catalytic activity of PLA2, particularly towards densely packed phospholipid substrates, making it a promising strategy for applications such as the enzymatic modification of lipoproteins in the context of hypercholesterolemia research and development.

Phospholipase A2s are a superfamily of enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing fatty acids and lysophospholipids. These products are involved in a myriad of physiological and pathological processes, including inflammation and cardiovascular disease. The targeted immobilization of PLA2 allows for controlled and localized enzymatic activity, which is of significant interest in the development of novel therapeutic interventions.

Data Presentation

The following tables summarize the quantitative data regarding the activity of soluble and immobilized phospholipase A2 from the venom of Agkistrodon piscivorus piscivorus. The data highlights the significant enhancement in catalytic efficiency upon immobilization using the described method.

Table 1: Comparison of Catalytic Activity of Soluble and Immobilized Acylated PLA2

Enzyme FormSubstrateRelative ActivityReference
Soluble PLA2Large unilamellar vesicles of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC LUV)1-fold[1]
Immobilized Acylated PLA2Large unilamellar vesicles of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC LUV)25-fold higher than soluble PLA2[1]
Immobilized Acylated PLA2Phospholipids on human low-density lipoproteins (LDL)Full activity retention[1]

Table 2: Kinetic Parameters of Soluble and Acylated PLA2

Enzyme FormSubstrateApparent Km(kcat/Km)app (M-1s-1)Reference
Soluble PLA2 (A. piscivorus piscivorus)Dipalmitoylphosphatidylcholine small unilamellar vesicles (DPPC SUV)~5.9 x 10-5 MNot specified[2]
7,10-dioctanoyl-Acylated PLA2 (A. piscivorus piscivorus)POPC LUVNot specified(1.0 ± 0.02) x 106[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the immobilization of phospholipase A2.

Protocol 1: Acylation of Phospholipase A2 with this compound

This protocol describes the modification of lysine (B10760008) residues on PLA2, a prerequisite for the subsequent immobilization step. This acylation enhances the enzyme's affinity for lipid interfaces.

Materials:

  • Phospholipase A2 (from Agkistrodon piscivorus piscivorus venom)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • Dialysis Buffer: 50 mM Tris-HCl, pH 8.0

Procedure:

  • Dissolve Phospholipase A2 in the Reaction Buffer to a final concentration of 1-2 mg/mL.

  • Prepare a stock solution of this compound in DMSO.

  • Add the this compound stock solution to the PLA2 solution to achieve a desired molar excess (e.g., 10 to 50-fold). The final concentration of DMSO in the reaction mixture should be kept below 5% (v/v) to minimize enzyme denaturation.

  • Incubate the reaction mixture at room temperature (25°C) for 2-4 hours with gentle stirring.

  • To remove unreacted this compound and by-products, dialyze the reaction mixture extensively against the Dialysis Buffer at 4°C. Change the dialysis buffer 3-4 times over a period of 24-48 hours.

  • The acylated PLA2 solution can be stored at 4°C for immediate use in the immobilization step or frozen at -20°C for long-term storage.

Protocol 2: Immobilization of Acylated Phospholipase A2 on Carbonyldiimidazole-Activated Agarose

This protocol details the covalent coupling of the acylated PLA2 to the activated agarose support.

Materials:

  • Acylated Phospholipase A2 solution (from Protocol 1)

  • Carbonyldiimidazole (CDI)-activated cross-linked agarose beads

  • Coupling Buffer: 100 mM Sodium Borate, pH 8.5

  • Blocking Buffer: 1 M Ethanolamine, pH 8.5

  • Wash Buffer: 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl

  • Storage Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.02% Sodium Azide

Procedure:

  • Equilibrate the CDI-activated agarose beads with the Coupling Buffer. Wash the beads several times by centrifugation and resuspension in the Coupling Buffer.

  • Add the acylated PLA2 solution to the equilibrated agarose beads. The ratio of protein to beads should be optimized, but a starting point of 5-10 mg of protein per mL of packed beads is recommended.

  • Incubate the mixture overnight at 4°C with gentle end-over-end rotation.

  • After incubation, centrifuge the mixture to pellet the beads and collect the supernatant. The amount of unbound protein in the supernatant can be determined by measuring the absorbance at 280 nm to estimate the immobilization efficiency.

  • To block any remaining active groups on the agarose beads, add the Blocking Buffer and incubate for 2-4 hours at room temperature with gentle rotation.

  • Wash the immobilized enzyme beads extensively with the Wash Buffer to remove non-covalently bound protein and blocking agent. Perform several cycles of centrifugation and resuspension.

  • Finally, resuspend the immobilized PLA2 beads in the Storage Buffer and store at 4°C.

Protocol 3: Assay for Phospholipase A2 Activity

This protocol describes a colorimetric assay to determine the activity of both soluble and immobilized PLA2 using a chromogenic substrate.

Materials:

  • Soluble or immobilized PLA2

  • Chromogenic substrate: this compound

  • Assay Buffer: 10 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2 and 100 mM NaCl

  • Acetonitrile (B52724)

  • Spectrophotometer or microplate reader capable of reading absorbance at 425 nm

Procedure:

  • Prepare a stock solution of the chromogenic substrate, this compound, in acetonitrile (e.g., 5 mg/mL).

  • Prepare the reaction mixture by diluting the substrate stock solution in the Assay Buffer. A typical final substrate concentration is in the range of 0.1-1 mM.

  • For the assay with soluble PLA2, add a known amount of the enzyme solution to the reaction mixture to initiate the reaction.

  • For the assay with immobilized PLA2, add a known amount of the bead suspension to the reaction mixture. Ensure the beads are kept in suspension by gentle stirring or shaking during the assay.

  • Monitor the increase in absorbance at 425 nm over time. The hydrolysis of the substrate by PLA2 releases 4-nitro-3-hydroxybenzoic acid, which absorbs light at this wavelength.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be calculated using the molar extinction coefficient of 4-nitro-3-hydroxybenzoic acid under the assay conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the immobilization of phospholipase A2.

G cluster_acylation Step 1: Acylation of PLA2 cluster_immobilization Step 2: Immobilization cluster_analysis Step 3: Characterization pla2 Soluble Phospholipase A2 acylation Incubation (2-4h, 25°C) pla2->acylation reagent This compound reagent->acylation dialysis Dialysis (24-48h, 4°C) acylation->dialysis acylated_pla2 Acylated Phospholipase A2 dialysis->acylated_pla2 coupling Covalent Coupling (Overnight, 4°C) acylated_pla2->coupling agarose CDI-Activated Agarose Beads agarose->coupling blocking Blocking (2-4h, RT) coupling->blocking washing Washing blocking->washing immobilized_pla2 Immobilized Phospholipase A2 washing->immobilized_pla2 activity_assay Activity Assay immobilized_pla2->activity_assay kinetic_analysis Kinetic Analysis (Km, Vmax) activity_assay->kinetic_analysis

Caption: Workflow for the immobilization of Phospholipase A2.

Signaling Pathway: Role of PLA2 in Atherosclerosis

The diagram below illustrates the signaling pathway involving secreted phospholipase A2 (sPLA2) and lipoprotein-associated phospholipase A2 (Lp-PLA2) in the modification of low-density lipoprotein (LDL) and the progression of atherosclerosis. This pathway is relevant to the potential therapeutic application of immobilized PLA2 in hypercholesterolemia.

G cluster_blood_vessel Blood Vessel Lumen cluster_arterial_wall Arterial Wall (Intima) ldl Low-Density Lipoprotein (LDL) modified_ldl Modified LDL (Hydrolyzed Phospholipids) ldl->modified_ldl Hydrolysis of phospholipids spla2 Secreted PLA2 (sPLA2) spla2->modified_ldl lppla2 Lipoprotein-Associated PLA2 (Lp-PLA2) lppla2->modified_ldl macrophage Macrophage modified_ldl->macrophage Uptake by scavenger receptors foam_cell Foam Cell macrophage->foam_cell Lipid accumulation inflammation Inflammatory Response (Cytokines, Chemokines) foam_cell->inflammation atherosclerosis Atherosclerotic Plaque Formation inflammation->atherosclerosis

Caption: Role of PLA2 in LDL modification and atherosclerosis.

References

Colorimetric Determination of Phospholipase A2 (PLA2) Activity with 4-Nitro-3-(octanoyloxy)benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipase A2 (PLA2) enzymes play a critical role in various physiological and pathological processes, including inflammation, signal transduction, and host defense.[1] They catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1] The released arachidonic acid is a precursor to a wide range of pro-inflammatory eicosanoids, making PLA2 a significant target for drug development in inflammatory diseases.[2] This document provides a detailed protocol for a continuous colorimetric assay to determine PLA2 activity using the chromogenic substrate 4-Nitro-3-(octanoyloxy)benzoic acid.

The assay is based on the enzymatic hydrolysis of the colorless substrate, this compound, by PLA2. This reaction yields octanoic acid and 4-Nitro-3-hydroxybenzoic acid.[3] The latter product, under slightly alkaline conditions, forms a yellow-colored phenolate (B1203915) ion that can be quantified by measuring the increase in absorbance at 425 nm.[3][4] The rate of color formation is directly proportional to the PLA2 activity in the sample. This method offers a simple, sensitive, and continuous assay suitable for high-throughput screening of PLA2 inhibitors.[5]

Signaling Pathway of Phospholipase A2

PLA2 is a central enzyme in the arachidonic acid signaling cascade. Upon cell stimulation by various agonists, PLA2 is activated and translocates to the cell membrane. There, it hydrolyzes membrane phospholipids, primarily releasing arachidonic acid. This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) pathways to produce prostaglandins, thromboxanes, and leukotrienes, which are potent mediators of inflammation and other cellular responses.[2][5]

PLA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2_inactive Inactive PLA2 PLA2_active Active PLA2 PLA2_inactive->PLA2_active PLA2_active->Phospholipids Hydrolysis COX_LOX COX / LOX Pathways Arachidonic_Acid->COX_LOX Prostaglandins Prostaglandins & Leukotrienes COX_LOX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Stimulus Stimulus (e.g., Cytokines, Growth Factors) Stimulus->PLA2_inactive Activation

Caption: PLA2 signaling cascade leading to inflammation.

Experimental Protocols

This section provides a detailed methodology for measuring PLA2 activity using this compound in a 96-well microplate format.

Materials and Reagents
  • This compound (Substrate)

  • Phospholipase A2 enzyme (e.g., from bee venom, snake venom, or recombinant human)

  • Tris-HCl

  • Calcium Chloride (CaCl₂)

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 425 nm

  • Calibrated pipettes and tips

  • Deionized water

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5):

    • Dissolve Tris-HCl and CaCl₂ in deionized water to the final concentrations.

    • Adjust the pH to 7.5 with HCl.

    • Store at 4°C.

  • Substrate Stock Solution (e.g., 10 mM):

    • Dissolve this compound in DMSO or ethanol to a concentration of 10 mM.[6] This substrate is soluble in DMSO and ethanol up to 25 mg/ml.[6]

    • Store the stock solution at -20°C, protected from light. Solutions in DMSO or ethanol are stable for up to 3 months at -20°C.[6]

  • Working Substrate Solution (e.g., 2 mM):

    • On the day of the experiment, dilute the Substrate Stock Solution with Assay Buffer to the desired final concentration. A substrate concentration of 2 mM is often sufficient to saturate the enzyme.[4]

    • It is crucial to ensure the substrate is fully dissolved. Sonication for a short period may be necessary.[4]

  • Enzyme Solution:

    • Prepare a stock solution of PLA2 in Assay Buffer.

    • On the day of the experiment, dilute the enzyme stock solution to the desired working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

Assay Procedure

The following workflow outlines the steps for performing the PLA2 activity assay.

Experimental_Workflow A Reagent Preparation (Buffer, Substrate, Enzyme) B Dispense Reagents into 96-well Plate (Buffer, Enzyme/Inhibitor, Sample) A->B C Pre-incubate at Assay Temperature (e.g., 37°C for 5 min) B->C D Initiate Reaction (Add Working Substrate Solution) C->D E Measure Absorbance at 425 nm (Kinetic or Endpoint Reading) D->E F Data Analysis (Calculate Reaction Rate) E->F

Caption: General workflow for the colorimetric PLA2 assay.

Detailed Steps:

  • Plate Setup:

    • Add the following to each well of a 96-well microplate in the specified order:

      • Blank wells: 180 µL of Assay Buffer.

      • Control wells (no enzyme): 170 µL of Assay Buffer.

      • Sample wells: (170 - x) µL of Assay Buffer and x µL of the sample containing PLA2.

      • Inhibitor wells: (160 - x) µL of Assay Buffer, 10 µL of inhibitor solution, and x µL of the sample containing PLA2.

    • The final volume in each well before adding the substrate should be 180 µL.

  • Pre-incubation:

    • Pre-incubate the microplate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding 20 µL of the Working Substrate Solution to all wells, bringing the final reaction volume to 200 µL.

    • Mix the contents of the wells gently by shaking the plate for a few seconds.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-set to the assay temperature.

    • Measure the absorbance at 425 nm.

    • For kinetic analysis: Take readings every 1-2 minutes for a period of 10-30 minutes.

    • For endpoint analysis: Incubate the plate for a fixed time (e.g., 30-60 minutes) and then take a single absorbance reading at 425 nm. A 60-minute incubation time has been shown to be within the linear range of the reaction.[4]

Data Analysis
  • Correct for Blank Absorbance: Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.

  • Calculate the Rate of Reaction (for kinetic analysis):

    • Plot the change in absorbance (ΔA425) versus time for each well.

    • Determine the initial reaction rate (V₀) from the linear portion of the curve (slope).

  • Calculate PLA2 Activity:

    • The activity of PLA2 can be calculated using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA425 / min) / (ε × l) × (V_total / V_enzyme) × 1000 Where:

      • ΔA425 / min is the rate of absorbance change per minute.

      • ε is the molar extinction coefficient of the product (4-Nitro-3-hydroxybenzoic acid) at 425 nm. This needs to be determined experimentally or obtained from the literature. A reported value is 2.54 for a 1.0 mM solution in a 0.2 ml volume.[4]

      • l is the path length of the light in the microplate well (in cm).

      • V_total is the total reaction volume in mL.

      • V_enzyme is the volume of the enzyme solution added in mL.

  • Inhibitor Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] × 100

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Data Presentation

The following tables summarize representative quantitative data for PLA2 activity and inhibition. Note: Specific kinetic and inhibition data for the this compound substrate are not widely available in the public domain. The data presented here are illustrative and may be derived from studies using different substrates.

Table 1: Representative PLA2 Activity in Human Serum

Sample TypeMean PLA2 Activity (µmol/h/mL)Reference
Healthy Controls (n=63)11.9 ± 1.1[4]

Table 2: Illustrative IC₅₀ Values of PLA2 Inhibitors

InhibitorPLA2 SourceAssay SubstrateIC₅₀Reference
Aristolochic AcidHuman NeutrophilsRadiolabeled phospholipids40 µM[1]
MinocyclinePancreatic PLA2Synthetic phospholipid8 µM[2]
DoxycyclinePancreatic PLA2[¹⁴C]oleic acid labeled E. coli98 µM[2]

Conclusion

The colorimetric assay using this compound provides a convenient and reliable method for determining PLA2 activity. Its suitability for a 96-well plate format makes it ideal for high-throughput screening of potential PLA2 inhibitors, which is of significant interest in the development of new anti-inflammatory drugs. Careful optimization of assay conditions, including enzyme and substrate concentrations, is crucial for obtaining accurate and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: 4-Nitro-3-(octanoyloxy)benzoic acid PLA2 Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the 4-Nitro-3-(octanoyloxy)benzoic acid based assay to measure Phospholipase A2 (PLA2) activity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound PLA2 assay?

A1: The assay relies on the enzymatic hydrolysis of the substrate, this compound, by PLA2. This reaction cleaves the ester bond, releasing octanoic acid and a chromogenic product, 4-nitro-3-hydroxybenzoic acid.[1] Under typical aqueous assay conditions, the phenolic hydroxyl group of this product deprotonates, forming a colored anion that can be quantified by measuring its absorbance at 425 nm.[1] The rate of color formation is directly proportional to the PLA2 activity in the sample.[1]

Q2: What are the appropriate storage and handling conditions for the this compound substrate?

A2: The solid substrate is generally stable for up to two years when stored at room temperature.[2] Solutions of the substrate prepared in DMSO or ethanol (B145695) can be stored at -20°C for as long as three months.[2] It is an off-white solid and should be protected from light and moisture.

Q3: In which solvents is the this compound substrate soluble?

A3: The substrate is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol at concentrations greater than 25 mg/mL.[2][3] It has limited solubility in water, which is a critical consideration during assay preparation.[1]

Q4: What is the typical wavelength used for detection in this assay?

A4: The chromogenic product, the 4-nitro-3-phenolate anion, is detected by measuring its absorbance at a wavelength of 425 nm.[1][2][4]

Troubleshooting Guide

High Background Signal

Problem: The absorbance in my negative control (no enzyme) wells is unusually high.

Possible Cause Recommended Solution
Spontaneous Substrate Hydrolysis Prepare the substrate solution fresh for each experiment. Avoid prolonged storage of the reconstituted substrate in aqueous buffer. Minimize the exposure of the substrate solution to high pH or temperature, which can accelerate non-enzymatic hydrolysis.
Contaminated Reagents Use high-purity water and reagents. Ensure that glassware and plasticware are thoroughly cleaned and free of any residual detergents or other contaminants that might have PLA2-like activity.
Light-induced Decomposition Protect the substrate and reaction plate from direct light, as the nitro-aromatic compound may have some light sensitivity.
Incorrect Blanking Ensure you are using a proper blank that contains all reaction components except the enzyme source. This will account for any intrinsic color of the substrate and buffer components.
Low or No Enzyme Activity

Problem: I am not observing a significant increase in absorbance over time in my experimental wells.

Possible Cause Recommended Solution
Inactive Enzyme Verify the activity of your PLA2 enzyme using a positive control if available. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.
Substrate Precipitation Due to its limited aqueous solubility, the substrate can precipitate out of solution.[1] Prepare the substrate by first dissolving it in an organic solvent like acetonitrile (B52724) or DMSO, and then carefully diluting it into the aqueous assay buffer.[5] Some protocols suggest sonicating the substrate solution to aid in dissolution.[4]
Suboptimal Assay Conditions The assay is sensitive to pH and calcium concentration. Ensure the pH of your buffer is within the optimal range for your specific PLA2 enzyme (typically pH 7.0-8.0).[5] Most PLA2 enzymes require calcium for activity, so ensure its presence at an appropriate concentration (e.g., 10 mM).[4][5]
Insufficient Incubation Time The reaction kinetics can be biphasic, with an initial fast phase followed by a slower, linear phase.[4] An incubation time of at least 60 minutes is often recommended to ensure sufficient product formation.[4]
Enzyme Concentration Too Low The rate of the reaction is dependent on the enzyme concentration. If the activity is too low to detect, consider increasing the concentration of the enzyme in the reaction.
Poor Reproducibility

Problem: I am observing high variability between replicate wells.

Possible Cause Recommended Solution
Incomplete Substrate Solubilization Inconsistent substrate solubilization can lead to varying substrate concentrations across wells. Ensure the substrate is fully dissolved before dispensing. Centrifuging the reconstituted substrate and using the supernatant can help ensure a homogenous solution.[4]
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of all reagents, especially the enzyme and substrate.
Temperature Fluctuations Ensure that the reaction plate is incubated at a stable and uniform temperature. Temperature gradients across the plate can lead to variability in reaction rates.
Assay Not in Linear Range If the enzyme concentration is too high, the reaction may proceed too quickly and deplete the substrate, leading to non-linear kinetics and poor reproducibility. It's important to operate within the linear range of the assay. A linear relationship has been observed when the final absorbance does not exceed 0.325 OD.[4] If higher absorbance is observed, the sample should be diluted and the assay repeated.[4]

Experimental Protocols & Data

Key Experimental Parameters

The following table summarizes typical parameters used in the this compound PLA2 assay.

ParameterRecommended Value/RangeReference
Substrate Concentration ~2 mM[4]
Wavelength for Detection 425 nm[1][4]
Typical Incubation Time 60 minutes[4]
Assay Buffer pH 7.0 - 8.0[5]
Calcium Chloride (CaCl2) 10 mM[4][5]
Upper Absorbance Limit for Linearity 0.325 OD[4]
Standard Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific PLA2 enzymes and experimental conditions.

  • Substrate Preparation :

    • Dissolve 5 mg of this compound in 5.4 mL of acetonitrile.[5]

    • Aliquot 0.1 mL of this solution into microcentrifuge tubes.

    • Evaporate the acetonitrile using a vacuum concentrator. The dried substrate can be stored at -20°C.[5]

  • Reagent Preparation :

    • Assay Buffer : Prepare a buffer containing 10 mM Tris-HCl (pH 8.0), 10 mM CaCl₂, and 100 mM NaCl.[5]

    • Substrate Reconstitution : Immediately before use, reconstitute one aliquot of the dried substrate in 1.2 mL of Assay Buffer.[5] This should be done off ice. Some protocols recommend sonication and centrifugation to ensure a clear supernatant for the assay.[4]

  • Assay Procedure (96-well plate format) :

    • Add your PLA2 source (e.g., purified enzyme, serum, cell lysate) to the wells of a 96-well plate.

    • Prepare negative control wells containing the buffer or heat-inactivated enzyme.

    • Initiate the reaction by adding the reconstituted substrate solution to each well to a final volume of 200 µL.

    • Incubate the plate at the desired temperature (e.g., 37°C) for a set period, such as 60 minutes.[4]

    • Measure the absorbance at 425 nm using a microplate reader.

  • Data Analysis :

    • Subtract the absorbance of the negative control from the absorbance of the experimental wells.

    • Calculate the PLA2 activity based on the rate of change in absorbance over time and the molar extinction coefficient of the product.

Visual Guides

Assay Principle Workflow

G cluster_workflow Assay Principle Substrate This compound (Colorless Substrate) PLA2 PLA2 Enzyme Substrate->PLA2 Hydrolysis Product1 4-Nitro-3-hydroxybenzoic acid (Chromogenic Product) PLA2->Product1 Product2 Octanoic Acid PLA2->Product2 Anion 4-Nitro-3-phenolate anion (Colored) Product1->Anion Deprotonation (in aqueous buffer) Detection Measure Absorbance at 425 nm Anion->Detection

Caption: Workflow of the enzymatic reaction and detection in the PLA2 assay.

Troubleshooting Logic for High Background Signal

G cluster_troubleshooting Troubleshooting: High Background Start High Background Signal Observed CheckSubstrate Is the substrate solution prepared fresh? Start->CheckSubstrate CheckReagents Are reagents and water high purity? CheckSubstrate->CheckReagents Yes Sol_FreshSubstrate Prepare substrate solution fresh. CheckSubstrate->Sol_FreshSubstrate No CheckBlank Is the blanking procedure correct? CheckReagents->CheckBlank Yes Sol_Reagents Use new, high-purity reagents and water. CheckReagents->Sol_Reagents No Sol_Blank Use a blank with all components except enzyme. CheckBlank->Sol_Blank No

Caption: Decision tree for troubleshooting high background signals.

References

Technical Support Center: Optimizing 4-Nitro-3-(octanoyloxy)benzoic acid in PLA2 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-Nitro-3-(octanoyloxy)benzoic acid in phospholipase A2 (PLA2) assays.

Troubleshooting Guide

This guide addresses common issues encountered during PLA2 assays using this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my signal-to-noise ratio low, or why am I observing no PLA2 activity?

A1: A low or absent signal can stem from several factors related to the enzyme, substrate, or assay conditions.

  • Inactive Enzyme: Ensure the PLA2 enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. It is advisable to aliquot the enzyme upon receipt. As a positive control, consider using a known active PLA2, such as bee venom PLA2.[1][2]

  • Suboptimal Substrate Concentration: The concentration of this compound may be too low. While a concentration of 2 mM has been shown to be sufficient to saturate the enzyme in some cases, this can be enzyme-dependent.[3] Consider performing a substrate concentration curve to determine the optimal concentration for your specific enzyme and conditions.

  • Incorrect Assay Buffer Composition: PLA2 enzymes are calcium-dependent.[4] Ensure that your assay buffer contains an adequate concentration of CaCl₂, typically in the range of 10 mM.[3][5] Also, verify the pH of the buffer, as PLA2 activity is pH-sensitive, with an optimal pH often around 8.0.[4]

  • Inhibitors in the Sample: Your sample may contain inhibitors of PLA2. If you are working with complex biological samples, consider a sample purification step. You can also test for inhibition by spiking a known amount of active PLA2 into your sample and observing if the activity is lower than expected.

Q2: What could be causing high background absorbance in my assay?

A2: High background absorbance can mask the true enzyme activity and is often related to the substrate's handling and solubility.

  • Incomplete Substrate Dissolution: this compound has limited solubility in aqueous solutions.[6] It is crucial to ensure the substrate is fully dissolved. A common method is to first dissolve it in an organic solvent like acetonitrile (B52724) or DMSO before diluting it into the assay buffer.[6][7] Any undissolved substrate can scatter light and contribute to high background readings.

  • Spontaneous Substrate Hydrolysis: Although generally stable, the substrate can undergo spontaneous hydrolysis, especially at a high pH or temperature. Prepare the substrate solution fresh before each experiment and avoid prolonged storage of the diluted substrate.

  • Contaminated Reagents: Ensure all your reagents and buffers are free from contamination that might absorb at 425 nm.

Q3: My results are not reproducible. What are the likely causes?

A3: Lack of reproducibility can be frustrating and can point to several procedural inconsistencies.

  • Inconsistent Substrate Preparation: As mentioned, incomplete or inconsistent dissolution of the substrate can lead to variability between experiments.[3] Standardize your substrate preparation protocol, including the initial solvent, mixing method (e.g., vortexing, sonication), and final dilution.

  • Variable Incubation Times and Temperatures: PLA2 activity is time and temperature-dependent.[3][4] Use a calibrated incubator or water bath to maintain a constant temperature throughout the assay. Ensure that the incubation time is precisely controlled for all samples. A standard incubation time of 60 minutes is often used.[3]

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes of enzyme or substrate, can introduce significant errors. Ensure your pipettes are calibrated and use appropriate pipetting techniques.

  • Enzyme Concentration Out of Linear Range: For accurate and reproducible results, the enzyme concentration should be within the linear range of the assay.[3] If the absorbance values are too high, the substrate may be depleted, or the detector may be saturated. In such cases, dilute the enzyme sample and repeat the assay.[3]

Frequently Asked Questions (FAQs)

Q1: What is the principle of the PLA2 assay using this compound?

A1: this compound is a chromogenic substrate designed to mimic natural phospholipids. The PLA2 enzyme hydrolyzes the ester bond at the sn-2 position of the substrate. This reaction releases 4-nitro-3-hydroxybenzoic acid, a chromophore that can be detected spectrophotometrically by its absorbance at 425 nm.[3][8] The rate of the increase in absorbance at 425 nm is directly proportional to the PLA2 activity.[8]

Q2: How should I prepare and store the this compound substrate?

A2: The substrate is typically a solid that should be stored according to the manufacturer's instructions, often at -20°C. To prepare a working solution, dissolve the substrate in an organic solvent such as acetonitrile or DMSO to create a concentrated stock solution.[6][7] This stock solution can then be diluted in the assay buffer to the desired final concentration. It is recommended to prepare the final diluted substrate solution fresh for each experiment to minimize potential hydrolysis.

Q3: What are the key components of a typical PLA2 assay buffer for this substrate?

A3: A common assay buffer for PLA2 activity using this substrate includes a buffering agent to maintain pH (e.g., 50 mM Tris-HCl), a salt (e.g., 100 mM NaCl or 150 mM KCl), and a crucial cofactor, calcium chloride (e.g., 10 mM CaCl₂).[3][7] The optimal pH is typically around 7.5-8.0.[3][4]

Q4: How do I determine the optimal concentration of this compound for my experiment?

A4: The optimal substrate concentration can vary depending on the specific PLA2 enzyme being studied. To determine this, you should perform a substrate titration experiment. This involves measuring the initial reaction velocity at a fixed enzyme concentration while varying the substrate concentration. The resulting data can be plotted to determine the Michaelis-Menten constant (Km), which will inform the ideal substrate concentration to use for your assays, often several-fold higher than the Km value to ensure enzyme saturation. A concentration of 2 mM has been reported to be sufficient to saturate PLA2 in some assays.[3]

Data Presentation

Table 1: Recommended Concentration Ranges for Assay Components

ComponentRecommended ConcentrationNotes
This compound1-5 mMOptimal concentration should be determined experimentally.
Tris-HCl Buffer25-50 mMMaintain pH between 7.5 and 8.0.
CaCl₂10 mMEssential cofactor for most PLA2 enzymes.
NaCl or KCl100-150 mMTo maintain ionic strength.
PLA2 EnzymeVariableShould be in the linear range of the assay.

Table 2: Typical Assay Parameters

ParameterRecommended ValueNotes
Wavelength425 nmFor detection of the 4-nitro-3-hydroxybenzoic acid product.
Temperature37 °COptimal temperature may vary for different enzymes.
Incubation Time60 minutesShould be within the linear phase of the reaction.
Assay Volume200 µLFor a 96-well plate format.

Experimental Protocols

Detailed Methodology for a Standard PLA2 Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a solution containing 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, and 10 mM CaCl₂.

    • Substrate Stock Solution: Dissolve this compound in acetonitrile to a concentration of 50 mM.

    • Substrate Working Solution: Immediately before use, dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 2 mM). Ensure the solution is clear by vortexing.

    • Enzyme Preparation: Dilute the PLA2 enzyme sample in the assay buffer to a concentration that falls within the linear range of the assay.

  • Assay Procedure (96-well plate format):

    • Add 180 µL of the substrate working solution to each well.

    • Include appropriate controls:

      • Blank (No Enzyme): Add 20 µL of assay buffer.

      • Positive Control: Add 20 µL of a known active PLA2 solution.

    • Add 20 µL of the diluted enzyme samples to their respective wells.

    • Mix the contents of the wells gently by shaking the plate for 30 seconds.

    • Incubate the plate at 37°C for 60 minutes.

    • Measure the absorbance at 425 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of all other wells.

    • Calculate the PLA2 activity based on the rate of change in absorbance over time, using the molar extinction coefficient of the 4-nitro-3-hydroxybenzoic acid product.

Mandatory Visualization

experimental_workflow PLA2 Assay Experimental Workflow prep Reagent Preparation - Assay Buffer - Substrate Solution - Enzyme Dilution setup Assay Setup (96-well plate) - Add Substrate Working Solution - Add Controls and Samples prep->setup 1. incubation Incubation - 37°C for 60 minutes setup->incubation 2. measurement Absorbance Measurement - Read at 425 nm incubation->measurement 3. analysis Data Analysis - Background Subtraction - Activity Calculation measurement->analysis 4.

Caption: A flowchart of the key steps in a typical PLA2 assay using this compound.

troubleshooting_pla2 Troubleshooting Low PLA2 Activity start Low or No Signal check_enzyme Is the enzyme active? - Check storage - Run positive control start->check_enzyme check_substrate Is the substrate concentration optimal? - Perform substrate titration start->check_substrate check_buffer Is the assay buffer correct? - Verify CaCl2 concentration - Check pH start->check_buffer check_inhibitors Are there inhibitors in the sample? - Purify sample - Perform spiking experiment start->check_inhibitors solution Problem Identified and Resolved check_enzyme->solution check_substrate->solution check_buffer->solution check_inhibitors->solution

Caption: A decision tree to guide troubleshooting efforts when encountering low PLA2 activity.

References

Technical Support Center: Troubleshooting 4-Nitro-3-(octanoyloxy)benzoic acid-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential interference in assays utilizing 4-Nitro-3-(octanoyloxy)benzoic acid (N-OBA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (N-OBA) and how does it work in an assay?

This compound is a chromogenic substrate used to measure the activity of phospholipase A2 (PLA2) enzymes.[1][2] The principle of the assay is based on the enzymatic hydrolysis of the ester bond in the N-OBA molecule by PLA2. This reaction releases 4-nitro-3-hydroxybenzoic acid. In an aqueous solution at a suitable pH, the hydroxyl group of this product deprotonates to form a phenolate (B1203915) anion, which is a yellow-colored chromophore that can be quantified by measuring its absorbance at approximately 425 nm. The rate of color formation is directly proportional to the PLA2 activity.

Q2: My assay is showing a high background signal. What are the potential causes?

A high background signal can arise from several factors, leading to a signal in the absence of or with very low enzyme activity. Potential causes include:

  • Spontaneous substrate degradation: The N-OBA substrate may hydrolyze non-enzymatically over time, especially at a non-optimal pH or temperature.[3]

  • Contaminated reagents: Buffers, water, or other reagents may be contaminated with substances that absorb at 425 nm or with microbial enzymes that can hydrolyze the substrate.

  • Interference from test compounds: The compounds being screened may themselves absorb light at 425 nm.

Q3: I am observing lower than expected or no enzyme activity. What could be the issue?

Low or absent signals can be due to:

  • Inactive enzyme: The PLA2 enzyme may have lost activity due to improper storage or handling.

  • Sub-optimal assay conditions: Incorrect pH, temperature, or calcium concentration (as many PLA2 enzymes are calcium-dependent) can significantly reduce enzyme activity.

  • Presence of inhibitors in the sample: The test sample itself may contain inhibitors of PLA2.

  • Degraded substrate: If the N-OBA substrate has degraded, it will not be effectively hydrolyzed by the enzyme.

Q4: My results are highly variable between replicates. What are the common causes of this inconsistency?

High variability in results often points to technical errors in the assay setup:[3]

  • Pipetting errors: Inaccurate or inconsistent pipetting of enzymes, substrates, or test compounds is a major source of variability.[3]

  • Improper mixing: Incomplete mixing of reagents within the assay wells can lead to non-uniform reaction rates.[3]

  • Temperature gradients: Variations in temperature across the assay plate can cause differences in enzyme activity.[3]

  • Edge effects: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate reactants and alter reaction rates.

Troubleshooting Guide

Table 1: Potential Chemical Interferences in N-OBA-Based Assays
Potential Interferent Mechanism of Interference Observed Effect Mitigation Strategies
Reducing Agents (e.g., DTT, β-mercaptoethanol) Reduction of the nitro group on the N-OBA molecule or its hydrolyzed product.[4][5][6] This can alter the chromophoric properties of the product, preventing accurate measurement at 425 nm.False decrease in signal (apparent inhibition).- Avoid strong reducing agents in the assay buffer.- If a reducing agent is necessary, consider using a milder one and perform a control experiment to assess its impact on the substrate and product.- Perform a substrate-only control with the reducing agent to check for direct chemical modification.
Compounds with Thiol Groups Potential to react with the nitroaromatic ring of N-OBA, especially after initial enzymatic processing.Unpredictable; could lead to either an increase or decrease in signal depending on the nature of the adduct formed.- Be cautious when screening libraries of compounds known to contain reactive thiols.- Include a counter-screen to identify compounds that react directly with N-OBA or its product.
Strong Nucleophiles Can cause non-enzymatic hydrolysis of the ester bond in N-OBA.False increase in signal (apparent activation).- Maintain optimal pH of the assay buffer.- Screen test compounds in the absence of the enzyme to identify those that directly react with the substrate.
Colored Compounds Compounds that absorb light at or near 425 nm will interfere with the absorbance reading of the reaction product.False increase or decrease in signal depending on the compound's absorbance.- Measure the absorbance of all test compounds at 425 nm in the absence of the enzyme and substrate.- Subtract the background absorbance of the compound from the final assay reading.
Pan-Assay Interference Compounds (PAINS) Can interfere through various mechanisms including aggregation, redox cycling, or non-specific binding to the enzyme.Can lead to both false positives and false negatives.- Use PAINS filters to screen compound libraries before conducting the assay.- Perform orthogonal assays with different detection methods to confirm hits.
Metal Chelators (e.g., EDTA) Sequestration of Ca2+ ions, which are essential cofactors for many PLA2 enzymes.False decrease in signal (apparent inhibition).- Avoid the use of strong metal chelators in the assay buffer.- If chelation is suspected, perform the assay with varying concentrations of Ca2+ to see if the activity can be restored.

Experimental Protocols & Workflows

Protocol 1: General Assay Protocol for PLA2 Activity using N-OBA
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM CaCl₂, pH 8.0).

    • Prepare the N-OBA substrate solution by dissolving it in an appropriate solvent like DMSO or ethanol (B145695) to a stock concentration (e.g., 10 mM).[1][2] Further dilute the stock solution in the assay buffer to the desired working concentration.

  • Assay Setup:

    • Add the assay buffer to the wells of a 96-well microplate.

    • Add the test compound (dissolved in a suitable solvent like DMSO) or vehicle control to the appropriate wells.

    • Add the PLA2 enzyme solution to all wells except the "no-enzyme" control wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the N-OBA substrate solution to all wells.

    • Immediately start monitoring the change in absorbance at 425 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per unit time) for each well.

    • Subtract the rate of the "no-enzyme" control from all other readings to correct for non-enzymatic hydrolysis.

    • Determine the percent inhibition or activation for each test compound relative to the vehicle control.

Diagram 1: General Workflow for N-OBA based PLA2 Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, and Substrate add_reagents Add Buffer, Compounds, and Enzyme to Plate prep_reagents->add_reagents prep_compounds Prepare Test Compounds and Controls prep_compounds->add_reagents pre_incubate Pre-incubate at Optimal Temperature add_reagents->pre_incubate add_substrate Initiate Reaction with N-OBA Substrate pre_incubate->add_substrate measure Measure Absorbance at 425 nm Over Time add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate correct_bkg Correct for Background (No-Enzyme Control) calc_rate->correct_bkg determine_activity Determine % Inhibition or Activation correct_bkg->determine_activity

Caption: A generalized workflow for performing a PLA2 activity assay using N-OBA.

Protocol 2: Counter-Screen for Identifying Compounds that Directly React with N-OBA
  • Reagent Preparation:

    • Prepare the assay buffer and N-OBA substrate solution as described in Protocol 1.

    • Prepare the test compounds at the same concentrations used in the primary assay.

  • Assay Setup:

    • Add the assay buffer to the wells of a microplate.

    • Add the test compounds or vehicle control to the appropriate wells.

    • Crucially, do not add the PLA2 enzyme.

  • Reaction and Measurement:

    • Add the N-OBA substrate solution to all wells.

    • Incubate the plate under the same conditions as the primary assay (temperature and time).

    • Measure the absorbance at 425 nm.

  • Data Analysis:

    • Any significant increase in absorbance in the presence of a test compound (compared to the vehicle control) indicates a direct reaction with the substrate, leading to a false-positive result in the primary assay.

Diagram 2: Troubleshooting Workflow for High Background Signal

G start High Background Signal Observed check_no_enzyme Run 'No-Enzyme' Control start->check_no_enzyme is_bkg_high Is Background Still High? check_no_enzyme->is_bkg_high check_substrate_only Run 'Substrate Only' Control is_bkg_high->check_substrate_only Yes end Proceed with Assay is_bkg_high->end No is_substrate_bkg_high Is Substrate Background High? check_substrate_only->is_substrate_bkg_high check_compound_abs Measure Compound Absorbance at 425 nm is_substrate_bkg_high->check_compound_abs No prepare_fresh Prepare Fresh Reagents (Buffer, Substrate) is_substrate_bkg_high->prepare_fresh Yes does_compound_absorb Does Compound Absorb at 425 nm? check_compound_abs->does_compound_absorb subtract_bkg Subtract Compound Background Absorbance does_compound_absorb->subtract_bkg Yes investigate_contamination Investigate Reagent Contamination does_compound_absorb->investigate_contamination No prepare_fresh->check_substrate_only subtract_bkg->end investigate_contamination->end

Caption: A logical workflow for diagnosing the cause of high background signal.

Signaling Pathways and Logical Relationships

Diagram 3: N-OBA Hydrolysis and Detection Pathway

G cluster_reaction Enzymatic Reaction cluster_detection Detection NOBA This compound (Substrate) Product 4-Nitro-3-hydroxybenzoic acid (Product) NOBA->Product Hydrolysis Deprotonation Deprotonation (pH dependent) Product->Deprotonation PLA2 Phospholipase A2 (+ Ca2+) PLA2->NOBA Chromophore Phenolate Anion (Yellow Chromophore) Deprotonation->Chromophore Detection Absorbance at 425 nm Chromophore->Detection

Caption: The enzymatic hydrolysis of N-OBA and subsequent detection of the product.

References

Technical Support Center: 4-Nitro-3-(octanoyloxy)benzoic acid Colorimetric Assay

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the 4-Nitro-3-(octanoyloxy)benzoic acid (NOBA) colorimetric assay. This assay is a widely used method for measuring the activity of lipolytic enzymes, such as phospholipase A2 (PLA2).

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound colorimetric assay?

This assay employs this compound as a chromogenic substrate to measure the activity of lipolytic enzymes. The enzyme catalyzes the hydrolysis of the ester bond in the NOBA molecule. This reaction releases 4-nitro-3-hydroxybenzoic acid. Under aqueous conditions, the phenolic hydroxyl group of this product deprotonates, forming the 4-nitro-3-phenolate anion, a chromophore that exhibits strong absorbance at a wavelength of 425 nm.[1] The rate of the increase in absorbance at this wavelength is directly proportional to the enzyme's activity.

Q2: What is the optimal wavelength to measure the product of the reaction?

The product of the enzymatic reaction, the 4-nitro-3-phenolate anion, has a maximum absorbance at 425 nm.[1][2]

Q3: How should I prepare the this compound substrate solution?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) (up to 25 mg/ml).[2][3] A common method for preparing the substrate solution involves reconstituting it at a concentration of 4 mg/mL in a buffer such as 150 mM KCl, 10 mM CaCl2, and 50 mM Tris-HCl at pH 7.5. To aid in dissolution, the solution can be sonicated in a water bath for about 10 seconds and vortexed. After centrifugation to remove any insoluble material, the supernatant can be used as the substrate solution.[4]

Q4: What are the critical components of the assay buffer?

The assay buffer should provide a stable pH environment for the enzyme. A common buffer is Tris-HCl. For many phospholipases, calcium ions (Ca2+) are essential for full catalytic activity.[1] Therefore, the inclusion of CaCl2 in the buffer is often necessary. The optimal pH and ionic strength may vary depending on the specific enzyme being assayed.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High Background Absorbance 1. Spontaneous substrate hydrolysis: The NOBA substrate may be unstable and hydrolyze on its own, especially at an alkaline pH.[5] 2. Contaminated reagents: Buffers or other reagents may be contaminated with microbes that produce lipases.[5] 3. Sample interference: The sample itself may contain substances that absorb at 425 nm.1. Prepare fresh substrate solution before each experiment. Run a "substrate only" control (without the enzyme) to measure the rate of non-enzymatic hydrolysis. 2. Use sterile, high-purity water and reagents. Filter-sterilize buffers if necessary. 3. Run a "sample blank" control containing the sample and all reaction components except the substrate. Subtract the absorbance of the sample blank from the sample reading.
No or Low Color Development 1. Inactive enzyme: The enzyme may have lost its activity due to improper storage or handling. 2. Incorrect assay conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for the enzyme. 3. Presence of inhibitors: The sample may contain inhibitors of the enzyme. 4. Insufficient substrate concentration: The substrate concentration may be too low to produce a detectable signal.1. Use a fresh aliquot of the enzyme or a new batch. Ensure proper storage conditions are maintained. 2. Optimize the assay conditions for your specific enzyme. Refer to the literature for the optimal pH and temperature for your enzyme of interest. 3. Perform a spike-and-recovery experiment by adding a known amount of active enzyme to your sample to check for inhibition. 4. Increase the substrate concentration. A substrate concentration of 2 mM has been shown to be sufficient to saturate the PLA2 enzyme.[4]
Poor Reproducibility 1. Inaccurate pipetting: Inconsistent volumes of reagents or samples will lead to variability. 2. Temperature fluctuations: Enzyme activity is highly sensitive to temperature.[5] 3. Inconsistent incubation times: Variation in the reaction time will affect the amount of product formed.1. Calibrate your pipettes regularly. Use positive displacement pipettes for viscous solutions. 2. Ensure all reagents and the reaction plate are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or incubator. 3. Use a multichannel pipette or an automated liquid handling system to start all reactions simultaneously. Use a precise timer.

Experimental Protocol

This protocol is a general guideline for a 96-well plate-based colorimetric assay for phospholipase A2 activity using this compound.

Materials:

  • This compound (NOBA)

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 10 mM CaCl2, pH 7.5)

  • Enzyme solution (e.g., phospholipase A2)

  • Sample solutions

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 425 nm

Procedure:

  • Prepare Substrate Stock Solution: Dissolve NOBA in DMSO or ethanol to a stock concentration of 25 mg/ml.

  • Prepare Working Substrate Solution: Dilute the stock solution in the Assay Buffer to the desired final concentration (e.g., 2 mM). This may require sonication and vortexing to ensure complete dissolution.[4]

  • Set up the Assay Plate:

    • Blank: Add Assay Buffer to the wells.

    • Substrate Control: Add the working substrate solution to the wells.

    • Sample Blank: Add the sample and Assay Buffer to the wells.

    • Positive Control: Add a known active enzyme solution and the working substrate solution to the wells.

    • Samples: Add your samples and the working substrate solution to the wells.

  • Initiate the Reaction: Add the enzyme or sample to the appropriate wells containing the substrate solution. The total reaction volume is typically 200 µL.

  • Incubation: Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a set period (e.g., 60 minutes).[4]

  • Measure Absorbance: Measure the absorbance of each well at 425 nm using a microplate reader.

Quantitative Data Summary

ParameterValueReference
Wavelength of Absorbance425 nm[1][2]
Substrate Solubility (DMSO)up to 25 mg/ml[2][3]
Substrate Solubility (Ethanol)up to 25 mg/ml[2][3]
Recommended Substrate Concentration2 mM[4]
Typical Incubation Time60 minutes[4]
Typical Assay Buffer50 mM Tris-HCl, 150 mM KCl, 10 mM CaCl2, pH 7.5[4]

Experimental Workflow

experimental_workflow cluster_prep prep_reagents Reagent Preparation substrate_prep Prepare NOBA Substrate Solution buffer_prep Prepare Assay Buffer enzyme_prep Prepare Enzyme/ Sample Dilutions add_reagents Add Controls & Samples substrate_prep->add_reagents buffer_prep->add_reagents enzyme_prep->add_reagents plate_setup Assay Plate Setup (96-well) add_substrate Initiate Reaction (Add Substrate) add_reagents->add_substrate reaction Enzymatic Reaction incubation Incubate at Optimal Temperature add_substrate->incubation read_absorbance Read Absorbance at 425 nm incubation->read_absorbance detection Data Acquisition calculate_activity Calculate Enzyme Activity read_absorbance->calculate_activity analysis Data Analysis

Caption: Experimental workflow for the this compound colorimetric assay.

References

improving the sensitivity of 4-Nitro-3-(octanoyloxy)benzoic acid PLA2 assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the 4-Nitro-3-(octanoyloxy)benzoic acid (4N3OBA) Phospholipase A2 (PLA2) assay. Our goal is to help you improve the sensitivity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound PLA2 assay?

A1: The this compound (4N3OBA) PLA2 assay is a colorimetric method used to measure the activity of Phospholipase A2 (PLA2) enzymes. The substrate, 4N3OBA, is colorless. In the presence of PLA2, the ester bond at the sn-2 position is hydrolyzed. This reaction releases octanoic acid and a chromogenic product, 4-nitro-3-hydroxybenzoic acid.[1][2] The formation of this yellow-colored product can be quantified by measuring the absorbance at 425 nm. The rate of color formation is directly proportional to the PLA2 activity in the sample.[1]

Q2: What are the main advantages and disadvantages of this colorimetric assay?

A2:

AdvantagesDisadvantages
Simple and cost-effective: The assay is straightforward to perform and does not require specialized equipment beyond a standard spectrophotometer or microplate reader.[3]Lower sensitivity: Compared to fluorometric or radioactive assays, colorimetric methods can be less sensitive, making it challenging to detect low levels of PLA2 activity.[3][4]
Suitable for high-throughput screening: The microplate format allows for the analysis of a large number of samples simultaneously.[5]Susceptible to interference: The assay can be affected by turbidity in the sample or the presence of colored compounds that absorb at 425 nm.[3]
Continuous monitoring: The assay can be performed in a kinetic mode, allowing for the continuous monitoring of enzyme activity.Limited linear range: The assay has a restricted linear range, and samples with high enzyme activity may require dilution.[2][4]

Q3: How can I prepare the this compound substrate solution?

A3: The substrate this compound is often poorly soluble in aqueous buffers. A common method for preparing the substrate solution involves reconstituting it in an organic solvent before diluting it in the assay buffer. For a detailed procedure, please refer to the "Experimental Protocols" section below. It is crucial to ensure the substrate is fully dissolved to avoid high background absorbance.[6]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High Background Signal 1. Substrate instability/spontaneous hydrolysis: The 4N3OBA substrate may degrade over time, especially at non-optimal pH or temperature.[7] 2. Contaminated reagents: Buffers or other reagents may be contaminated with substances that absorb at 425 nm.[1][7] 3. Incomplete substrate dissolution: Undissolved substrate particles can scatter light and increase absorbance readings.[6]1. Prepare fresh substrate solution for each experiment. Store the stock solution as recommended by the manufacturer and protect it from light. 2. Use high-purity reagents and fresh, filtered buffers. [1] Run a "no-enzyme" control (blank) containing all reaction components except the enzyme to determine the level of non-enzymatic hydrolysis.[5] 3. Ensure the substrate is completely dissolved in the initial solvent before diluting in the assay buffer. Sonication and vortexing can aid in dissolution.[2] Centrifuge the final substrate solution to pellet any undissolved particles.[2]
Low or No Signal 1. Inactive enzyme: The PLA2 enzyme may have lost activity due to improper storage or handling (e.g., repeated freeze-thaw cycles).[5] 2. Sub-optimal assay conditions: The pH, temperature, or calcium concentration of the assay buffer may not be optimal for the specific PLA2 isozyme being studied. 3. Presence of inhibitors in the sample: The sample may contain endogenous inhibitors of PLA2.1. Ensure proper storage and handling of the enzyme. Aliquot the enzyme to avoid multiple freeze-thaw cycles. Include a positive control with a known active PLA2 to validate the assay setup. 2. Optimize the assay conditions for your specific PLA2. Refer to the literature for the optimal pH, temperature, and cofactor requirements. Most sPLA2s require calcium for activity.[8] 3. Dilute the sample to reduce the concentration of potential inhibitors. If inhibition is suspected, perform a spike-and-recovery experiment by adding a known amount of active PLA2 to the sample.
High Well-to-Well Variability 1. Pipetting errors: Inaccurate or inconsistent pipetting of small volumes.[7] 2. Improper mixing: Inadequate mixing of reagents in the assay wells.[7] 3. Temperature gradients: Temperature differences across the microplate can lead to variations in enzyme activity.[7]1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure thorough mixing of the reaction components in each well. Briefly shake the plate after adding all reagents. 3. Pre-incubate the plate at the desired reaction temperature to ensure uniformity.
Non-linear Reaction Rate 1. Substrate depletion: At high enzyme concentrations or long incubation times, the substrate may be consumed, leading to a decrease in the reaction rate. 2. Enzyme instability: The enzyme may lose activity over the course of the assay. 3. Product inhibition: The reaction products may inhibit the enzyme.1. Use a lower enzyme concentration or a shorter incubation time. Ensure that the reaction rate is linear within the chosen time frame. A linear relationship between serum concentration and product formation was observed when the volume of serum did not exceed 2.5 µl per 200 µl of reaction mixture.[2] 2. Check the stability of your enzyme under the assay conditions. 3. Analyze initial reaction rates to minimize the effect of product inhibition.

Experimental Protocols

Key Experiment: Microplate-Based this compound PLA2 Assay

This protocol is a general guideline and may require optimization for specific PLA2 enzymes and sample types.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM KCl, pH 7.5. Note: The optimal pH and co-factor concentrations may vary for different PLA2 enzymes.

  • Substrate Stock Solution (e.g., 10 mM): Dissolve this compound in a suitable organic solvent like DMSO or ethanol (B145695) to a concentration of 10 mM.

  • Working Substrate Solution (e.g., 2 mM): Prepare the working substrate solution fresh before each experiment.

    • Reconstitute the chromogenic substrate 4-nitro-3-octanoyloxy-benzoic acid to a concentration of 4 mg/mL in the assay buffer.[2]

    • Sonicate the solution in a water bath for 10 seconds.[2]

    • Vortex the solution vigorously.[2]

    • Centrifuge at 2000 x g for 2 minutes at room temperature.[2]

    • Carefully collect the supernatant, which is your working substrate solution.[2] A substrate concentration of 2 mM has been shown to be sufficient to saturate PLA2 enzyme activity under certain assay conditions.[2]

2. Assay Procedure:

  • Add 20 µL of your sample (e.g., purified enzyme, cell lysate, serum) to the wells of a 96-well microplate. For samples with expected high activity, a dilution series should be prepared.

  • Include appropriate controls:

    • Blank (No Enzyme): Add 20 µL of sample buffer instead of the enzyme sample.

    • Positive Control: Add 20 µL of a known active PLA2 enzyme.

  • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 180 µL of the pre-warmed working substrate solution to each well.

  • Immediately start measuring the absorbance at 425 nm using a microplate reader in kinetic mode. Take readings every minute for a total of 30-60 minutes. An incubation time of 60 minutes is often chosen as a standard.[2]

3. Data Analysis:

  • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Subtract the rate of the blank control from the rate of all other wells to correct for non-enzymatic hydrolysis.

  • PLA2 activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 4-nitro-3-hydroxybenzoic acid, c is the concentration of the product, and l is the path length.

Visualizations

PLA2_Assay_Principle sub This compound (Colorless Substrate) pla2 Phospholipase A2 (PLA2) sub->pla2 Hydrolysis prod1 4-Nitro-3-hydroxybenzoic acid (Colored Product) pla2->prod1 prod2 Octanoic Acid pla2->prod2 Experimental_Workflow prep 1. Reagent Preparation (Buffer, Substrate, Samples) plate 2. Add Samples & Controls to 96-well plate prep->plate pre_incubate 3. Pre-incubate plate at assay temperature plate->pre_incubate start_reaction 4. Add Substrate Solution to initiate reaction pre_incubate->start_reaction measure 5. Measure Absorbance at 425 nm (Kinetic Mode) start_reaction->measure analyze 6. Data Analysis (Calculate reaction rates) measure->analyze Troubleshooting_Logic start Assay Issue? high_bg High Background? start->high_bg low_signal Low/No Signal? start->low_signal variability High Variability? start->variability check_sub Check Substrate: - Prepare fresh - Ensure complete dissolution high_bg->check_sub Yes check_reagents Check Reagents: - Use high-purity chemicals - Run 'no-enzyme' blank high_bg->check_reagents Yes check_enzyme Check Enzyme: - Proper storage/handling - Use positive control low_signal->check_enzyme Yes optimize Optimize Conditions: - pH, Temperature, Ca2+ low_signal->optimize Yes check_pipetting Check Technique: - Calibrate pipettes - Ensure proper mixing variability->check_pipetting Yes

References

addressing substrate instability in 4-Nitro-3-(octanoyloxy)benzoic acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address substrate instability issues when working with 4-Nitro-3-(octanoyloxy)benzoic acid solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695), with a solubility of up to 25 mg/mL in both solvents.[1][2][3] For biological assays, DMSO is a commonly used solvent.

Q2: How should I store the solid compound and its stock solutions?

A2: The solid form of this compound is stable for up to two years from the date of purchase when stored as supplied.[1][3][4] Stock solutions prepared in DMSO or ethanol can be stored at -20°C for up to three months.[3]

Q3: My substrate precipitates when I add it to my aqueous assay buffer. Why is this happening and what can I do?

A3: Precipitation upon addition to an aqueous buffer is a common issue with hydrophobic compounds like this compound. This is due to a polarity mismatch between the hydrophobic substrate and the polar aqueous buffer. To prevent precipitation, consider the following:

  • Co-solvents: Ensure the final concentration of the organic solvent (e.g., DMSO) from your stock solution is compatible with your assay and does not exceed a level that inhibits enzyme activity.

  • Mixing: Add the substrate stock solution to the buffer with immediate and vigorous mixing to promote dispersion and prevent localized high concentrations.

  • Additives: The inclusion of non-ionic detergents (below their critical micellar concentration) or carrier proteins like Bovine Serum Albumin (BSA) can help to solubilize hydrophobic compounds. It is crucial to validate that these additives do not interfere with your specific assay.

  • Concentration: You may need to lower the final concentration of the substrate in your assay.

Q4: Is this compound sensitive to pH?

A4: Yes, as an ester, this compound is susceptible to hydrolysis, especially under alkaline conditions.[5][6][7][8] The ester bond can be cleaved to yield 4-nitro-3-hydroxybenzoic acid and octanoic acid. This hydrolysis is generally faster at a higher pH. It is advisable to prepare fresh dilutions of the substrate in your assay buffer and to perform control experiments to assess the rate of non-enzymatic hydrolysis under your specific assay conditions (pH, temperature).

Q5: How can I monitor the enzymatic reaction using this substrate?

A5: this compound is a chromogenic substrate, primarily used for assaying phospholipase A2 (PLA2).[1][2][3] The enzymatic hydrolysis of the ester bond releases 4-nitro-3-hydroxybenzoic acid, which can be monitored spectrophotometrically. The absorbance is typically read at 425 nm.[1][2][3]

Data Presentation

Table 1: Solubility and Stability of this compound

PropertyValueSolvents/ConditionsCitations
Solubility Up to 25 mg/mLDMSO, Ethanol[1][2][3]
Solid Stability Up to 2 years from purchase dateAs supplied[1][3][4]
Solution Stability Up to 3 monthsIn DMSO or Ethanol at -20°C[3]

Experimental Protocols

Protocol: Preparing a Stable Working Solution of this compound for a Phospholipase A2 Assay

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to a final concentration of 10-25 mg/mL.

  • Buffer Preparation: Prepare your aqueous assay buffer. The optimal pH will depend on the specific phospholipase A2 being studied, but be mindful that higher pH can increase the rate of non-enzymatic hydrolysis.

  • Substrate Dilution: Immediately before starting your assay, dilute the DMSO stock solution into the assay buffer to the desired final concentration.

  • Mixing Technique: To avoid precipitation, add the stock solution to the buffer while vortexing or stirring vigorously. Do not add the buffer to the concentrated stock solution.

  • Inclusion of Additives (Optional): If precipitation persists, consider including a low concentration of a non-ionic detergent (e.g., Triton X-100) or a carrier protein (e.g., BSA) in your assay buffer. The optimal concentration of the additive should be determined empirically to ensure it does not inhibit your enzyme.

  • Control for Non-Enzymatic Hydrolysis: In parallel with your enzymatic reaction, run a control sample containing the substrate in the assay buffer without the enzyme. This will allow you to measure and correct for any background signal resulting from non-enzymatic hydrolysis.

  • Initiate Reaction: Add the enzyme to the prepared substrate solution to start the reaction.

  • Data Acquisition: Monitor the increase in absorbance at 425 nm over time.

Mandatory Visualizations

G Troubleshooting Substrate Precipitation start Substrate precipitates in assay buffer check_stock Is the stock solution clear? start->check_stock stock_issue Stock concentration is too high or solvent is inappropriate. Re-dissolve at a lower concentration or try a different solvent (e.g., DMSO, Ethanol). check_stock->stock_issue No check_mixing How was the working solution prepared? check_stock->check_mixing Yes end Substrate remains in solution stock_issue->end mixing_issue Improve mixing technique: - Add stock to buffer (not buffer to stock). - Vortex/stir vigorously during addition. check_mixing->mixing_issue Improperly check_concentration Is the final substrate concentration too high? check_mixing->check_concentration Properly mixing_issue->end concentration_issue Lower the final substrate concentration in the assay. check_concentration->concentration_issue Yes check_additives Consider using solubility enhancers. check_concentration->check_additives No concentration_issue->end additives_solution Incorporate additives into the assay buffer: - Non-ionic detergents (e.g., Triton X-100). - Carrier proteins (e.g., BSA). (Validate for enzyme compatibility). check_additives->additives_solution additives_solution->end

Caption: A workflow for troubleshooting precipitation of this compound.

Caption: The potential hydrolysis pathway of the substrate under basic conditions.

References

mitigating enzyme denaturation in PLA2 assays with 4-Nitro-3-(octanoyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating enzyme denaturation in Phospholipase A2 (PLA2) assays using the chromogenic substrate 4-Nitro-3-(octanoyloxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in a PLA2 assay?

This compound is a chromogenic substrate used to measure the activity of Phospholipase A2 (PLA2). In the presence of active PLA2, the enzyme hydrolyzes the ester bond at the sn-2 position of the substrate. This reaction releases 4-nitro-3-hydroxybenzoic acid, a chromophore that can be detected spectrophotometrically at 425 nm. The rate of the increase in absorbance at this wavelength is directly proportional to the PLA2 activity in the sample.

Q2: My PLA2 enzyme seems to be inactive or shows very low activity. What are the common causes?

Low or no PLA2 activity can be due to several factors, including:

  • Enzyme Denaturation: The enzyme may have denatured due to improper storage, handling, or assay conditions (e.g., suboptimal pH or temperature).

  • Incorrect Assay Buffer: The pH of the assay buffer is critical for PLA2 activity. Ensure the buffer is at the optimal pH for the specific PLA2 isoform being studied.

  • Absence or Insufficient Calcium: Many PLA2 enzymes are calcium-dependent for their catalytic activity. Ensure the presence of an adequate concentration of Ca²⁺ in the reaction mixture.

  • Substrate Degradation: The this compound substrate may have degraded. It is recommended to prepare the substrate solution fresh for each experiment.

  • Presence of Inhibitors: The sample itself or one of the reagents may contain inhibitors of PLA2.

Q3: How can I prevent PLA2 denaturation during my experiments?

To prevent PLA2 denaturation, consider the following:

  • Optimal Temperature: Maintain the recommended temperature for your specific PLA2 enzyme throughout the experiment. Avoid repeated freeze-thaw cycles. Some PLA2s are heat-labile and will lose activity at elevated temperatures.

  • pH Stability: Use a buffer system that maintains the optimal pH for your PLA2 isoform. The stability of PLA2 is highly pH-dependent.

  • Calcium Concentration: For calcium-dependent PLA2s, the presence of calcium is crucial not only for activity but also for maintaining the structural integrity of the enzyme.

  • Avoid Vigorous Agitation: Excessive vortexing or shaking can lead to denaturation at the air-water interface. Mix solutions gently.

  • Proper Storage: Store the enzyme at the recommended temperature, typically -20°C or -80°C, in a suitable buffer containing cryoprotectants if necessary.

Q4: What is the role of calcium in PLA2 assays and its effect on denaturation?

For many isoforms, calcium is an essential cofactor for PLA2. It plays a critical role in the catalytic mechanism by coordinating with the substrate and key amino acid residues in the active site, thereby stabilizing the transition state of the reaction. The binding of calcium can also induce conformational changes that are necessary for the enzyme's activity and stability. The absence of calcium can lead to a less stable enzyme conformation, making it more susceptible to denaturation.

Troubleshooting Guides

Issue 1: High Background Signal in the Assay
Potential Cause Troubleshooting Step
Spontaneous Substrate Hydrolysis Prepare the this compound solution fresh before each assay. Incubate a control well with only the substrate and assay buffer (no enzyme) to measure the rate of non-enzymatic hydrolysis. Subtract this rate from your sample readings.
Contaminated Reagents Use high-purity water and reagents. Ensure that glassware and pipette tips are clean and free of any contaminants that might contribute to the background signal.
Sample Interference Some compounds in the sample may absorb at 425 nm. Run a sample blank containing the sample and assay buffer but no substrate to measure this background absorbance.
Issue 2: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Step
Enzyme Denaturation/Instability Ensure consistent storage and handling of the PLA2 enzyme. Avoid repeated freeze-thaw cycles. Prepare enzyme dilutions fresh for each experiment and keep them on ice.
Pipetting Inaccuracies Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents, especially the enzyme and substrate.
Temperature Fluctuations Use a temperature-controlled plate reader or water bath to ensure a constant and uniform temperature throughout the assay.
Substrate Precipitation The this compound substrate has limited solubility in aqueous solutions. Ensure it is fully dissolved in the assay buffer. Sonication can aid in dissolution. Visually inspect for any precipitation before use.
Issue 3: Low Signal or No Enzyme Activity
Potential Cause Troubleshooting Step
Sub-optimal pH Verify the pH of your assay buffer. The optimal pH for PLA2 activity can vary significantly between different isoforms.
Insufficient Calcium For calcium-dependent PLA2s, ensure the correct concentration of CaCl₂ is present in the assay buffer.
Enzyme Denaturation Test the activity of a fresh aliquot of the enzyme. If possible, run a positive control with a known active PLA2. Review storage and handling procedures.
Incorrect Wavelength Reading Confirm that the plate reader is set to measure absorbance at 425 nm.

Quantitative Data Summary

Table 1: Effect of Temperature on PLA2 Activity and Stability

Temperature (°C)Relative Activity (%)Stability (Half-life)
2560> 24 hours
3710012 hours
50752 hours
6040< 30 minutes
Note: Data are generalized and can vary significantly depending on the specific PLA2 isoform and buffer conditions.

Table 2: Effect of pH on PLA2 Activity

pHRelative Activity (%)
6.030
7.075
8.0100
9.080
10.050
Note: Optimal pH is dependent on the specific PLA2 isoform.

Experimental Protocols

Protocol: PLA2 Activity Assay using this compound

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 10 mM CaCl₂, pH 8.0.
  • Substrate Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a concentrated stock.
  • Working Substrate Solution: Dilute the substrate stock solution in the Assay Buffer to the desired final concentration (e.g., 200 µM). This solution should be prepared fresh.
  • Enzyme Solution: Dilute the PLA2 enzyme to the desired concentration in ice-cold Assay Buffer immediately before use.

2. Assay Procedure:

  • Add 180 µL of the Working Substrate Solution to each well of a 96-well microplate.
  • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
  • Initiate the reaction by adding 20 µL of the Enzyme Solution to each well.
  • Immediately start monitoring the absorbance at 425 nm in a kinetic mode for a set period (e.g., 15-30 minutes), taking readings every minute.
  • Calculate the rate of reaction (ΔA/min) from the linear portion of the kinetic curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Assay Buffer, Substrate, and Enzyme Solutions add_substrate Add Working Substrate Solution to Microplate reagent_prep->add_substrate pre_incubate Pre-incubate at Assay Temperature add_substrate->pre_incubate add_enzyme Add Enzyme Solution to Initiate Reaction pre_incubate->add_enzyme read_absorbance Measure Absorbance at 425 nm (Kinetic Mode) add_enzyme->read_absorbance calculate_rate Calculate Rate of Reaction (ΔA/min) read_absorbance->calculate_rate determine_activity Determine PLA2 Activity calculate_rate->determine_activity

Caption: Experimental workflow for the PLA2 activity assay.

signaling_pathway cluster_reaction Enzymatic Reaction cluster_detection Detection Substrate This compound PLA2 Phospholipase A2 (Active Enzyme) Substrate->PLA2 Products Products PLA2->Products Hydrolysis Chromophore 4-Nitro-3-hydroxybenzoic acid (Chromophore) Products->Chromophore FattyAcid Octanoic Acid Products->FattyAcid Spectrophotometer Spectrophotometer (Absorbance at 425 nm) Chromophore->Spectrophotometer Detection

Caption: Reaction mechanism of the chromogenic PLA2 assay.

impact of pH and temperature on 4-Nitro-3-(octanoyloxy)benzoic acid assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the 4-Nitro-3-(octanoyloxy)benzoic acid (NOBA) assay for measuring phospholipase A2 (PLA2) activity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound (NOBA) assay?

The NOBA assay is a colorimetric method for detecting and quantifying the activity of phospholipase A2 (PLA2) enzymes. NOBA is a chromogenic substrate that mimics the natural substrates of PLA2. In the presence of PLA2, the ester bond at the sn-2 position of NOBA is hydrolyzed. This reaction releases 4-nitro-3-hydroxybenzoic acid, which, under typical alkaline assay conditions (pH > 7), deprotonates to form a yellow-colored phenolate (B1203915) anion. The rate of formation of this colored product is directly proportional to the PLA2 activity and can be measured spectrophotometrically by monitoring the increase in absorbance at 425 nm.[1][2]

Q2: What are the optimal pH and temperature conditions for the NOBA assay?

The optimal pH and temperature for the NOBA assay are highly dependent on the specific PLA2 enzyme being investigated, as different isozymes from various sources can exhibit different optimal conditions. However, a common starting point for optimization is a slightly alkaline pH and a temperature around physiological conditions. For example, the optimal pH and temperature for the PLA2 enzyme PhTX-III from Porthidium hyoprora venom using the NOBA substrate were found to be pH 8.0 and 37°C , respectively.[3] It is always recommended to perform a pH and temperature optimization for your specific enzyme.

Q3: How should this compound be stored?

This compound is stable for up to two years from the date of purchase when supplied as an off-white solid and stored properly.[4] For long-term storage, it should be kept in a tightly sealed container in a dry and well-ventilated place. Stock solutions prepared in dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) can be stored at -20°C for up to three months.[4]

Q4: Can this assay be adapted for a high-throughput screening (HTS) format?

Yes, the NOBA assay is well-suited for adaptation to a 96-well microplate format, making it amenable for high-throughput screening of PLA2 inhibitors.[2][5] The simple colorimetric readout allows for rapid and convenient measurement of enzyme activity in a large number of samples simultaneously.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or low signal (low absorbance reading) Inactive Enzyme: The PLA2 enzyme may have lost activity due to improper storage or handling.- Ensure the enzyme has been stored at the recommended temperature and in the appropriate buffer. - Use a fresh aliquot of the enzyme. - Include a positive control with a known active PLA2 to verify assay components.
Sub-optimal pH: The pH of the assay buffer is not optimal for the specific PLA2 enzyme.- Prepare a series of buffers with a range of pH values (e.g., 6.0, 7.0, 8.0, 9.0, 10.0) to determine the optimal pH for your enzyme. Most PLA2 enzymes have an optimal pH in the alkaline range.
Sub-optimal Temperature: The assay is being performed at a temperature that is too low or too high for the enzyme.- Perform the assay at different temperatures (e.g., 25°C, 37°C, 45°C, 55°C) to find the optimal temperature for your enzyme. Note that some PLA2 enzymes can be heat-labile.
Substrate Degradation: The NOBA substrate may have hydrolyzed spontaneously.- Prepare fresh NOBA stock solutions. - Avoid prolonged exposure of the substrate solution to light and high temperatures. - Run a "no-enzyme" control to measure the rate of non-enzymatic hydrolysis.
Insufficient Calcium Ions: Many PLA2 enzymes are calcium-dependent for their catalytic activity.[1]- Ensure that the assay buffer contains an adequate concentration of CaCl₂, typically in the range of 1-10 mM.
High background signal (high absorbance in "no-enzyme" control) Non-enzymatic Hydrolysis of NOBA: The ester bond of NOBA can undergo spontaneous hydrolysis, especially at high pH and temperature.- Lower the pH of the assay buffer if possible, without significantly compromising enzyme activity. - Perform the assay at a lower temperature. - Subtract the rate of the "no-enzyme" control from all experimental readings.
Contaminated Reagents: One or more of the assay reagents may be contaminated with a substance that absorbs at 425 nm.- Use high-purity reagents and water to prepare all solutions. - Prepare fresh buffers and substrate solutions.
Assay variability (inconsistent results between replicates) Incomplete Substrate Solubilization: NOBA has limited solubility in aqueous solutions.- Ensure the NOBA stock solution in an organic solvent (e.g., DMSO, ethanol) is fully dissolved before diluting it into the aqueous assay buffer. - Vortex the final substrate solution thoroughly.
Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme or substrate.- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize pipetting steps.
Temperature Fluctuations: Inconsistent temperature across the microplate or during the incubation period.- Ensure the microplate is evenly heated in an incubator or plate reader with temperature control. - Pre-warm all reagents to the assay temperature before starting the reaction.

Data Presentation

Table 1: Effect of pH on Relative PLA2 Activity

This table illustrates the typical effect of pH on the activity of a phospholipase A2 enzyme using the NOBA assay. The optimal pH for this particular enzyme is 8.0.

pHRelative Activity (%)
6.045
7.085
8.0 100
9.080
10.050
Data is representative and should be determined empirically for each specific enzyme.

Table 2: Effect of Temperature on Relative PLA2 Activity

This table shows the representative effect of temperature on PLA2 activity in the NOBA assay, with an optimal temperature of 37°C for this enzyme.

Temperature (°C)Relative Activity (%)
2560
37 100
4585
5550
Data is representative and should be determined empirically for each specific enzyme.

Experimental Protocols

Protocol 1: Standard Microplate Assay for PLA2 Activity

This protocol is adapted from a method for measuring human serum PLA2 activity.[5]

Materials:

  • This compound (NOBA)

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Tris-HCl

  • Calcium Chloride (CaCl₂)

  • Potassium Chloride (KCl)

  • PLA2 enzyme sample

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 425 nm and maintaining a constant temperature.

Reagent Preparation:

  • Assay Buffer (50 mM Tris-HCl, 10 mM CaCl₂, 150 mM KCl, pH 7.5): Prepare a stock solution of Tris-HCl, CaCl₂, and KCl. On the day of the assay, dilute the stock and adjust the pH to 7.5.

  • NOBA Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of NOBA in DMSO or ethanol. Store at -20°C.

  • NOBA Working Solution: On the day of the experiment, dilute the NOBA stock solution in the Assay Buffer to the desired final concentration (e.g., 1 mM). It is crucial to ensure complete solubilization.

Assay Procedure:

  • Add 50 µL of Assay Buffer to each well of the 96-well microplate.

  • Add 10 µL of the PLA2 enzyme sample or control to the appropriate wells.

  • Include "no-enzyme" control wells containing 10 µL of Assay Buffer instead of the enzyme.

  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 40 µL of the NOBA Working Solution to all wells.

  • Immediately start measuring the absorbance at 425 nm in kinetic mode, taking readings every minute for 15-30 minutes.

Data Analysis:

  • Calculate the rate of change in absorbance (ΔA/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.

  • Subtract the average rate of the "no-enzyme" control wells from the rates of all other wells to correct for non-enzymatic hydrolysis.

  • The corrected rate is proportional to the PLA2 activity in the sample.

Visualizations

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagent_prep Prepare Assay Buffer, Substrate, and Enzyme Solutions add_reagents Add Buffer and Enzyme to Microplate reagent_prep->add_reagents pre_incubate Pre-incubate at Optimal Temperature add_reagents->pre_incubate start_reaction Initiate Reaction with NOBA Substrate pre_incubate->start_reaction measure_abs Measure Absorbance at 425 nm (Kinetic Mode) start_reaction->measure_abs data_analysis Calculate Reaction Rate (ΔA/min) measure_abs->data_analysis

Caption: Experimental workflow for the this compound assay.

Signaling_Pathway cluster_reaction Enzymatic Reaction cluster_detection Detection NOBA This compound (Colorless Substrate) PLA2 Phospholipase A2 (PLA2) NOBA->PLA2 Hydrolysis Products 4-Nitro-3-hydroxybenzoic acid (Intermediate Product) PLA2->Products Colored_Product 4-Nitro-3-phenolate (Yellow Product) Products->Colored_Product Deprotonation (Alkaline pH) Spectrophotometer Spectrophotometer (Absorbance at 425 nm) Colored_Product->Spectrophotometer Measurement

Caption: Signaling pathway of the NOBA assay for PLA2 activity.

References

resolving discrepancies in PLA2 activity data using 4-Nitro-3-(octanoyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the chromogenic substrate 4-Nitro-3-(octanoyloxy)benzoic acid (Noba) to measure Phospholipase A2 (PLA2) activity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the PLA2 activity assay using this compound?

A1: The assay is based on the enzymatic hydrolysis of the substrate, this compound, by PLA2. This reaction releases 4-nitro-3-hydroxybenzoic acid, a chromogenic product that can be measured spectrophotometrically at 425 nm. The rate of color formation is directly proportional to the PLA2 activity in the sample.[1]

Q2: My PLA2 activity readings are inconsistent between experiments. What are the common causes?

A2: Discrepancies in PLA2 activity data can arise from several factors, including:

  • Substrate Preparation and Stability: Improper dissolution or degradation of the Noba substrate.

  • Buffer Composition: Suboptimal pH, or incorrect concentrations of calcium ions (Ca²⁺), which are essential for the activity of many PLA2 enzymes.

  • Enzyme Concentration: Using an enzyme concentration that falls outside the linear range of the assay.

  • Incubation Time and Temperature: Inconsistent incubation periods and temperature fluctuations can significantly impact enzyme kinetics.

  • Spectrophotometer Settings: Incorrect wavelength settings or path length corrections.

  • Presence of Inhibitors or Activators: Contaminants in the sample or reagents can interfere with the assay.

Q3: Why is there a discrepancy between PLA2 activity measured by this chromogenic assay and PLA2 concentration measured by an immunoassay (e.g., ELISA)?

A3: It is not uncommon to observe a discordance between PLA2 activity and mass measurements. Immunoassays quantify the amount of PLA2 protein present, regardless of its enzymatic activity. Several factors can contribute to this discrepancy:

  • Post-translational Modifications: The enzyme may be present in an inactive or less active form due to post-translational modifications.

  • Presence of Endogenous Inhibitors: The sample may contain natural inhibitors that reduce PLA2 activity without affecting its concentration.

  • Enzyme Conformation: The conformation of the enzyme might be altered, affecting its catalytic efficiency but not its recognition by antibodies in an immunoassay.

Q4: What is the optimal concentration of this compound to use in the assay?

A4: The optimal substrate concentration should be determined for each specific experimental setup to ensure the enzyme is saturated (Vmax conditions). A typical starting point is a concentration range of 1-2 mM. It is recommended to perform a substrate concentration curve to determine the Michaelis-Menten constant (Km) for your specific enzyme and conditions.

Q5: How should I prepare and store the this compound substrate solution?

A5: The substrate is soluble in organic solvents like DMSO or ethanol.[2] A stock solution can be prepared in one of these solvents and stored at -20°C for up to 3 months. For the assay, the stock solution is typically diluted in the assay buffer. It is crucial to ensure the substrate is fully dissolved and to protect the solution from light to prevent degradation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or very low PLA2 activity detected 1. Inactive enzyme. 2. Substrate degradation. 3. Absence of essential cofactors (e.g., Ca²⁺). 4. Incorrect buffer pH.1. Use a fresh enzyme preparation or a positive control (e.g., purified PLA2) to verify assay setup. 2. Prepare fresh substrate solution. Protect from light and repeated freeze-thaw cycles. 3. Ensure the assay buffer contains the appropriate concentration of Ca²⁺ (typically 5-10 mM). 4. Verify the pH of the assay buffer is within the optimal range for your specific PLA2 enzyme (usually pH 7.5-8.5).
High background signal in the absence of enzyme 1. Spontaneous hydrolysis of the substrate. 2. Contamination of reagents with PLA2 activity.1. Run a "no-enzyme" control to measure the rate of non-enzymatic hydrolysis and subtract it from the sample readings. 2. Use high-purity reagents and sterile, nuclease-free water. Test individual reagents for contaminating activity.
Non-linear reaction rate 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition.1. Ensure the substrate concentration is not limiting. Use a higher initial substrate concentration or measure initial velocities over a shorter time course. 2. Optimize the assay conditions (e.g., temperature, pH) to maintain enzyme stability throughout the measurement period. 3. Dilute the enzyme sample to reduce the rate of product accumulation.
High variability between replicates 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature gradients across the microplate.1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure thorough mixing of the reaction components before starting the measurement. 3. Pre-incubate the microplate at the assay temperature to ensure uniformity.

Experimental Protocols

Standard PLA2 Activity Assay Protocol

This protocol provides a general procedure for measuring PLA2 activity using this compound in a 96-well microplate format.

Materials:

  • This compound (Noba)

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 8.0)

  • PLA2 enzyme sample (e.g., purified enzyme, cell lysate, or biological fluid)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 425 nm

Procedure:

  • Substrate Preparation: Prepare a 100 mM stock solution of Noba in DMSO. Store at -20°C. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 2 mM) in the Assay Buffer.

  • Reaction Setup:

    • Add 180 µL of the diluted Noba substrate solution to each well of the 96-well plate.

    • Include a "no-enzyme" control (blank) containing 180 µL of the substrate solution and 20 µL of Assay Buffer.

    • Include a positive control with a known amount of purified PLA2.

  • Enzyme Addition: Add 20 µL of the PLA2 enzyme sample to the appropriate wells.

  • Incubation and Measurement:

    • Immediately place the plate in a microplate reader pre-heated to the desired temperature (e.g., 37°C).

    • Measure the absorbance at 425 nm at regular intervals (e.g., every 1 minute) for a total of 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA/min) for each well by performing a linear regression of the absorbance values over time.

    • Subtract the rate of the blank from the rates of the samples.

    • Convert the rate of absorbance change to PLA2 activity (e.g., in µmol/min/mL) using the molar extinction coefficient of the product, 4-nitro-3-hydroxybenzoic acid (ε ≈ 13,500 M⁻¹cm⁻¹ at 425 nm, though this should be empirically determined for the specific assay conditions and path length of the microplate reader).

Data Presentation

Table 1: Recommended Assay Conditions

ParameterRecommended RangeNotes
Substrate Concentration 1 - 5 mMOptimal concentration should be determined experimentally.
Enzyme Concentration VariesShould be in the linear range of the assay.
pH 7.5 - 8.5Optimal pH depends on the specific PLA2 isoform.
Calcium Concentration 5 - 10 mMEssential for most sPLA2s and cPLA2s.
Temperature 25 - 40 °CShould be kept constant throughout the assay.
Incubation Time 15 - 60 minutesEnsure initial velocity is measured.
Wavelength 425 nmFor detection of the 4-nitro-3-hydroxybenzoic acid product.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare Noba Substrate Solution add_substrate Add Substrate to Wells prep_substrate->add_substrate prep_enzyme Prepare Enzyme Sample Dilutions add_enzyme Add Enzyme to Initiate Reaction prep_enzyme->add_enzyme prep_plate Prepare 96-well Plate prep_plate->add_substrate add_substrate->add_enzyme incubate Incubate at Constant Temperature add_enzyme->incubate read_abs Read Absorbance at 425 nm (Kinetic) incubate->read_abs calc_rate Calculate Rate (ΔA/min) read_abs->calc_rate correct_blank Subtract Blank Rate calc_rate->correct_blank calc_activity Calculate PLA2 Activity correct_blank->calc_activity

Caption: Workflow for PLA2 activity measurement.

PLA2 Signaling Pathway

G cluster_downstream Downstream Pathways membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 Hydrolysis aa Arachidonic Acid (AA) pla2->aa lyso Lysophospholipid pla2->lyso cox Cyclooxygenase (COX) aa->cox lox Lipoxygenase (LOX) aa->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes

Caption: Simplified PLA2 signaling cascade.

References

background noise reduction in 4-Nitro-3-(octanoyloxy)benzoic acid absorbance readings

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Nitro-3-(octanoyloxy)benzoic acid Absorbance Readings

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during absorbance readings of this compound (NOBA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (NOBA) and what is its primary application?

A1: this compound is a chromogenic substrate used to measure the activity of phospholipase A2 (PLA2) and other lipolytic enzymes.[1][2] When cleaved by the enzyme, it releases 4-nitro-3-hydroxybenzoic acid, which can be detected spectrophotometrically.

Q2: At what wavelength should the absorbance of the NOBA reaction product be measured?

A2: The absorbance of the chromogenic product from the enzymatic reaction with NOBA should be read at 425 nm.[1][2]

Q3: What are the common solvents for dissolving NOBA?

A3: NOBA is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol, with a solubility of up to 25 mg/mL.[1][2]

Q4: What are the primary causes of high background noise in absorbance readings?

A4: High background noise can stem from several sources, including solvent absorbance, light scattering from particulates, stray light in the spectrophotometer, and interfering substances in the sample.[3][4][5] Contamination of reagents and spontaneous substrate hydrolysis can also contribute to elevated background readings.[6]

Troubleshooting Guides

Below are troubleshooting guides for specific issues you may encounter during your experiments.

Issue 1: High Background Absorbance in Blank (Solvent Only)
Potential Cause Troubleshooting Step Expected Outcome
Solvent Absorbance: The solvent absorbs light at the measurement wavelength.[4][7]1. Run a baseline correction with the solvent.[4] 2. Choose a solvent that is transparent in the desired wavelength range.[7]The background absorbance should be significantly reduced, ideally close to zero.
Contaminated Solvent: Impurities in the solvent are absorbing light.1. Use a fresh, high-purity (spectroscopic grade) solvent.[4] 2. Filter the solvent to remove any particulate matter.[4]A reduction in background absorbance.
Instrumental Noise: Issues like stray light or detector noise.[5][8][9]1. Perform instrument diagnostics and calibration.[10] 2. Ensure the cuvette is clean and not scratched.[5]A more stable and lower baseline reading.
Issue 2: High Background Absorbance in Reagent Blank (NOBA + Buffer)
Potential Cause Troubleshooting Step Expected Outcome
Spontaneous Substrate Hydrolysis: NOBA is degrading without enzymatic activity.[6]1. Prepare fresh substrate solution immediately before use. 2. Keep the substrate solution on ice.[6] 3. Optimize the pH of the assay buffer, as hydrolysis can be pH-dependent.[6]A lower absorbance reading in the reagent blank.
Contaminated Buffer or Water: Impurities in the buffer components are causing a signal.[6]1. Use freshly prepared, high-purity buffer. 2. Use nuclease-free or HPLC-grade water.A significant decrease in the background signal.
Light Scattering: Particulates or precipitates in the solution are scattering light.[3][4]1. Centrifuge or filter the sample to remove any particulates.[4] 2. Ensure all components are fully dissolved.A clearer solution and a lower, more stable absorbance reading.

Experimental Protocols

Protocol for Baseline Correction
  • Fill a clean cuvette with the same solvent used to dissolve the NOBA and the experimental samples.

  • Place the cuvette in the spectrophotometer.

  • Set the spectrophotometer to the desired wavelength (425 nm for the NOBA product).

  • Use the instrument's software to run a "blank" or "zero" function. This will subtract the absorbance of the solvent from all subsequent measurements.[3]

Visualizing Workflows and Pathways

Below are diagrams illustrating key experimental workflows and logical relationships for troubleshooting.

cluster_workflow Experimental Workflow for Absorbance Measurement A Prepare Reagents (Buffer, Solvent, NOBA) B Perform Baseline Correction (Solvent Blank) A->B C Prepare Reaction Mixture (NOBA + Buffer + Enzyme) B->C D Incubate at Optimal Temperature C->D E Measure Absorbance at 425 nm D->E

Caption: A typical experimental workflow for measuring enzyme activity using NOBA.

cluster_troubleshooting Troubleshooting High Background Noise Start High Background Absorbance? CheckBlank Is Blank Absorbance High? Start->CheckBlank CheckReagentBlank Is Reagent Blank Absorbance High? CheckBlank->CheckReagentBlank No SolventIssue Check Solvent Purity & Absorbance CheckBlank->SolventIssue Yes InstrumentIssue Check Instrument Calibration & Stray Light CheckBlank->InstrumentIssue Yes SampleIssue Investigate Sample Interference CheckReagentBlank->SampleIssue No SubstrateIssue Check Substrate Degradation CheckReagentBlank->SubstrateIssue Yes BufferIssue Check Buffer Contamination CheckReagentBlank->BufferIssue Yes

References

Validation & Comparative

A Comparative Guide to the Validation of 4-Nitro-3-(octanoyloxy)benzoic acid for Phospholipase A2 Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 4-Nitro-3-(octanoyloxy)benzoic acid (4N3OBA) based assay for Phospholipase A2 (PLA2) activity with other common methodologies. The objective is to present the performance, protocols, and underlying principles of each assay to aid researchers in selecting the most suitable method for their experimental needs.

Introduction to Phospholipase A2 (PLA2)

Phospholipase A2 (PLA2) enzymes are a superfamily of lipolytic enzymes that play a critical role in various cellular processes, including inflammation, signal transduction, and lipid metabolism.[1][2] They catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1][3] The released fatty acid is often arachidonic acid, the precursor to a large family of potent inflammatory mediators known as eicosanoids (prostaglandins, thromboxanes, and leukotrienes).[1][4] Given their central role in the inflammatory cascade, PLA2 enzymes are significant targets for drug discovery and development. Accurate and reliable measurement of PLA2 activity is therefore crucial for both basic research and clinical diagnostics.

The this compound (4N3OBA) Assay

The 4N3OBA assay is a widely used colorimetric method for the continuous monitoring of PLA2 activity.[5] Its simplicity and reliability make it highly suitable for high-throughput screening of potential PLA2 inhibitors or activators.[6]

Principle

The assay utilizes the synthetic substrate this compound. In the presence of PLA2, the enzyme hydrolyzes the octanoyl ester bond at the sn-2 position. This reaction releases octanoic acid and a chromogenic product, 4-nitro-3-hydroxybenzoic acid. The formation of this yellow-colored product can be continuously monitored by measuring the increase in absorbance at 425 nm. The rate of color formation is directly proportional to the PLA2 activity in the sample.[6][7]

sub This compound (Colorless Substrate) pla2 Phospholipase A2 (PLA2) sub->pla2 Hydrolysis prod1 4-Nitro-3-hydroxybenzoic acid (Yellow Product) pla2->prod1 prod2 Octanoic Acid pla2->prod2

Caption: Principle of the 4N3OBA colorimetric PLA2 assay.
Experimental Protocol

The following is a generalized protocol for the 4N3OBA PLA2 assay, which can be adapted for a 96-well microplate format.[7]

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution, for example, 50 mM Tris-HCl, 10 mM CaCl₂, and 150 mM KCl, adjusted to a physiological pH (e.g., 7.5).[7]

    • Substrate Solution: Dissolve this compound in an appropriate solvent like DMSO or ethanol (B145695) to create a stock solution.[2] Further dilute the stock solution in the Assay Buffer to the desired final concentration (e.g., 2 mM). Sonication may be required to fully dissolve the substrate.[7]

    • Enzyme/Sample Solution: Prepare dilutions of the PLA2 enzyme or the biological sample containing PLA2 in the Assay Buffer.

  • Assay Procedure:

    • Add a specific volume of the enzyme/sample solution to each well of a 96-well microplate.

    • Include appropriate controls, such as a blank (Assay Buffer only, no enzyme) and a positive control (a known concentration of purified PLA2).

    • To initiate the reaction, add the Substrate Solution to all wells.

    • Immediately begin measuring the absorbance at 425 nm using a microplate reader in kinetic mode, taking readings at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Subtract the rate of the blank control from the rates of all other wells.

    • The PLA2 activity is proportional to the corrected rate of absorbance change.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (e.g., Tris-HCl, CaCl2, KCl) prep_substrate Prepare 4N3OBA Substrate Solution prep_buffer->prep_substrate initiate Initiate Reaction with Substrate Solution prep_substrate->initiate prep_sample Prepare Enzyme/ Sample Dilutions add_sample Add Enzyme/Sample and Controls to Wells prep_sample->add_sample add_sample->initiate read Measure Absorbance at 425 nm (Kinetic Mode) initiate->read calc_rate Calculate Reaction Rate (ΔAbs/min) read->calc_rate correct_rate Subtract Blank Rate calc_rate->correct_rate determine_activity Determine PLA2 Activity correct_rate->determine_activity

Caption: Experimental workflow for the 4N3OBA PLA2 assay.

Comparison with Alternative PLA2 Assays

Several alternative methods are available for measuring PLA2 activity, each with its own advantages and limitations. The choice of assay depends on factors such as the required sensitivity, sample type, available equipment, and cost.

Parameter This compound (4N3OBA) Assay Fluorescent Assay Thio-based Colorimetric Assay Radiometric Assay
Principle Colorimetric detection of a chromogenic product following enzymatic hydrolysis.[6]Measurement of increased fluorescence upon cleavage of a quenched fluorogenic substrate.[8]Colorimetric detection of free thiols released from a dithio-PC substrate, using DTNB.[9]Detection of radiolabeled fatty acid released from a labeled phospholipid substrate.[10]
Substrate This compound.[6]Dye-labeled phospholipids (B1166683) (e.g., BODIPY-labeled PC, DBPC).[11]Dithio analog of phosphatidylcholine (e.g., diheptanoyl thio-PC).Phospholipid radiolabeled at sn-2 (e.g., [³H]arachidonic acid-PC).[10]
Detection Spectrophotometry (Absorbance at 425 nm).[7]Fluorometry (e.g., Ex/Em = 388/513 nm).[8]Spectrophotometry (Absorbance at 405-414 nm).Scintillation counting.
Sensitivity Moderate.High (can detect < 0.1 mU).[12]High (detection range 0.02-0.2 µmol/min/ml).[9]Very High.
Throughput High (96-well format).[7]High (96-well format).[8]High (96-well format).[9]Low.
Advantages Simple, continuous, cost-effective, non-radioactive, suitable for HTS.[5][6]High sensitivity, continuous, non-radioactive.[8]Good sensitivity, continuous, non-radioactive, commercially available kits.Gold standard for sensitivity, directly measures natural substrate release.
Disadvantages Lower sensitivity than fluorescent or radiometric methods, potential for interference from colored compounds.Substrates can be expensive, potential for interference from fluorescent compounds.Potential for interference from compounds containing thiols.[9]Use of radioactivity, discontinuous, labor-intensive (requires extraction/TLC), low throughput.[10]
Typical CV Inter-assay CV of ~5% reported for substrate preparation.[7]Not specified, but generally low for kit-based assays.Inter-assay CV of 4.2% reported.[9]Can be variable depending on extraction efficiency.

PLA2 in Cellular Signaling

PLA2 enzymes are integral components of cellular signaling pathways, most notably the arachidonic acid cascade, which governs the inflammatory response. Upon stimulation by various signals (e.g., cytokines, growth factors), cytosolic PLA2 (cPLA2) translocates to cellular membranes. There, it hydrolyzes phospholipids, releasing arachidonic acid. This free arachidonic acid is then rapidly metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce eicosanoids, which act as powerful local hormones mediating inflammation, pain, and fever.[1][3][4]

cluster_membrane Cell Membrane cluster_cytosol Cytosol membrane_pl Membrane Phospholipids aa Arachidonic Acid (AA) membrane_pl->aa Hydrolysis pla2 PLA2 cox COX Enzymes aa->cox lox LOX Enzymes aa->lox eicosanoids Eicosanoids (Prostaglandins, Leukotrienes, etc.) cox->eicosanoids lox->eicosanoids inflammation Inflammatory Response eicosanoids->inflammation

Caption: Role of PLA2 in the arachidonic acid signaling pathway.

Conclusion

The this compound assay offers a robust, cost-effective, and straightforward method for measuring PLA2 activity. Its suitability for a high-throughput, 96-well plate format makes it an excellent choice for screening large numbers of samples, particularly in the context of inhibitor discovery. While it may lack the ultimate sensitivity of fluorescent or radiometric methods, its performance is more than adequate for many research applications. The selection of a PLA2 assay should be guided by the specific requirements of the study, including the nature of the sample, the need for sensitivity, and throughput considerations. This guide provides the necessary data to make an informed decision, ensuring the validation and reliability of experimental results.

References

A Comparative Guide to Phospholipase A2 Substrates: 4-Nitro-3-(octanoyloxy)benzoic acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Nitro-3-(octanoyloxy)benzoic acid (NOBA) with other commercially available substrates for phospholipase A2 (PLA2) enzymes. The selection of an appropriate substrate is critical for the accurate determination of PLA2 activity in various research and drug discovery applications. This document outlines the performance characteristics of different substrate types, supported by experimental data, and provides detailed protocols for their use.

Introduction to Phospholipase A2 and Substrate Types

Phospholipase A2 (PLA2) enzymes are a diverse family of lipolytic enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1] These products play crucial roles in numerous physiological and pathological processes, including inflammation, signal transduction, and membrane homeostasis.[1] The major classes of PLA2 enzymes include cytosolic PLA2 (cPLA2), secreted PLA2 (sPLA2), and lipoprotein-associated PLA2 (Lp-PLA2).[1]

The activity of PLA2 is commonly measured using synthetic substrates that mimic natural phospholipids. These substrates can be broadly categorized into chromogenic and fluorogenic types.

  • Chromogenic Substrates: These substrates produce a colored product upon enzymatic cleavage, which can be quantified using a spectrophotometer. This compound is a widely used chromogenic substrate.[2]

  • Fluorogenic Substrates: These substrates generate a fluorescent signal upon hydrolysis by PLA2. They often offer higher sensitivity compared to chromogenic substrates.[3][4]

Performance Comparison of PLA2 Substrates

The choice of a PLA2 substrate depends on several factors, including the specific PLA2 isoform being studied, the required sensitivity, and the available instrumentation. This section compares the performance of this compound with representative fluorogenic and other chromogenic substrates.

Key Performance Characteristics:

  • Sensitivity: The lowest detectable level of enzyme activity.

  • Assay Format: Suitability for high-throughput screening (HTS) and endpoint vs. kinetic measurements.

  • Specificity: The ability to be selectively hydrolyzed by a particular PLA2 isoform.

  • Ease of Use: Simplicity of the assay protocol and data analysis.

Substrate TypeSpecific SubstrateDetection MethodSensitivityAssay FormatKey AdvantagesKey Disadvantages
Chromogenic This compound (NOBA)Colorimetric (Absorbance at ~425 nm)[5]ModerateEndpoint or Kinetic, HTS compatible[2]Simple, cost-effective, widely used.[2]Lower sensitivity than fluorogenic substrates.
1,2-bis(heptanoylthio)GlycerophosphocholineColorimetric (Absorbance at ~414 nm)[6]ModerateEndpoint or Kinetic, HTS compatibleSubstrate for most PLA2s (except cPLA2).Indirect measurement involving a secondary reaction with DTNB.[6]
Fluorogenic Synthetic thiophospholipid (e.g., in Abcam kit ab273278)Fluorometric (Ex/Em = 388/513 nm)[7]High (can detect < 0.1 mU)[7]Kinetic, HTS compatible[7]High sensitivity, continuous monitoring.[7]Higher cost, requires a fluorescence plate reader.
Dabcyl-BODIPY-PC (DBPC)Fluorometric (FRET-based)[4]HighReal-time, Endpoint, HTS compatible[4]Allows for real-time cellular activity measurements.[8]Synthesis can be complex.[4]
NBD-Phosphatidylcholines (NBD-PC)Fluorometric (HPTLC-based)[3]HighEndpointGood reproducibility with HPTLC.[3]Not suitable for continuous spectrofluorometric assays.[3]

Experimental Protocols

Chromogenic PLA2 Assay using this compound

This protocol is adapted from a method for measuring PLA2 activity in serum samples.[5]

Materials:

  • This compound (NOBA)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM KCl, 10 mM CaCl₂, pH 7.5

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 425 nm

Procedure:

  • Substrate Preparation: Reconstitute NOBA at 4 mg/mL in Assay Buffer. Sonicate in a water bath for 10 seconds, vortex, and centrifuge at 2000 x g for 2 minutes at room temperature. Collect the supernatant as the substrate solution. A final substrate concentration of ~2 mM is often sufficient to saturate the enzyme.[5]

  • Reaction Setup: In a 96-well microplate, add your sample (e.g., purified enzyme, cell lysate, or serum) to the wells.

  • Initiate Reaction: Add the substrate solution to each well to a final volume of 200 µL.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C). For kinetic assays, immediately start reading the absorbance. For endpoint assays, incubate for a fixed time (e.g., 60 minutes).[5]

  • Measurement: Measure the absorbance at 425 nm. The rate of color formation is proportional to the PLA2 activity.

  • Data Analysis: Calculate the PLA2 activity based on the change in absorbance over time, using the molar extinction coefficient of the product, 4-nitro-3-hydroxybenzoic acid.

Fluorometric PLA2 Assay using a Commercial Kit (e.g., Abcam ab273278)

This protocol is a generalized version based on a commercially available fluorometric PLA2 assay kit.[7]

Materials:

  • Fluorometric PLA2 Assay Kit (containing PLA2 substrate, probe, assay buffer, and positive control)

  • Black 96-well microplate

  • Fluorescence microplate reader (Ex/Em = 388/513 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents as directed in the kit protocol. This typically involves diluting the substrate and probe stocks.

  • Sample Preparation: Prepare your samples (e.g., tissue or cell lysates) in the provided PLA2 Assay Buffer.

  • Reaction Setup: In a black 96-well microplate, add your samples, a positive control (e.g., bee venom PLA2), and a background control (assay buffer only) to the appropriate wells. Adjust the volume to 50 µL with Assay Buffer.

  • Add Probe: Add 10 µL of the PLA2 Probe working solution to all wells except for the standards.

  • Initiate Reaction: Add 40 µL of the PLA2 Substrate working solution to the sample and positive control wells. Add 40 µL of Assay Buffer to the background control wells.

  • Measurement: Immediately measure the fluorescence in kinetic mode for 45 to 60 minutes at 37°C, with an excitation wavelength of 388 nm and an emission wavelength of 513 nm.

  • Data Analysis: Calculate the PLA2 activity based on the rate of fluorescence increase, typically by comparing to a standard curve generated with a known amount of fluorescent product.

Signaling Pathways and Experimental Workflows

Cytosolic PLA2 (cPLA2) Signaling Pathway

cPLA2 is a key enzyme in the production of arachidonic acid, a precursor for inflammatory mediators. Its activation is tightly regulated by calcium and phosphorylation.

cPLA2_Signaling Stimulus Stimulus (e.g., Growth Factors, Cytokines) Receptor Receptor Stimulus->Receptor PLC PLC Receptor->PLC MAPK_pathway MAPK Pathway (e.g., ERK, p38) Receptor->MAPK_pathway PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release cPLA2_inactive Inactive cPLA2 (Cytosol) Ca2_release->cPLA2_inactive binds to C2 domain PKC->MAPK_pathway activates MAPK_pathway->cPLA2_inactive phosphorylates cPLA2_active Active cPLA2 (Membrane) cPLA2_inactive->cPLA2_active translocates to membrane Membrane Membrane Phospholipids cPLA2_active->Membrane hydrolyzes AA Arachidonic Acid Membrane->AA Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) AA->Eicosanoids

Caption: cPLA2 activation pathway.

Secreted PLA2 (sPLA2-IIA) Signaling in Inflammation

sPLA2-IIA is a pro-inflammatory enzyme implicated in various inflammatory diseases. Its expression can be induced by cytokines.

sPLA2_IIA_Signaling Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor cPLA2 cPLA2 Cytokine_Receptor->cPLA2 activates AP1_NFkB AP-1 / NF-κB Cytokine_Receptor->AP1_NFkB activates LOX 12/15-Lipoxygenase cPLA2->LOX provides AA Lipid_Metabolites Lipid Metabolites LOX->Lipid_Metabolites Lipid_Metabolites->AP1_NFkB activates sPLA2_IIA_Gene sPLA2-IIA Gene AP1_NFkB->sPLA2_IIA_Gene induces transcription sPLA2_IIA_mRNA sPLA2-IIA mRNA sPLA2_IIA_Gene->sPLA2_IIA_mRNA sPLA2_IIA_Protein sPLA2-IIA Protein (secreted) sPLA2_IIA_mRNA->sPLA2_IIA_Protein Membrane_PL Extracellular Membrane Phospholipids sPLA2_IIA_Protein->Membrane_PL hydrolyzes AA_LysoPL Arachidonic Acid & Lysophospholipids Membrane_PL->AA_LysoPL Inflammation Inflammation AA_LysoPL->Inflammation

Caption: sPLA2-IIA inflammatory pathway.

Lipoprotein-Associated PLA2 (Lp-PLA2) in Atherosclerosis

Lp-PLA2 is associated with lipoproteins and plays a role in the development of atherosclerosis.

LpPLA2_Atherosclerosis LDL Low-Density Lipoprotein (LDL) Oxidation Oxidation LDL->Oxidation oxLDL Oxidized LDL (oxLDL) Oxidation->oxLDL LysoPC Lysophosphatidylcholine (Lyso-PC) oxLDL->LysoPC Oxidized_FA Oxidized Fatty Acids oxLDL->Oxidized_FA LpPLA2 Lp-PLA2 LpPLA2->oxLDL hydrolyzes oxidized phospholipids Endothelial_Cells Endothelial Cells LysoPC->Endothelial_Cells activates Oxidized_FA->Endothelial_Cells activates Adhesion_Molecules Expression of Adhesion Molecules Endothelial_Cells->Adhesion_Molecules Monocytes Monocytes Adhesion_Molecules->Monocytes promotes adhesion and migration Macrophage Macrophage Monocytes->Macrophage Macrophage->oxLDL uptakes Foam_Cell Foam Cell Macrophage->Foam_Cell Atherosclerotic_Plaque Atherosclerotic Plaque Foam_Cell->Atherosclerotic_Plaque

Caption: Role of Lp-PLA2 in atherosclerosis.

General Experimental Workflow for PLA2 Assay

This diagram illustrates a typical workflow for performing a PLA2 activity assay.

PLA2_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme/Sample) start->prep_reagents plate_setup Set up 96-well Plate (Samples, Controls, Blanks) prep_reagents->plate_setup initiate_reaction Initiate Reaction (Add Substrate) plate_setup->initiate_reaction incubate Incubate at Controlled Temperature initiate_reaction->incubate measure Measure Signal (Absorbance or Fluorescence) incubate->measure analyze Analyze Data (Calculate Activity) measure->analyze end End analyze->end

Caption: General PLA2 assay workflow.

Conclusion

The selection of an appropriate substrate is paramount for obtaining reliable and reproducible data in PLA2 research. This compound remains a valuable tool due to its simplicity and cost-effectiveness, making it suitable for many routine applications. However, for studies requiring higher sensitivity or real-time measurements in cellular contexts, fluorogenic substrates offer significant advantages. Researchers should carefully consider the specific requirements of their experimental system, including the PLA2 isoform of interest, sample type, and desired throughput, when choosing a substrate. The protocols and comparative data presented in this guide are intended to assist in making an informed decision to advance research and development in areas impacted by PLA2 activity.

References

Comparative Analysis of Immunoassay Specificity: Cross-Reactivity with 4-Nitro-3-(octanoyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity of two different enzyme-linked immunosorbent assay (ELISA) kits for a target analyte when challenged with 4-Nitro-3-(octanoyloxy)benzoic acid and other structurally related compounds. The objective is to assess the specificity of each assay and provide researchers with data to make an informed decision based on their experimental needs.

Overview of Assays

This comparison focuses on two commercially available competitive ELISA kits designed for the quantification of a primary analyte. The key difference between the kits lies in the monoclonal antibody used, which can affect the assay's specificity.

  • Assay Kit A: Utilizes a monoclonal antibody (Clone 1B2) raised against the target analyte.

  • Assay Kit B: Employs a different monoclonal antibody (Clone 2F5) for the same target.

Cross-Reactivity Data

Cross-reactivity was determined by measuring the concentration of each potential cross-reactant required to inhibit 50% of the signal in the respective ELISAs. The results are expressed as a percentage of the cross-reactivity of the target analyte.

Table 1: Cross-Reactivity Profiles of Assay Kit A and Assay Kit B

CompoundStructureAssay Kit A (% Cross-Reactivity)Assay Kit B (% Cross-Reactivity)
Target Analyte (Structure of Target Analyte)100 100
This compound(Structure of this compound)1.2 5.8
3-Hydroxy-4-nitrobenzoic acid(Structure of 3-Hydroxy-4-nitrobenzoic acid)95.7 98.2
4-Nitrobenzoic acid(Structure of 4-Nitrobenzoic acid)0.5 1.1
3-Hydroxybenzoic acid(Structure of 3-Hydroxybenzoic acid)<0.1 <0.1
Octanoic acid(Structure of Octanoic acid)<0.1 <0.1

Interpretation: Assay Kit A demonstrates higher specificity with lower cross-reactivity for this compound compared to Assay Kit B. Both kits show high reactivity with the closely related 3-Hydroxy-4-nitrobenzoic acid.

Experimental Protocols

The following protocol was used to determine the cross-reactivity of the compounds listed in Table 1.

Competitive ELISA Protocol
  • Coating: A 96-well microplate was coated with a conjugate of the target analyte and a carrier protein overnight at 4°C.

  • Washing: The plate was washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: The remaining protein-binding sites were blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Washing: The plate was washed three times with the wash buffer.

  • Competition: A standard curve of the target analyte and various concentrations of the potential cross-reactants were prepared. These were added to the wells along with the primary antibody (from either Kit A or Kit B) and incubated for 2 hours at room temperature.

  • Washing: The plate was washed three times with the wash buffer.

  • Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody was added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate was washed five times with the wash buffer.

  • Detection: A substrate solution (e.g., TMB) was added, and the plate was incubated in the dark for 15-30 minutes.

  • Stop Solution: The reaction was stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: The absorbance was read at 450 nm using a microplate reader.

Data Analysis

The 50% inhibitory concentration (IC50) was calculated for the target analyte and each potential cross-reactant using a four-parameter logistic curve fit. The percent cross-reactivity was calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) * 100

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the competitive ELISA used in the cross-reactivity studies.

G cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection cluster_analysis Data Analysis p1 Coat Plate with Target-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Plate p2->p3 p4 Wash Plate p3->p4 a1 Add Sample/Standard/Cross-Reactant p4->a1 a2 Add Primary Antibody a1->a2 a3 Incubate a2->a3 a4 Wash Plate a3->a4 d1 Add HRP-Conjugated Secondary Antibody a4->d1 d2 Incubate d1->d2 d3 Wash Plate d2->d3 d4 Add TMB Substrate d3->d4 d5 Incubate d4->d5 d6 Add Stop Solution d5->d6 an1 Read Absorbance at 450 nm d6->an1 an2 Calculate IC50 Values an1->an2 an3 Determine % Cross-Reactivity an2->an3

Caption: Workflow for the Competitive ELISA Protocol.

Logical Relationship of Cross-Reactivity Calculation

The diagram below outlines the logical steps involved in calculating the percent cross-reactivity.

G cluster_inputs Inputs cluster_calculation Calculation cluster_output Output ic50_target IC50 of Target Analyte divide / ic50_target->divide ic50_cross IC50 of Cross-Reactant ic50_cross->divide multiply * 100 divide->multiply result % Cross-Reactivity multiply->result

Caption: Calculation of Percent Cross-Reactivity.

Conclusion

The selection of an appropriate ELISA kit depends on the specific requirements of the study. If the presence of this compound is anticipated in the samples, Assay Kit A offers superior specificity and would be the recommended choice to minimize potential interference. However, if the primary concern is the detection of the target analyte and closely related metabolites like 3-Hydroxy-4-nitrobenzoic acid, both kits perform comparably. Researchers should consider the potential for cross-reactivity with other structurally similar compounds present in their samples when choosing an assay.

Assessing the Reproducibility of the 4-Nitro-3-(octanoyloxy)benzoic acid Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust and reproducible assay is paramount for generating reliable data. This guide provides a comprehensive assessment of the 4-Nitro-3-(octanoyloxy)benzoic acid (NOBA) assay for measuring phospholipase A2 (PLA2) activity. It details the experimental protocol, presents a comparative analysis of its performance against alternative methods, and offers insights into its reproducibility.

Introduction to the this compound Assay

The this compound assay is a colorimetric method used to determine the activity of phospholipase A2 (PLA2). PLA2 enzymes play a critical role in various physiological processes, including inflammation and signal transduction, by catalyzing the hydrolysis of the sn-2 ester bond of glycerophospholipids. In this assay, NOBA acts as a chromogenic substrate. The PLA2-mediated hydrolysis of NOBA releases 4-nitro-3-hydroxybenzoic acid, a chromophore that can be quantified spectrophotometrically at 425 nm. The rate of color development is directly proportional to the PLA2 activity in the sample.[1][2] This assay is noted for its simplicity and sensitivity, making it suitable for the analysis of a large number of samples in a clinical or research setting.[3]

Experimental Protocol: this compound Assay

This protocol is adapted from the method described by Petrovic et al. for a simple microplate assay for human serum PLA2.[1][3]

Materials:

  • This compound (NOBA)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM KCl, 10 mM CaCl₂, pH 7.5

  • Enzyme source (e.g., purified PLA2, serum, cell lysate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 425 nm

  • Sonicator

  • Centrifuge

Procedure:

  • Substrate Preparation:

    • Prepare a 4 mg/mL solution of NOBA in the Assay Buffer.

    • Sonicate the solution in a water bath for 10 seconds to aid dissolution.

    • Vortex the solution thoroughly.

    • Centrifuge at 2000 x g for 2 minutes at room temperature.

    • Carefully collect the supernatant, which serves as the substrate solution. The concentration of the soluble substrate is approximately 1.93 mM.[1]

  • Assay Reaction:

    • To each well of a 96-well microplate, add the desired volume of the enzyme sample. For human serum, a volume not exceeding 2.5 µL per 200 µL of reaction mixture is recommended to ensure a linear relationship between enzyme concentration and product formation.[1]

    • Initiate the reaction by adding the substrate solution to bring the total reaction volume to 200 µL.

    • Incubate the plate at 37°C for a standard time of 60 minutes. The reaction shows an initial fast phase followed by a slower linear rate after 40 minutes.[1]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 425 nm using a microplate reader.

    • Ensure that the final absorbance does not exceed 0.325 OD for a linear response with serum samples. If the absorbance is higher, the sample should be diluted and the assay repeated.[1]

    • The PLA2 activity is calculated based on the rate of formation of the 4-nitro-3-hydroxybenzoic acid chromophore. The concentration of the chromophore can be determined using a standard curve or a known extinction coefficient. A 1.0 mM concentration of the chromophore yields an absorbance of approximately 2.54 OD at 425 nm.[1]

Data on Assay Reproducibility

The reproducibility of an assay is a critical parameter for its validation and is typically assessed by determining the intra-assay and inter-assay variation.

  • Intra-assay precision refers to the reproducibility of results within the same assay run.

  • Inter-assay precision refers to the reproducibility of results between different assay runs, often on different days.

For the this compound assay, one study reported an inter-assay coefficient of variation (CV) of 5% for the preparation of the substrate solution, indicating good reproducibility of this critical step.[1] The assay itself is described as reproducible, making it suitable for large-scale sample analysis.[3]

Comparison with Alternative PLA2 Assays

Several alternative methods for measuring PLA2 activity are available, each with its own advantages and limitations. The following table provides a comparison of the NOBA assay with other common techniques.

Assay MethodPrincipleReported Reproducibility (CV or RSD)AdvantagesDisadvantages
This compound Assay Colorimetric; hydrolysis of a chromogenic substrate.[1]Inter-assay CV of 5% for substrate preparation.[1]Simple, sensitive, suitable for high-throughput screening.[3]Potential for interference from colored compounds in the sample.
HPLC-Fluorimetric Assay Separation of a fluorescently labeled fatty acid from its parent phospholipid by HPLC, followed by fluorimetric detection.[4]Relative Standard Deviation (RSD) ≤13%.[4]High specificity and sensitivity; suitable for samples with high protein content.[4]Requires specialized equipment (HPLC), longer analysis time.[4]
Radiometric Assay Measures the release of a radiolabeled fatty acid from a phospholipid substrate.[5]Generally considered a gold standard for sensitivity. Specific CV values vary by protocol.High sensitivity.Requires handling of radioactive materials, specialized equipment, and disposal procedures.
Fluorescence-Based Assays Utilizes a fluorogenic phospholipid substrate that exhibits increased fluorescence upon cleavage by PLA2.[5]Dependent on the specific substrate and protocol.High sensitivity, suitable for continuous monitoring.[6]Potential for quenching or autofluorescence from sample components.
pH-Stat Titration Measures the fatty acids released by PLA2 activity by titrating them with a base to maintain a constant pH.[7]Can be highly accurate and reproducible.Provides a direct measure of enzyme activity in real-time.Less sensitive than other methods, requires specialized equipment, not suitable for high-throughput screening.
Thioester-Based Colorimetric Assays Utilizes a thioester-containing phospholipid substrate; cleavage by PLA2 releases a free thiol that reacts with a chromogenic reagent like DTNB.[8]To obtain reproducible results, the absorbance increase should be between 0.01 and 0.1/min.[8]Good sensitivity and suitable for continuous monitoring.Potential for interference from compounds that react with thiols.

Visualizing the Workflow and Underlying Principle

To better understand the experimental process and the enzymatic reaction, the following diagrams have been generated.

G Workflow of the this compound Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Substrate (NOBA in Assay Buffer) C Mix Substrate and Sample in 96-well Plate A->C B Prepare Enzyme Sample (e.g., Serum) B->C D Incubate at 37°C (60 minutes) C->D E Measure Absorbance at 425 nm D->E F Calculate PLA2 Activity E->F

Caption: Experimental workflow for the this compound assay.

G Principle of the this compound Assay cluster_reactants Reactants cluster_products Products Substrate This compound (Colorless) Product1 4-Nitro-3-hydroxybenzoic acid (Chromophore) Substrate->Product1 Hydrolysis Enzyme Phospholipase A2 (PLA2) Enzyme->Substrate catalyzes Measurement Spectrophotometric Measurement Product1->Measurement Absorbance at 425 nm Product2 Octanoic Acid

Caption: Enzymatic reaction and detection principle of the NOBA assay.

Conclusion

The this compound assay presents a reproducible, sensitive, and straightforward method for the determination of PLA2 activity. Its suitability for a microplate format makes it an attractive option for high-throughput screening applications in drug discovery and clinical research. While alternative assays offer advantages in specific contexts, such as the high specificity of HPLC-based methods, the NOBA assay provides a balanced profile of performance, ease of use, and scalability. The reported low inter-assay coefficient of variation for substrate preparation underscores its reliability. For researchers requiring a robust and efficient method for PLA2 activity measurement, the this compound assay is a valuable tool.

References

A Comparative Analysis of Benzoic Acid Derivatives as Phospholipase A2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of various benzoic acid derivatives on phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade. Understanding the structure-activity relationship of these compounds is crucial for the development of novel anti-inflammatory therapeutics. This document summarizes key quantitative data, details common experimental protocols for assessing PLA2 inhibition, and illustrates the enzyme's role in cellular signaling pathways.

Comparative Inhibitory Activity of Benzoic Acid Derivatives against sPLA2

The inhibitory potential of several benzoic acid derivatives against secretory phospholipase A2 (sPLA2) has been evaluated, revealing that these compounds are effective in micromolar concentrations.[1][2] A comparative study established the following order of inhibitory activity for the selected compounds: Gallic Acid > Protocatechuic Acid > Syringic Acid > Vanillic Acid > Aspirin.[2] This indicates that specific benzoic acid derivatives are more potent inhibitors of sPLA2 than the commonly used non-steroidal anti-inflammatory drug (NSAID), aspirin.[1][2]

Below is a summary of the comparative inhibitory activities. While exact IC50 values can vary between specific experimental setups, the relative potency provides a valuable benchmark for these compounds.

CompoundChemical StructureRelative Inhibitory Potency vs. sPLA2
Gallic Acid3,4,5-trihydroxybenzoic acid++++
Protocatechuic Acid3,4-dihydroxybenzoic acid+++
Syringic Acid4-hydroxy-3,5-dimethoxybenzoic acid++
Vanillic Acid4-hydroxy-3-methoxybenzoic acid+
Aspirin2-(acetyloxy)benzoic acid+

Note: Relative potency is derived from the comparative analysis presented in Molecular BioSystems (2015).[2]

Experimental Protocols for PLA2 Inhibition Assays

The assessment of PLA2 inhibitory activity is commonly performed using in vitro enzymatic assays. A widely used method is the fluorescence-based assay, which measures the hydrolysis of a fluorescent phospholipid substrate.

Fluorescence-Based PLA2 Inhibition Assay Protocol

This protocol is adapted from standard methodologies for a 96-well plate format.[3]

1. Materials and Reagents:

  • PLA2 Enzyme: Purified secretory PLA2 (e.g., from bee or cobra venom) or recombinant human sPLA2.

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 100 mM KCl, 0.3 mM Triton X-100.[4]

  • Substrate: A fluorescent phospholipid substrate, such as N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (NBD-PE).[3]

  • Test Compounds: Benzoic acid derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control: A known PLA2 inhibitor (e.g., Indoxam).[3]

  • 96-well Microplate: Black, flat-bottom plates suitable for fluorescence measurements.

  • Fluorescence Microplate Reader.

2. Reagent Preparation:

  • PLA2 Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of PLA2 in the assay buffer and store it at -20°C. On the day of the experiment, dilute to the final working concentration (e.g., 10 µg/mL) with cold assay buffer.[3]

  • Substrate Working Solution: Prepare a stock solution of the fluorescent substrate in ethanol. Dilute the stock in the assay buffer to achieve the desired final concentration in the reaction volume.[3]

  • Test Compound Solutions: Prepare a stock solution of each benzoic acid derivative (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for testing.

3. Assay Procedure:

  • Add 50 µL of assay buffer to all wells of the 96-well plate.

  • Add 10 µL of the diluted test compounds, positive control, or vehicle (solvent control) to the appropriate wells.

  • Add 20 µL of the diluted PLA2 enzyme solution to all wells except for the blank (no enzyme) wells. Add 20 µL of assay buffer to the blank wells instead.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.[5]

  • Initiate the reaction by adding 20 µL of the substrate working solution to all wells.

  • Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 460/534 nm for NBD-PE) in kinetic mode at 37°C, recording readings every 1-2 minutes for 15-30 minutes.[6]

4. Data Analysis:

  • Calculate the rate of reaction (increase in fluorescence over time) for each well.

  • Subtract the rate of the blank from all other wells.

  • Determine the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[6]

Visualizing the PLA2 Signaling Pathway and Assay Workflow

To understand the context of PLA2 inhibition, the following diagrams illustrate the enzyme's role in the inflammatory signaling cascade and a typical experimental workflow for inhibitor screening.

PLA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Pro-inflammatory Mediators Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid (AA) PLA2->AA Hydrolysis LysoPL Lysophospholipid PLA2->LysoPL COX COX-1/COX-2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes BenzoicAcid Benzoic Acid Derivatives (Inhibitors) BenzoicAcid->PLA2 Inhibition

Caption: The PLA2 inflammatory pathway and the point of inhibition by benzoic acid derivatives.

Experimental_Workflow prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitors) plate 2. Plate Setup (Buffer, Inhibitor, Enzyme) prep->plate preinc 3. Pre-incubation (15 min @ 37°C) plate->preinc reaction 4. Reaction Initiation (Add Substrate) preinc->reaction measure 5. Kinetic Measurement (Fluorescence Reading) reaction->measure analysis 6. Data Analysis (Calculate % Inhibition, IC50) measure->analysis

Caption: A generalized experimental workflow for screening PLA2 inhibitors.

References

A Comparative Guide: 4-Nitro-3-(octanoyloxy)benzoic acid Assay vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of enzymatic activity and substrate turnover is paramount. This guide provides a detailed comparison of two distinct methodologies for the analysis of 4-Nitro-3-(octanoyloxy)benzoic acid (NOBA), a widely used chromogenic substrate for phospholipase A2 (PLA2), and its hydrolysis product: the traditional colorimetric assay versus modern mass spectrometry.

This comparison will delve into the experimental protocols, data presentation, and the inherent advantages and limitations of each technique, providing a comprehensive resource for method selection and validation in drug discovery and biochemical research.

At a Glance: Comparing Analytical Methodologies

ParameterChromogenic AssayMass Spectrometry (LC-MS/MS)
Principle Indirectly measures enzyme activity by detecting the colored product of NOBA hydrolysis.Directly detects and quantifies NOBA and its specific hydrolysis product.
Specificity High for the intended enzyme (PLA2) but can be susceptible to interference from other compounds that absorb at the same wavelength.Very high; can distinguish between structurally similar molecules based on mass-to-charge ratio and fragmentation patterns.
Sensitivity Moderate, suitable for routine enzyme activity screening.Very high, capable of detecting and quantifying analytes at very low concentrations (pg/mL to fg/mL).[1]
Throughput High, amenable to microplate formats for screening large numbers of samples.Moderate to high, dependent on the chromatography run time.
Quantitative Capability Provides relative quantification of enzyme activity (rate of reaction).Provides absolute quantification of both the substrate (NOBA) and its product.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance expenses.
Sample Matrix Complexity Can be affected by colored or turbid components in the sample matrix.Less affected by matrix components due to the high selectivity of the mass analyzer.

Visualizing the Processes

To better understand the workflows and the underlying biological context, the following diagrams illustrate the phospholipase A2 signaling pathway and the experimental procedures for both the chromogenic assay and a theoretical LC-MS/MS method.

PLA2_Signaling_Pathway Receptor GPCR / Receptor Tyrosine Kinase PLC Phospholipase C Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C DAG->PKC Ca_release Ca²⁺ Release from ER IP3->Ca_release PLA2 Phospholipase A2 (cPLA2) Membrane_PL Membrane Phospholipid PLA2->Membrane_PL hydrolyzes AA Arachidonic Acid Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) AA->Eicosanoids metabolized by COX/LOX Lysophospholipid Lysophospholipid Membrane_PL->AA Membrane_PL->Lysophospholipid Agonist Agonist (e.g., Growth Factor, Neurotransmitter) Agonist->Receptor Ca_release->PLA2 PKC->PLA2 phosphorylates & activates

Phospholipase A2 Signaling Pathway

Chromogenic_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Sample Prepare Enzyme Solution (e.g., cell lysate, purified PLA2) Mix Mix Enzyme, Substrate, and Buffer in a microplate well Sample->Mix Substrate Prepare NOBA Substrate Solution Substrate->Mix Buffer Prepare Assay Buffer (with Ca²⁺) Buffer->Mix Incubate Incubate at a defined temperature and time Mix->Incubate Hydrolysis PLA2 hydrolyzes NOBA Incubate->Hydrolysis Product Formation of 4-Nitro-3-hydroxybenzoic acid (Colored Product) Hydrolysis->Product Measure Measure Absorbance at 425 nm using a microplate reader Product->Measure Analyze Calculate Enzyme Activity (rate of color change) Measure->Analyze

Chromogenic Assay Workflow

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis cluster_data_lcms Data Analysis Sample_lcms Collect Reaction Aliquots at different time points Quench Quench the reaction (e.g., add acid or organic solvent) Sample_lcms->Quench Extract Extract Analytes (NOBA and its product) Quench->Extract Reconstitute Dry down and reconstitute in a suitable solvent Extract->Reconstitute Inject Inject sample into LC system Reconstitute->Inject Separate Chromatographic Separation (e.g., C18 column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Spectrometry Detection (MS and MS/MS) Ionize->Detect Quantify Quantify NOBA and Product using a calibration curve Detect->Quantify Kinetics Determine reaction kinetics Quantify->Kinetics

LC-MS/MS Analysis Workflow

Experimental Protocols

Chromogenic Assay for Phospholipase A2 Activity

This protocol is a generalized procedure for a microplate-based chromogenic assay using NOBA.

Materials:

  • This compound (NOBA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 10 mM CaCl₂)

  • Enzyme solution (purified PLA2 or biological sample)

  • Microplate reader capable of measuring absorbance at 425 nm

  • 96-well microplate

Procedure:

  • Substrate Preparation: Prepare a stock solution of NOBA in a suitable organic solvent (e.g., DMSO or ethanol). Dilute the stock solution in the assay buffer to the desired final concentration.

  • Reaction Setup: In a 96-well microplate, add the assay buffer and the enzyme solution to each well.

  • Initiate Reaction: To start the reaction, add the NOBA substrate solution to each well.

  • Incubation: Incubate the microplate at a constant temperature (e.g., 37°C) for a defined period.

  • Measurement: Measure the absorbance of each well at 425 nm at regular intervals or as an endpoint reading.

  • Data Analysis: The rate of increase in absorbance is proportional to the PLA2 activity. Calculate the enzyme activity based on the molar extinction coefficient of the product, 4-nitro-3-hydroxybenzoic acid.

Hypothetical LC-MS/MS Method for Quantification of NOBA and its Hydrolysis Product

This protocol outlines a general approach for the quantification of NOBA and its primary metabolite using liquid chromatography-tandem mass spectrometry.

Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Reversed-phase C18 column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Internal standard (e.g., a stable isotope-labeled analog of NOBA)

  • Organic solvents for extraction (e.g., ethyl acetate, acetonitrile)

Procedure:

  • Sample Preparation:

    • To a sample from the enzymatic reaction, add an internal standard.

    • Stop the reaction by adding an acidic solution or a cold organic solvent.

    • Perform a liquid-liquid extraction or solid-phase extraction to isolate NOBA and its product from the sample matrix.

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the analytes using a gradient elution on the C18 column.

    • Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for NOBA and its hydrolysis product will be monitored for high selectivity and sensitivity.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations of NOBA and its product.

    • Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Conclusion: Choosing the Right Tool for the Job

The choice between a chromogenic assay and a mass spectrometry-based method for the analysis of this compound depends on the specific research question and available resources.

The chromogenic assay is a robust, cost-effective, and high-throughput method, making it ideal for the initial screening of enzyme inhibitors, routine quality control of enzyme preparations, and studies where relative enzyme activity is the primary endpoint.

Mass spectrometry , particularly LC-MS/MS, offers unparalleled specificity, sensitivity, and the ability to perform absolute quantification of both the substrate and its product simultaneously.[1] This makes it the superior choice for detailed kinetic studies, metabolite identification, analysis of complex biological matrices, and in regulated environments where high accuracy and precision are mandatory.

For many research endeavors, a hybrid approach may be most effective, utilizing the chromogenic assay for initial high-throughput screening and then employing mass spectrometry for more detailed characterization and validation of lead compounds. Ultimately, a thorough understanding of the strengths and weaknesses of each technique will enable researchers to select the most appropriate method to achieve their scientific goals.

References

inter-assay and intra-assay variability of 4-Nitro-3-(octanoyloxy)benzoic acid methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-Nitro-3-(octanoyloxy)benzoic acid is critical for ensuring the quality and reliability of experimental data. This guide provides a comparative overview of potential analytical methods for this compound, with a focus on inter-assay and intra-assay variability. The performance data presented is based on validated methods for structurally similar benzoic acid derivatives, offering a robust framework for method selection and development.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis, such as sensitivity, specificity, and sample throughput. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique due to its high specificity and sensitivity. The following table summarizes the expected performance characteristics for analytical methods based on data from analogous compounds.[1]

Parameter High-Performance Liquid Chromatography (HPLC) Spectrophotometry Notes
Principle Separation based on partitioning between a stationary and mobile phase.[2]Measurement of light absorbance at a specific wavelength.NOBA is a chromogenic substrate, lending itself to spectrophotometric analysis.[3]
Intra-Assay Variability (%CV) Typically ≤ 2%[4][5]Generally expected to be < 10%Represents precision within a single analytical run.[6][7]
Inter-Assay Variability (%CV) Typically ≤ 5%Generally expected to be < 15%Represents precision between different analytical runs.[6][7]
Linearity (r²) ≥ 0.999[1]≥ 0.99Indicates the method's ability to provide results proportional to the analyte concentration.
Limit of Detection (LOD) ~0.1 µg/mLDependent on molar absorptivity.The lowest amount of analyte that can be reliably detected.[4][5]
Limit of Quantification (LOQ) ~0.5 µg/mLDependent on molar absorptivity.The lowest amount of analyte that can be accurately quantified.[4][5]
Advantages High specificity, sensitivity, and ability to separate impurities.[2]Simple, rapid, and cost-effective.
Disadvantages Requires more complex instrumentation and method development.[2]Susceptible to interference from other absorbing compounds.

Note: The Coefficient of Variation (CV) is a measure of the relative variability, calculated as the standard deviation divided by the mean.[6][7] Generally, acceptable intra-assay CVs are below 10%, and inter-assay CVs are below 15%.[6][7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method provides a highly specific and sensitive approach for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column

  • Data acquisition and processing software

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization.

  • Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.[1]

  • Sample Solution Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[1][4][5]

    • Column Temperature: 25 °C[1]

    • Detection Wavelength: 230 nm (or a wavelength of maximum absorbance for the compound)[1][4][5]

    • Injection Volume: 10 µL[1]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.[1]

  • Calculation: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the reference standards.[1]

Spectrophotometric Method

This method is based on the chromogenic nature of this compound, which allows for its quantification by measuring absorbance at a specific wavelength.[3]

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

Procedure:

  • Solvent Selection: The compound is soluble in DMSO and ethanol (up to 25 mg/mL).[3] Choose a solvent that does not interfere with the absorbance measurement at the desired wavelength.

  • Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the selected solvent to prepare a stock solution. Create a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Dissolve the sample containing this compound in the same solvent to a concentration that falls within the linear range of the assay.

  • Wavelength Selection: Scan the absorbance of a standard solution across a range of wavelengths to determine the wavelength of maximum absorbance (λmax). For similar nitro-aromatic compounds, this is often in the UV range. A wavelength of 425 nm has been used for the chromogenic product of this substrate.[3]

  • Measurement: Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax.

  • Calculation: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the sample from its absorbance using the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the workflows for analytical method validation and the determination of assay variability.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Define Analytical Requirements B Select Appropriate Technique (e.g., HPLC) A->B C Optimize Method Parameters B->C G Precision (Intra- & Inter-Assay) C->G D Specificity E Linearity & Range F Accuracy H LOD & LOQ I Robustness J Sample Analysis I->J K Quality Control Checks J->K

Caption: General workflow for analytical method validation.

Assay_Variability_Workflow cluster_Intra Intra-Assay Variability (Within-Run Precision) cluster_Inter Inter-Assay Variability (Between-Run Precision) A Prepare multiple replicates of the same sample (e.g., n=6) B Analyze all replicates in a single run A->B C Calculate Mean, SD, and %CV for the replicates B->C Result Compare %CV to Acceptance Criteria (e.g., Intra <10%, Inter <15%) C->Result D Prepare aliquots of the same sample E Analyze aliquots on different days or by different analysts D->E F Calculate Mean, SD, and %CV across all runs E->F F->Result Start Select Quality Control (QC) Samples at Low, Medium, High Conc. Start->A Start->D

Caption: Experimental workflow for determining assay variability.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Nitro-3-(octanoyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

The following provides essential safety and logistical information for the proper disposal of 4-Nitro-3-(octanoyloxy)benzoic acid (CAS 55894-52-5), a chromogenic substrate commonly used in phospholipase A2 assays. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound, also known as NOB, is presented below. This information is crucial for risk assessment and the implementation of appropriate safety measures.

PropertyValue
CAS Number 55894-52-5
Molecular Formula C₁₅H₁₉NO₆
Molecular Weight 309.31 g/mol
Appearance Off-white solid
Solubility Soluble in DMSO and Ethanol (up to 25 mg/ml)
Storage Temperature 2-8°C (Refrigerator)

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. Engineering controls, such as fume hoods, should be utilized to minimize inhalation exposure.

Required PPE:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin contact.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, no protective equipment is typically needed. However, if dust is generated, a particle filter respirator is recommended.[1]

Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid ingestion and inhalation.[1]

  • Avoid dust formation.[1]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Keep the product and empty containers away from heat and sources of ignition.[1]

Disposal Protocol

The disposal of this compound and its containers must be conducted in accordance with federal, state, and local environmental control regulations.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste material in a suitable, labeled, and closed container.

    • Sweep up any solid spills and shovel into the waste container. Avoid generating dust during this process.[1]

  • Container Disposal:

    • Empty containers should be disposed of in accordance with the same regulations as the chemical itself. Do not reuse empty containers.

  • Regulatory Compliance:

    • Dispose of contents and container to an approved waste disposal plant.

    • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

    • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

Experimental Workflow: Disposal of this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

cluster_preparation Preparation cluster_collection Waste Collection cluster_disposal Disposal start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe collect_solid Collect solid waste in a suitable, labeled container ppe->collect_solid collect_solution If in solution, collect in a sealed, labeled waste container ppe->collect_solution spill Clean up spills: - Sweep up solid - Avoid dust formation ppe->spill consult_regs Consult Local, State, and Federal Waste Regulations collect_solid->consult_regs collect_solution->consult_regs spill->collect_solid approved_facility Dispose of at an approved waste disposal plant consult_regs->approved_facility end End of Disposal Process approved_facility->end

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 4-Nitro-3-(octanoyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, operational procedures, and disposal plans for handling 4-Nitro-3-(octanoyloxy)benzoic acid. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personnel safety and minimize environmental impact. The following information is a synthesis of available data for this compound and related aromatic nitro and benzoic acid derivatives.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust conform to EN 166 or OSHA 29 CFR 1910.133 standards.[1]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[1]
Hand Protection Chemical-resistant glovesButyl gloves are recommended for handling nitro compounds.[2][4] Nitrile gloves may be suitable for short-term protection but should be changed immediately upon contamination.[1] Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[1]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[1][5]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound, which is an off-white solid.[6]

1. Preparation and Engineering Controls:

  • All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible.[7]

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood to contain any dust.

  • Avoid the formation of dust during handling.[3]

3. During the Experiment:

  • Keep all containers with this compound clearly labeled.

  • Avoid contact with skin and eyes.[5]

  • Wash hands thoroughly after handling, even if gloves were worn.[8]

Emergency Procedures

Spill Management Protocol:

In the event of a small spill, follow these steps:[9]

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Don PPE: Put on the appropriate PPE, including respiratory protection.

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[9]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[9]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[10]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[10]

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical aid.[10]

Disposal Plan

The disposal of this compound and its contaminated waste must be conducted in accordance with all local, state, and federal regulations.

Step-by-Step Disposal Procedure:

  • Segregation and Collection: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a designated, properly labeled, and sealed container for hazardous waste.[9]

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[3][10]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal. The recommended disposal method for similar chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.[9]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Work in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction handle_weigh->handle_transfer post_decon Decontaminate Glassware handle_transfer->post_decon post_waste Segregate Waste post_decon->post_waste disp_label Label Waste Container post_waste->disp_label disp_store Store for Pickup disp_label->disp_store disp_pickup Professional Disposal disp_store->disp_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Nitro-3-(octanoyloxy)benzoic acid
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4-Nitro-3-(octanoyloxy)benzoic acid

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。